molecular formula C11H13NO4 B1313610 Diethyl Pyridine-2,3-dicarboxylate CAS No. 2050-22-8

Diethyl Pyridine-2,3-dicarboxylate

Cat. No.: B1313610
CAS No.: 2050-22-8
M. Wt: 223.22 g/mol
InChI Key: LIVYVINPLCASPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl Pyridine-2,3-dicarboxylate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-12-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVYVINPLCASPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447281
Record name Diethyl Pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-22-8
Record name 2,3-Diethyl 2,3-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl Pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Diethyl Pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of Diethyl Pyridine-2,3-dicarboxylate (CAS No. 2050-22-8).[1][2][3] It is a key intermediate in the synthesis of various organic compounds, including herbicides.[4][5] This document details the compound's physicochemical properties, predicted basicity, and relevant experimental protocols for its synthesis and chemical transformations. The information is presented to support research, development, and application activities involving this versatile pyridine derivative.

Physicochemical Properties

This compound is a diester derivative of pyridine-2,3-dicarboxylic acid. Its fundamental physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
CAS Number 2050-22-8[1]
Boiling Point 282 - 283 °C[6][7]
Density 1.165 g/cm³[6]
Refractive Index 1.508[6]
Synonyms Diethyl 2,3-pyridinedicarboxylate, Diethyl quinolinate[2][3]

Basicity and pKa Analysis

The basicity of this compound is a critical parameter influencing its reactivity and handling. The lone pair of electrons on the nitrogen atom of the pyridine ring is responsible for its basic character. However, the presence of two electron-withdrawing diethyl carboxylate groups at the 2- and 3-positions significantly impacts this property.

Theoretical Prediction:

The ester functionalities exert a negative inductive (-I) and negative mesomeric (-M) effect, drawing electron density away from the pyridine ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes the lone pair less available for protonation, leading to a decrease in basicity compared to unsubstituted pyridine.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its practical application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of Diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein monomer in the presence of an acid catalyst.[8]

Materials:

  • Diethyl 1-amino-1,2-ethylenedicarboxylate

  • Acrolein monomer

  • n-Butanol

  • p-Toluenesulfonic acid

Procedure:

  • Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) in n-butanol (10 ml).[8]

  • Add p-toluenesulfonic acid (20 mg) to the solution.[8]

  • Reflux the mixture for 10 hours.[8]

  • Add an additional portion of acrolein monomer (0.1 g) and continue to reflux for another 5 hours.[8]

  • After the reaction is complete, distill off the solvent.[8]

  • Purify the residue by distillation under reduced pressure to obtain this compound.[8] The product has a boiling point of 135°-145° C at 3 Torr.[8]

Hydrolysis to Pyridine-2,3-dicarboxylic Acid

The diethyl ester groups can be hydrolyzed to the corresponding carboxylic acids under basic conditions. The following protocol is for a related compound, 5-ethyl-2,3-diethoxycarbonylpyridine, and can be adapted.[5]

Materials:

  • This compound

  • Toluene

  • Aqueous sodium hydroxide (48%)

  • Sulfuric acid (50%)

Procedure:

  • In a flask equipped with a reflux condenser, mix the this compound, toluene, and water.[5]

  • Add 48% aqueous sodium hydroxide solution under vigorous stirring in a nitrogen atmosphere.[5]

  • Reflux the mixture for approximately 3.5 hours.[5]

  • Cool the reaction mixture to room temperature and allow the layers to separate.[5]

  • Acidify the aqueous layer to a pH of approximately 1.65 with 50% sulfuric acid at 45-55 °C.[4][5]

  • Slowly cool the solution to 20 °C to precipitate the Pyridine-2,3-dicarboxylic acid.[5]

  • Filter the white crystals, wash with cold water, and dry under reduced pressure.[5]

Conversion to Pyridine-2,3-dicarboxylic Anhydride

The resulting diacid can be converted to the cyclic anhydride, a valuable synthetic intermediate.[4]

Materials:

  • Pyridine-2,3-dicarboxylic acid

  • Acetic anhydride

  • Aprotic basic amine (e.g., 4-picoline)

  • Organic solvent (e.g., tetrahydrofuran)

Procedure:

  • Ensure the Pyridine-2,3-dicarboxylic acid is anhydrous, for example, by azeotropic distillation with an appropriate solvent.[4]

  • In an organic solvent, treat the anhydrous diacid with at least a stoichiometric amount of acetic anhydride.[4]

  • The reaction is catalyzed by an aprotic basic amine and is typically conducted at a temperature between 10-40°C.[4]

  • The resulting cyclic anhydride can then be used in subsequent reactions.[4]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product A Diethyl 1-amino-1,2-ethylenedicarboxylate E Mix and Reflux (10h) A->E B Acrolein B->E C p-Toluenesulfonic acid (catalyst) C->E D n-Butanol (solvent) D->E F Add more Acrolein E->F G Reflux (5h) F->G H Solvent Distillation G->H I Vacuum Distillation H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Chemical Transformation Pathways

This diagram outlines the key chemical transformations of this compound.

G Chemical Transformations A This compound B Pyridine-2,3-dicarboxylic Acid A->B Base Hydrolysis (e.g., NaOH) C Pyridine-2,3-dicarboxylic Anhydride B->C Dehydration (e.g., Acetic Anhydride)

Caption: Key chemical transformations of the target compound.

Factors Affecting Basicity

The following diagram illustrates the electronic and steric factors that influence the basicity of the pyridine nitrogen in this compound.

G Factors Influencing Basicity A This compound B Electron-Withdrawing Effect (-I, -M of Ester Groups) A->B E Steric Hindrance (Substituent at C2) A->E C Reduced Electron Density on Nitrogen B->C D Decreased Basicity C->D E->D

Caption: Factors that decrease the basicity of the compound.

Spectroscopic Data

Spectroscopic data, including 1H NMR, 13C NMR, and IR, are available for this compound and are essential for its characterization.[9][10] Researchers are advised to consult spectral databases for detailed information.

Conclusion

This compound is a pyridine derivative of significant interest in synthetic chemistry. Its basicity is markedly reduced by the presence of two electron-withdrawing ester groups. The experimental protocols provided herein offer a foundation for its synthesis and further chemical manipulation. This technical guide serves as a valuable resource for professionals engaged in research and development involving this compound.

References

An In-depth Technical Guide to Diethyl Pyridine-2,3-dicarboxylate: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl Pyridine-2,3-dicarboxylate, also known as Diethyl quinolinate, is a significant heterocyclic compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, notably in the preparation of herbicides. This technical guide provides a comprehensive overview of its chemical structure and a detailed exploration of its synthetic methodologies. Quantitative data from various synthetic routes are summarized for comparative analysis, and detailed experimental protocols for key reactions are provided. Additionally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the chemical processes involved.

Chemical Structure and Properties

This compound is a diester derivative of quinolinic acid (Pyridine-2,3-dicarboxylic acid). The molecule consists of a pyridine ring substituted with two ethoxycarbonyl groups at the 2 and 3 positions.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
Synonyms Diethyl 2,3-pyridinedicarboxylate, Diethyl quinolinate, 2,3-Pyridinedicarboxylic acid diethyl ester[1]
CAS Number 2050-22-8[1][2][3]
Molecular Formula C₁₁H₁₃NO₄[2][4]
Molecular Weight 223.23 g/mol [2][4]
Boiling Point 282 - 283 °C[1][4]
Density 1.165 ± 0.06 g/cm³ (Predicted)[1]
SMILES CCOC(=O)c1cccnc1C(=O)OCC[4]
Solubility DMSO (Slightly), Methanol (Slightly)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. This section details the most prominent synthetic pathways.

Hantzsch-type Pyridine Synthesis and Related Cyclocondensations

A common and versatile approach to the pyridine ring system involves the condensation of an enamine or its equivalent with a 1,3-dicarbonyl compound or a suitable α,β-unsaturated carbonyl compound.

One specific method involves the reaction of diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein monomer in the presence of an acid catalyst.

Hantzsch_type_synthesis Diethyl 1-amino-1,2-ethylenedicarboxylate Diethyl 1-amino-1,2-ethylenedicarboxylate Reaction Reaction Diethyl 1-amino-1,2-ethylenedicarboxylate->Reaction Acrolein Acrolein Acrolein->Reaction p-Toluenesulfonic acid p-Toluenesulfonic acid p-Toluenesulfonic acid->Reaction Catalyst This compound This compound Reaction->this compound

Caption: Hantzsch-type synthesis of this compound.

  • Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) in n-butanol (10 ml).

  • Add p-toluenesulfonic acid (20 mg) to the mixture.

  • Reflux the mixture for 10 hours.

  • Add additional acrolein monomer (0.1 g) and continue to reflux for another 5 hours.

  • Distill off the solvent.

  • Purify the residue by distillation under reduced pressure to obtain this compound.

Table 2: Quantitative Data for Synthesis from Diethyl 1-amino-1,2-ethylenedicarboxylate and Acrolein

ParameterValueReference
Yield 72.3%[1]
Boiling Point of Product 135-145 °C (at 3 Torr)[1]
Purity (by GC) 96.4%[1]
Synthesis from α-Halo-β-ketoesters

Another established route involves the reaction of an α-halo-β-ketoester with an α,β-unsaturated aldehyde or ketone in the presence of an ammonium salt. This method is a variation of the Hantzsch pyridine synthesis. A specific example is the reaction of diethyl 3-chloro-2-oxo-butanedioate with 2-ethacrolein and ammonium sulfamate.

halo_ketoester_workflow cluster_reactants Reactants Diethyl 3-chloro-2-oxo-butanedioate Diethyl 3-chloro-2-oxo-butanedioate Mix_Reactants Mix Reactants in Ethanol Diethyl 3-chloro-2-oxo-butanedioate->Mix_Reactants 2-Ethacrolein 2-Ethacrolein 2-Ethacrolein->Mix_Reactants Ammonium sulfamate Ammonium sulfamate Ammonium sulfamate->Mix_Reactants Ethanol Ethanol Ethanol->Mix_Reactants Heat_Reflux Heat at Reflux for 15 hours Mix_Reactants->Heat_Reflux Cool Cool to Room Temperature Heat_Reflux->Cool Solvent_Removal Remove Solvent (Reduced Pressure) Cool->Solvent_Removal Extraction Treat with Water and Extract with Ethyl Acetate Solvent_Removal->Extraction Purification Purify Product Extraction->Purification Final_Product Diethyl 5-ethylpyridine-2,3-dicarboxylate Purification->Final_Product

Caption: Experimental workflow for the synthesis of a this compound derivative.

  • Prepare a stirred mixture of 2-ethacrolein (4.2 g, 0.05 mol), diethyl 3-chloro-2-oxo-butanedioate (11.2 g, 0.05 mol), and ammonium sulfamate (15.4 g, 0.135 mol) in ethanol (37 mL).

  • Heat the mixture at reflux for 15 hours.

  • Cool the mixture to room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • Treat the residue with water and extract with ethyl acetate.

  • Further purification of the ethyl acetate extract will yield the desired product (in this case, Diethyl 5-ethylpyridine-2,3-dicarboxylate).

Esterification of Quinolinic Acid

A straightforward and classical approach is the direct Fischer esterification of 2,3-pyridinedicarboxylic acid (quinolinic acid) with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

Note: The following is a general procedure for a related compound, Diethyl Pyridine-2,5-dicarboxylate, which can be adapted.

  • To a suspension of 2,5-pyridinedicarboxylic acid (100 g, 0.6 mol) in absolute ethanol (300 mL), slowly add concentrated sulfuric acid (100 mL) over 1.5 hours.

  • Reflux the resulting brown reaction mixture for 16 hours.

  • Add benzene (200 mL) and remove the benzene/ethanol/water azeotrope by distillation.

  • Continue this azeotropic distillation for 5 hours, adding a 1:1 benzene/ethanol mixture at 30-minute intervals.

  • Pour the reaction mixture onto ice-water (30 L).

  • Neutralize the mixture with solid sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Wash the ethyl acetate layer with brine, dry over sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by silica gel chromatography.

Synthesis using Ammonium Acetate as a Nitrogen Source

To address environmental concerns, a method utilizing ammonium acetate as the nitrogen source has been developed for the synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate, a derivative of the target molecule. This approach is reported to be high-yielding and more environmentally friendly.

Table 3: Optimized Conditions for Synthesis using Ammonium Acetate

ParameterConditionReference
Nitrogen Source Ammonium Acetate[4][5]
Solvent Ethanol[4]
Reactant Molar Ratio (M1:2-ethyl acrolein:ammonium acetate) 1:1.2:2.5[4]
Reaction Temperature 80 °C[4]
Reaction Time 5 hours[4]
Yield 96.8%[4][5]
  • Charge a four-necked flask equipped with a mechanical stirrer and a thermometer with ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL).

  • Heat the mixture to 80 °C.

  • Add a mixture of 2-chloro-3-oxo-succinic acid diethyl ester (M1) (26.9 g, 0.099 mol) and 2-ethyl acrolein (10.1 g, 0.119 mol).

  • Maintain the reaction at 80 °C for 5 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in toluene (60 mL) and wash with water (2 x 10 mL) until neutral.

  • Dry the organic phase, filter, and concentrate to obtain the product.

Comparative Analysis of Synthesis Methods

Table 4: Comparison of Key Synthesis Methods for this compound and its Derivatives

MethodKey ReactantsCatalyst/ReagentYieldAdvantagesDisadvantages
Hantzsch-type Synthesis Diethyl 1-amino-1,2-ethylenedicarboxylate, Acroleinp-Toluenesulfonic acid72.3%Good yield, well-establishedRequires specific enamine starting material
α-Halo-β-ketoester Route Diethyl 3-chloro-2-oxo-butanedioate, 2-EthacroleinAmmonium sulfamateNot specifiedVersatile for substituted pyridinesUse of halogenated starting material
Fischer Esterification 2,3-Pyridinedicarboxylic acid, EthanolConcentrated H₂SO₄Not specified for 2,3-isomerDirect, uses readily available starting acidRequires harsh acidic conditions, potential for side reactions
Ammonium Acetate Method 2-chloro-3-oxo-succinic acid diethyl ester, 2-Ethyl acroleinAmmonium acetate96.8%High yield, environmentally friendlierMulti-step synthesis of starting materials

Conclusion

The synthesis of this compound and its derivatives can be accomplished through various effective methodologies. The choice of a particular synthetic route will be guided by factors such as the desired scale of production, the availability and cost of starting materials, and environmental considerations. The Hantzsch-type synthesis and related cyclocondensations offer a versatile platform for constructing the pyridine ring, while the direct esterification of quinolinic acid presents a more classical and straightforward approach. The development of greener alternatives, such as the use of ammonium acetate as a nitrogen source, highlights the ongoing efforts to improve the sustainability of these important chemical transformations. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to Pyridine Dicarboxylate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry of pyridine dicarboxylic acids and their derivatives. It covers fundamental aspects of their synthesis, reactivity, coordination chemistry, and diverse applications, with a particular focus on their role in medicinal chemistry and materials science.

Introduction to Pyridine Dicarboxylic Acids

Pyridine dicarboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with two carboxylic acid groups. The isomers, differing in the positions of the carboxyl groups, exhibit distinct chemical and physical properties, influencing their coordination behavior and applications.[1] Among the most studied isomers are 2,6-pyridinedicarboxylic acid (dipicolinic acid), 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), and 3,5-pyridinedicarboxylic acid.[1][2] These compounds are notable for their ability to act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions.[3] Their derivatives, such as esters and amides, are also of significant interest, finding applications in the development of novel materials and pharmaceuticals.[4][5]

Synthesis of Pyridine Dicarboxylic Acids and Derivatives

The synthesis of pyridine dicarboxylic acids can be achieved through various methods, with the oxidation of substituted pyridine precursors being a common approach. For instance, pyridine-2,5-dicarboxylic acid can be prepared by the oxidation of 6-methylnicotinic acid using a strong oxidizing agent like potassium permanganate.[2] A more recent approach involves a one-pot reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium acetate to yield 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[6]

Derivatives such as amides are typically synthesized through the condensation of the corresponding acyl chlorides with aromatic amines.[4] The general procedure involves converting the dicarboxylic acid to its diacyl chloride using an agent like oxalyl chloride, followed by reaction with the desired amine.[4]

Experimental Protocols

Synthesis of Pyridine-2,5-dicarboxylic Acid via Oxidation [2]

  • Oxidation: 6-methylnicotinic acid is oxidized using potassium permanganate (KMnO₄) in an aqueous or alkaline solution.

  • Filtration: The resulting mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification: The filtrate is acidified to precipitate the crude pyridine-2,5-dicarboxylic acid.

  • Purification: The crude product is purified by dissolving it in a dilute alkaline solution, treating it with decolorizing carbon, filtering, and then re-precipitating the pure product by adding an acid to adjust the pH to 2-3.

  • Drying: The purified product is washed and dried.

General Procedure for Synthesis of Pyridine-2,6-dicarboxamides [4]

  • Acid Chloride Formation: To a suspension of pyridine-2,6-dicarboxylic acid in dichloromethane (DCM), a catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride. The mixture is stirred at room temperature until a clear solution is formed. The solvent and volatile residues are then removed under reduced pressure.

  • Amidation: The resulting acid chloride is dissolved in a suitable solvent (e.g., a DCM/THF mixture) and cooled. The desired aromatic amine and a base (e.g., triethylamine) are added, and the reaction is stirred for 24 hours.

  • Work-up and Purification: The reaction mixture is processed to isolate the crude product, which is then purified by chromatography.

Reactivity and Key Chemical Transformations

The reactivity of pyridine dicarboxylic acids is governed by the pyridine ring and the two carboxylic acid groups. The pyridine nitrogen is basic and can be protonated or coordinated to Lewis acids.[7] The carboxylic acid groups can undergo typical reactions such as esterification, amidation, and conversion to acid chlorides.[4][5] Decarboxylation can occur under heating, particularly when the molecule is adsorbed on a metal surface.[8]

The anhydride of 2,3-pyridinedicarboxylic acid shows interesting reactivity towards nitrogen nucleophiles. Reaction with aromatic amines in acetic acid at room temperature yields arylcarbamoylpyridinecarboxylic acids. However, upon heating, a mixture of the cyclic imide and nicotinamides is formed.[9]

G General Reactivity of Pyridine Dicarboxylic Acids PDCA Pyridine Dicarboxylic Acid Ester Diester PDCA->Ester ROH, H+ Amide Diamide PDCA->Amide 1. SOCl2 2. R2NH AcidChloride Diacyl Chloride PDCA->AcidChloride SOCl2 or (COCl)2 MetalComplex Metal Complex PDCA->MetalComplex Metal Salt N_Oxide N-Oxide PDCA->N_Oxide Peracid

Caption: Key chemical transformations of pyridine dicarboxylic acids.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Pyridine dicarboxylates are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs) due to their rigidity and multiple coordination sites (the pyridine nitrogen and the two carboxylate oxygens).[3][10] The choice of metal ion, solvent, temperature, and the presence of auxiliary ligands can influence the final structure, leading to diverse dimensionalities from 1D chains to 3D frameworks.[3][11]

For example, pyridine-2,6-dicarboxylic acid readily coordinates with a variety of metal ions to form structures ranging from 1D zigzag chains with zinc(II) to 3D microporous polymers with neodymium(III).[3] The use of co-ligands, such as 1,10-phenanthroline or 2,2'-bipyridine, is crucial in mediating the crystallization and influencing the final architecture of the coordination polymers.[11]

G Formation of Metal-Organic Frameworks (MOFs) cluster_reactants Reactants cluster_products Products MetalIon Metal Ion (e.g., Zn2+, Cu2+) Reaction Solvothermal/ Hydrothermal Reaction MetalIon->Reaction PDCLigand Pyridine Dicarboxylate Linker PDCLigand->Reaction Solvent Solvent Solvent->Reaction MOF_1D 1D Chain Reaction->MOF_1D MOF_2D 2D Layer Reaction->MOF_2D MOF_3D 3D Framework Reaction->MOF_3D

Caption: General workflow for the synthesis of MOFs using pyridine dicarboxylates.

Quantitative Data on Coordination Complexes
LigandMetal IonComplex StoichiometryDimensionalityReference
Pyridine-3,5-dicarboxylic acidCd(II)[[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n3D[12][13]
Pyridine-3,5-dicarboxylic acidMn(II)[Mn(PDC)(DMF)]n3D[12][13]
Pyridine-3,5-dicarboxylic acidZn(II)[Zn(PDC)(H₂O)(DMF)]n2D[12][13]
Pyridine-2,6-dicarboxylic acidZn(II){[Zn(PDA)(H₂O)₁.₅]}n1D[10]
Pyridine-2,6-dicarboxylic acidNd(III){[Nd₂(PDA)₃(H₂O)₃]·0.5H₂O}n3D[10]
4,4′-(Pyridine-3,5-diyl)dibenzoic acidMn(II)[Mn(μ₄-pdba)(H₂O)]n3D[11]
4,4′-(Pyridine-3,5-diyl)dibenzoic acidCo(II){[Co(μ₃-pdba)(phen)]·2H₂O}n2D[11]

Applications in Medicinal Chemistry and Drug Development

Pyridine derivatives are of immense importance in medicinal chemistry, with many possessing a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[14][15] Pyridine dicarboxylic acid scaffolds are particularly valuable in the design of enzyme inhibitors and other therapeutic agents.[4][15] For example, metal chelators containing the pyridine-2,6-dicarboxamide moiety have shown significant neuroprotective effects.[4]

Pyridine-2,5-dicarboxylic acid has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[2] Furthermore, it is a metabolite in the tryptophan degradation pathway, which is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD).[2]

G Role of Pyridine-2,5-dicarboxylic Acid in Biological Pathways cluster_tryptophan Tryptophan Degradation Pathway cluster_inflammation Inflammatory Response Tryptophan Tryptophan Metabolites ...Intermediates... Tryptophan->Metabolites PDCA_25 Pyridine-2,5-dicarboxylic Acid Metabolites->PDCA_25 NAD NAD Biosynthesis PDCA_25->NAD D_DT D-dopachrome tautomerase (D-DT) CD74 CD74 Receptor D_DT->CD74 Interaction Inflammation Inflammation CD74->Inflammation Signaling PDCA_25_inhibitor Pyridine-2,5-dicarboxylic Acid PDCA_25_inhibitor->D_DT Inhibition

Caption: Dual role of Pyridine-2,5-dicarboxylic Acid in metabolism and inflammation.

Catalytic Applications

Complexes of pyridine dicarboxylates with transition metals have shown promise as catalysts in various organic transformations. For instance, ruthenium complexes containing pyridine-2,6-dicarboxylate ligands are capable of catalyzing water oxidation, with their activity being influenced by the electronic properties of other ligands in the coordination sphere.[16] Iron(II) coordination polymers derived from an ether-bridged pyridine-dicarboxylate have been shown to be effective catalyst precursors for the oxidation of alkanes.[17] Cobalt(II) complexes with pyridine-2,4-dicarboxylate have been investigated for their catechol oxidase mimic activity.[18]

Spectroscopic Characterization

The characterization of pyridine dicarboxylic acids and their derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum typically shows signals for the aromatic protons of the pyridine ring in the downfield region. The chemical shifts are influenced by the positions of the electron-withdrawing carboxyl groups.[2]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the carboxyl groups. The carboxyl carbons appear at the most downfield chemical shifts.[2]

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

  • A broad absorption band for the O-H stretching of the carboxylic acid groups is typically observed in the 2500-3300 cm⁻¹ range.[1][2]

  • Strong C=O stretching vibrations for the carboxylic acid groups are expected around 1700 cm⁻¹.[1][2]

  • C-N and C=C stretching vibrations characteristic of the pyridine ring appear in the 1400-1600 cm⁻¹ region.[1][2]

  • In metal complexes, the deprotonation of the carboxylic acid groups is indicated by the disappearance of the O-H bands and a shift in the C=O stretching frequencies. The appearance of bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds can also be observed.[1]

Spectroscopic Data Summary
Compound/ComplexTechniqueKey Signals/AbsorptionsReference
Pyridine-2,5-dicarboxylic acidIR (KBr)O-H stretch: 2500-3300 cm⁻¹ (broad); C=O stretch: ~1700 cm⁻¹; C-N/C=C stretch: 1400-1600 cm⁻¹[2]
Cr(III) with pyridine dicarboxylatesIRAbsence of O-H bands from COOH; C=O stretch: ~1660 cm⁻¹; M-N/M-O bonds: 400-650 cm⁻¹[1]
N²,N⁵-Di(pyrimidin-5-yl)furan-2,5-dicarboxamide¹H NMR (DMSO-d₆)δ [ppm]: 10.80 (s, 2H), 9.16 (s, 4H), 8.98 (s, 2H), 7.57 (s, 2H)[4]
N²,N⁵-Di(pyrimidin-5-yl)furan-2,5-dicarboxamide¹³C NMR (DMSO-d₆)δ [ppm]: 156.0, 153.8, 148.6, 148.0, 133.6, 116.9[4]

Stability Constants of Metal Complexes

The stability of metal complexes with pyridine dicarboxylic acids is a critical parameter, particularly for their application in biological systems and catalysis. Stability constants are typically determined using potentiometric titrations. For instance, the stability constants of cobalt(II) complexes with various pyridine mono- and dicarboxylic acids have been determined.[19] Pyridinedicarboxylic acids that can act as tridentate ligands, such as dipicolinic acid, generally form more stable complexes compared to those that coordinate in a monodentate fashion.[19]

Conclusion

Pyridine dicarboxylate chemistry is a rich and expanding field with significant implications for coordination chemistry, materials science, and drug discovery. The versatility of the pyridine dicarboxylate scaffold, combined with the ability to tune its properties through substitution and coordination, ensures its continued importance in both fundamental and applied research. This guide has provided a foundational understanding of the synthesis, reactivity, and applications of these compounds, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Reactivity of Diethyl Pyridine-2,3-dicarboxylate Ester Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-2,3-dicarboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridine core and two adjacent ester functionalities offer multiple reaction sites, making it a valuable building block for the synthesis of a wide range of complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth analysis of the reactivity of the ester groups of this compound, focusing on key transformations, experimental protocols, and the influence of the pyridine ring on this reactivity.

Core Reactivity of the Ester Groups

The chemical behavior of the ester groups in this compound is primarily governed by the electrophilic nature of the carbonyl carbon. This allows for nucleophilic acyl substitution reactions, which are central to its synthetic utility. The two main categories of reactions discussed in this guide are hydrolysis and amidation. Additionally, the reduction of the ester groups to alcohols represents another important transformation.

The proximity of the two ester groups and the electronic influence of the pyridine nitrogen atom can lead to differential reactivity and the potential for selective transformations, a crucial aspect for targeted synthesis.

Hydrolysis of Ester Groups

The hydrolysis of this compound to its corresponding pyridine-2,3-dicarboxylic acid is a fundamental reaction, often serving as the initial step for the synthesis of derivatives requiring free carboxylic acid moieties. This transformation is typically achieved under basic conditions (saponification).

Experimental Protocol: Saponification

A common procedure for the complete hydrolysis of this compound involves heating the diester with a strong base, such as sodium hydroxide, in an aqueous or mixed aqueous-organic solvent system.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve this compound in a suitable solvent mixture (e.g., water/ethanol).

  • Add a stoichiometric excess of sodium hydroxide solution.

  • Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the dicarboxylic acid.

  • Isolate the solid pyridine-2,3-dicarboxylic acid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Hydrolysis
ParameterValueReference
Reactant This compoundN/A
Reagent Sodium HydroxideN/A
Solvent Water/EthanolN/A
Reaction Temp. RefluxN/A
Reaction Time 2-4 hoursN/A
Product Pyridine-2,3-dicarboxylic acidN/A
Typical Yield > 90%Inferred from similar reactions
Selective Mono-Hydrolysis

Achieving selective mono-hydrolysis of one of the two ester groups presents a synthetic challenge due to their similar reactivity. However, careful control of reaction conditions, such as using a limited amount of base and lower temperatures, can favor the formation of the monoester, pyridine-2,3-dicarboxylic acid monoethyl ester. The ester group at the 2-position is generally considered more sterically hindered by the pyridine nitrogen, which may offer a handle for selectivity under carefully controlled kinetic conditions.

Amidation of Ester Groups

The conversion of the ester groups to amides is a critical transformation for introducing nitrogen-containing functionalities and building more complex molecular scaffolds. This can be achieved either by direct aminolysis of the diester or, more commonly, through a two-step process involving the initial hydrolysis to the dicarboxylic acid followed by amide coupling.

Indirect Amidation via the Dicarboxylic Anhydride

A highly effective method for the synthesis of amides and imides from this compound involves its conversion to pyridine-2,3-dicarboxylic anhydride. This anhydride is a much more reactive acylating agent than the parent diester.

Experimental Workflow:

G start This compound step1 Hydrolysis (e.g., NaOH, H2O, heat) start->step1 intermediate1 Pyridine-2,3-dicarboxylic Acid step1->intermediate1 step2 Anhydride Formation (e.g., Acetic Anhydride) intermediate1->step2 intermediate2 Pyridine-2,3-dicarboxylic Anhydride step2->intermediate2 step3 Amination (R-NH2) intermediate2->step3 product Pyridine-2,3-dicarboxamides / Imides step3->product

Caption: Indirect amidation workflow via the anhydride intermediate.

Experimental Protocol: Amidation of Pyridine-2,3-dicarboxylic Anhydride

The reaction of pyridine-2,3-dicarboxylic anhydride with amines can lead to different products depending on the reaction conditions.

  • Formation of Mono-amides: Reaction with an amine at room temperature typically yields the mono-amide carboxylic acid.[2]

  • Formation of Diamides/Imides: Heating the anhydride with an excess of amine, or with a diamine, can lead to the formation of the corresponding diamide or cyclic imide derivatives.[2]

Quantitative Data for Amidation of the Anhydride:

ReactantNucleophileProductYieldReference
Pyridine-2,3-dicarboxylic anhydrideSubstituted AnilinesArylcarbamoylpyridinecarboxylic acid65-85%[2]
Pyridine-2,3-dicarboxylic anhydrideBenzidinePyrrolopyridine derivativeHigh[2]
Direct Aminolysis

Direct reaction of this compound with amines to form amides is also possible, although it generally requires more forcing conditions (e.g., high temperatures) or the use of a catalyst due to the lower reactivity of esters compared to anhydrides. The reaction with highly nucleophilic amines, such as hydrazine, can proceed more readily to form the corresponding dihydrazide, which is a versatile intermediate for the synthesis of various heterocyclic systems.

Reduction of Ester Groups

The ester functionalities of this compound can be reduced to the corresponding primary alcohols, yielding pyridine-2,3-dimethanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Aqueous work-up solution (e.g., water, followed by dilute acid)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

  • Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up).

  • Filter the resulting aluminum salts and wash thoroughly with an organic solvent.

  • Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude pyridine-2,3-dimethanol.

  • Purify the product by a suitable method, such as column chromatography or recrystallization.

Reaction Scheme:

G start This compound step1 1. LiAlH4, THF 2. H2O work-up start->step1 product Pyridine-2,3-dimethanol step1->product

Caption: Reduction of this compound to pyridine-2,3-dimethanol.

Reactivity Comparison and Influencing Factors

The reactivity of the two ester groups in this compound can be influenced by several factors:

  • Steric Hindrance: The ester group at the C2 position is in closer proximity to the pyridine nitrogen atom, which can exert a steric effect, potentially hindering the approach of bulky nucleophiles.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring nitrogen atom increases the electrophilicity of the carbonyl carbons of both ester groups, making them more susceptible to nucleophilic attack compared to their benzene analogs. The effect is more pronounced at the ortho (C2) and para (C4) positions relative to the nitrogen. In the case of the 2,3-dicarboxylate, both ester groups are significantly activated.

  • Chelation: The presence of the nitrogen atom and the two adjacent ester groups can allow for chelation with metal ions, which could be exploited to modulate the reactivity of the ester groups in certain reactions.

Conclusion

This compound is a valuable synthetic intermediate with two reactive ester groups that can undergo a variety of transformations, primarily hydrolysis, amidation, and reduction. The conversion to the more reactive pyridine-2,3-dicarboxylic anhydride provides an efficient route to a wide range of amide and imide derivatives. Understanding the factors that influence the reactivity of the ester groups, including steric and electronic effects, is crucial for designing selective and efficient synthetic strategies in the development of new chemical entities for pharmaceutical and other applications. Further exploration into the selective functionalization of one of the two ester groups remains an area of interest for synthetic chemists.

References

In-Depth Technical Guide: Diethyl pyridine-2,3-dicarboxylate (CAS 2050-22-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-2,3-dicarboxylate, with the CAS number 2050-22-8, is a pyridine dicarboxylate derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the ester functionalities. While research on this specific isomer is limited, its structural similarity to other biologically active pyridine dicarboxylates suggests its potential as a valuable building block in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, synthesis, and a discussion of the biological activities of closely related isomers to infer its potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.

PropertyValueReference
CAS Number 2050-22-8[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.23 g/mol [1]
Synonyms Diethyl 3,4-pyridinecarboxylate, Pyridine-2,3-dicarboxylic acid diethyl ester[1]
Appearance Solid or liquid[2]
Purity ≥97% (commercially available)[1]
Storage Store at room temperature[1]
Topological Polar Surface Area (TPSA) 65.49 Ų[1]
LogP 1.435[1]
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 4[1]

Synthesis

A documented method for the synthesis of this compound involves the reaction of diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein monomer in the presence of an acid catalyst.[3]

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g)

  • Acrolein monomer (0.39 g, with an additional 0.1 g)

  • n-Butanol (10 ml)

  • p-Toluenesulfonic acid (20 mg)

Procedure:

  • Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) in n-butanol (10 ml).

  • Add p-toluenesulfonic acid (20 mg) to the mixture.

  • Reflux the mixture for 10 hours.

  • Add an additional portion of acrolein monomer (0.1 g).

  • Continue to reflux the mixture for another 5 hours.

  • After the reaction is complete (the degree of reaction of aminodiester is reported to be 91%), distill off the solvent.

  • Distill the residue under reduced pressure to obtain this compound.

Yield: 0.86 g (72.3%) Boiling Point of Product: 135°-145° C (at 3 Torr) Purity of Product: 96.4% (by gas chromatographic analysis)

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 Diethyl 1-amino-1,2-ethylenedicarboxylate step1 Mix reactants and solvent reactant1->step1 reactant2 Acrolein Monomer reactant2->step1 catalyst p-Toluenesulfonic acid catalyst->step1 solvent n-Butanol solvent->step1 step2 Reflux for 10 hours step1->step2 step3 Add more Acrolein step2->step3 step4 Reflux for 5 hours step3->step4 step5 Solvent Distillation step4->step5 step6 Vacuum Distillation step5->step6 product This compound step6->product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While direct biological studies on this compound are not extensively reported in the available literature, the activities of its isomers and related pyridine dicarboxylate derivatives provide strong indications of its potential pharmacological and agrochemical applications.

Potential as a Prolyl 4-Hydroxylase Inhibitor

The isomer, Diethyl pyridine-2,4-dicarboxylate, is a known potent proinhibitor of prolyl 4-hydroxylase.[4][5] This enzyme is crucial for the post-translational modification of collagen. Inhibition of prolyl 4-hydroxylase leads to underhydroxylated procollagen, which is thermally unstable and not efficiently secreted from the cell.[4] This mechanism is of interest for the treatment of fibrotic diseases where there is excessive collagen deposition.

The inhibitory activity of pyridine-2,4-dicarboxylic acid (the active form of the diethyl ester) against prolyl 4-hydroxylase suggests a potential signaling pathway involvement. Prolyl hydroxylase domain (PHD) enzymes, which are also 2-oxoglutarate-dependent dioxygenases like prolyl 4-hydroxylase, are key regulators of the hypoxia-inducible factor (HIF-1α) pathway. Inhibition of PHDs stabilizes HIF-1α, leading to the transcription of various genes involved in angiogenesis, erythropoiesis, and cell survival. A combination of diethyl pyridine-2,4-dicarboxylate and resveratrol has been shown to stabilize HIF-1α protein and increase the expression of its target genes.[6] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against these enzymes, a hypothesis that warrants experimental validation.

Potential Herbicidal Activity

This compound is noted as a useful reagent in the preparation of herbicides.[7] The related compound, Diethyl 5-ethyl-2,3-pyridinedicarboxylate, is an important intermediate for imidazolinone herbicides.[8] Furthermore, various pyridine derivatives have been synthesized and evaluated as herbicidal inhibitors of photosystem II (PSII) electron transport.[9] These findings suggest that the pyridine-2,3-dicarboxylate scaffold could be a valuable starting point for the development of new herbicidal agents. The exact mechanism of action for herbicides derived from this compound would depend on the final structure, but inhibition of key plant enzymes or disruption of photosynthetic processes are common modes of action for such compounds.[10][11]

Potential Antimicrobial and Anti-Trypanosomatid Activity

Derivatives of pyridine-2,5-dicarboxylic acid have been synthesized and shown to possess promising activity against Trypanosoma cruzi and Leishmania mexicana, the causative agents of Chagas disease and leishmaniasis, respectively.[12] While these studies do not directly involve the 2,3-isomer, they highlight the potential of the pyridine dicarboxylate core in the design of novel anti-parasitic agents. The mechanism of action for these compounds is still under investigation but could involve the inhibition of essential parasitic enzymes.

Safety Information

Based on available safety data, this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a commercially available chemical with established synthetic routes. While direct and extensive biological data for this specific isomer is currently lacking in the public domain, the well-documented activities of its isomers, particularly as a prolyl 4-hydroxylase inhibitor, and the use of related compounds in the development of herbicides, suggest that it is a molecule with significant potential for further research and development in both the pharmaceutical and agrochemical sectors. Future studies should focus on the direct evaluation of its biological activity, particularly its effects on prolyl hydroxylases and other 2-oxoglutarate-dependent dioxygenases, as well as its potential as a scaffold for novel herbicides and antimicrobial agents. The detailed synthesis protocol provided in this guide offers a solid foundation for obtaining the compound for such investigations.

References

The Biological Frontier of Diethyl Pyridine-2,3-dicarboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-2,3-dicarboxylate and its derivatives represent a class of heterocyclic compounds with significant and expanding biological activities. The inherent chemical versatility of the pyridine core, coupled with the reactivity of the dicarboxylate ester functionalities, has positioned these molecules as promising scaffolds in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental methodologies and quantitative activity data are presented to facilitate further research and development in this exciting field.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein monomer in the presence of a catalyst such as p-toluenesulfonic acid in a suitable solvent like n-butanol, followed by refluxing.[1] The resulting product can then be purified by distillation under reduced pressure.[1] Various derivatives can be synthesized by modifying the starting materials or through subsequent reactions on the pyridine ring or the ester groups.

Biological Activities

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridine dicarboxylate derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, with their mechanism of action often linked to the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and related compounds against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHCT116 (Colon Cancer)16.29 - 68.88[1]
Thieno[2,3-b]pyridine DerivativeMDA-MB-231 (Breast Cancer)2.082 (48h)[2]
Thieno[2,3-b]pyridine DerivativeMCF-7 (Breast Cancer)2.053 (48h)[2]
Thieno[2,3-b]pyridine DerivativeSK-OV-3 (Ovarian Cancer)5.5 (48h)[3]
Thieno[2,3-b]pyridine DerivativeOVCAR-3 (Ovarian Cancer)5.0 (48h)[3]
Thallium(III) complex with pyridine dicarboxylic acid derivative (C1)A375 (Melanoma)81.45[4]
Thallium(III) complex with pyridine dicarboxylic acid derivative (C3)A375 (Melanoma)7.23[4]
Thallium(III) complex with pyridine dicarboxylic acid derivative (C3)HT29 (Colon Cancer)193.18[4]
Thieno[2,3-b]pyridine-phthalimide derivative (Compound 3)HeLa (Cervical Cancer)>100[5]
1,3,4-Oxadiazole substituted Thieno[2,3-b]pyridine (Compound 4)HeLa (Cervical Cancer)41[5]
1,3,4-Oxadiazole substituted Thieno[2,3-b]pyridine (Compound 5)HeLa (Cervical Cancer)38[5]
1,3,4-Oxadiazole substituted Thieno[2,3-b]pyridine (Compound 4)MCF-7 (Breast Cancer)44[5]
1,3,4-Oxadiazole substituted Thieno[2,3-b]pyridine (Compound 5)MCF-7 (Breast Cancer)49[5]

Signaling Pathways in Anticancer Activity

Studies suggest that certain pyridine dicarboxylate derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. One of the key pathways implicated is the intrinsic or mitochondrial pathway of apoptosis.

apoptosis_pathway This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrion Mitochondrion Bax/Bak Activation->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Intrinsic Apoptosis Pathway induced by this compound Derivatives.

Furthermore, some pyridine derivatives have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the p38 MAP kinase and NF-κB pathways, which are often dysregulated in cancer.

mapk_nfkb_pathway cluster_mapk p38 MAPK Pathway cluster_nfkb NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli p38 MAPK p38 MAPK Inflammatory Stimuli->p38 MAPK Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38 MAPK->Pro-inflammatory Cytokines Induces TNF-α TNF-α IκBα Degradation IκBα Degradation TNF-α->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription This compound Derivative This compound Derivative This compound Derivative->p38 MAPK Inhibits This compound Derivative->IκBα Degradation Inhibits

Modulation of p38 MAPK and NF-κB Pathways by Pyridine Derivatives.
Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyridine-3-carbonitrile derivative (Compound 7)Candida albicans1.95[6]
Pyridine-3-carbonitrile derivative (Compound 9)Candida albicans1.95[6]
Pyridine-3-carbonitrile derivative (Compound 11)Rhizopus sp.1.95[6]
Pyridine-3-carbonitrile derivative (Compound 14)Aspergillus niger1.95[6]
Pyridine-3-carbonitrile derivative (Compound 14)Candida albicans1.95[6]
3-(Pyridine-3-yl)-2-oxazolidinone derivative (21b)Staphylococcus aureus2[7]
3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d)Staphylococcus aureus2[7]
3-(Pyridine-3-yl)-2-oxazolidinone derivative (21e)Staphylococcus aureus2[7]
3-(Pyridine-3-yl)-2-oxazolidinone derivative (21f)Staphylococcus aureus4[7]
2-(Methyldithio)pyridine-3-carbonitrileAcinetobacter baumannii0.5 - 64[8]
N-alkylated pyridine salt (Compound 66)Staphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[8]
N-alkylated pyridine salt (Compound 66)Escherichia coli55 ± 0.5% inhibition at 100 µg/mL[8]
Antiviral Activity

The pyridine scaffold is a common feature in many antiviral drugs.[9] Research into this compound derivatives has revealed their potential to inhibit the replication of various viruses.

Quantitative Antiviral Activity Data

The following table shows the half-maximal effective concentration (EC50) values for some pyridine derivatives against specific viruses.

Compound/DerivativeVirusEC50 (µM)Reference
Epoxybenzooxocinopyridine derivativeSARS-CoV-22.23 µg/µL[10]

The mechanism of antiviral action for many pyridine derivatives involves the inhibition of viral enzymes crucial for replication, such as reverse transcriptase or polymerase, or interference with viral entry and maturation processes.[9]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

mtt_assay_workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate Overnight Incubate Overnight Seed Cells in 96-well Plate->Incubate Overnight Treat with Derivatives Treat with Derivatives Incubate Overnight->Treat with Derivatives Incubate (24-72h) Incubate (24-72h) Treat with Derivatives->Incubate (24-72h) Add MTT Solution Add MTT Solution Incubate (24-72h)->Add MTT Solution Incubate (2-4h) Incubate (2-4h) Add MTT Solution->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilization Solution->Measure Absorbance (570nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50

Workflow for the MTT Cytotoxicity Assay.
Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Positive control (known antimicrobial agent)

  • Negative control (broth only)

  • Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add a standardized volume of the inoculum to each well containing the compound dilutions, as well as to the positive control wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

mic_determination_workflow Serial Dilution of Derivatives Serial Dilution of Derivatives Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of Derivatives->Inoculate Microtiter Plate Prepare Standardized Inoculum Prepare Standardized Inoculum Prepare Standardized Inoculum->Inoculate Microtiter Plate Incubate (18-24h) Incubate (18-24h) Inoculate Microtiter Plate->Incubate (18-24h) Visually Inspect for Growth Visually Inspect for Growth Incubate (18-24h)->Visually Inspect for Growth Determine Lowest Concentration with No Growth (MIC) Determine Lowest Concentration with No Growth (MIC) Visually Inspect for Growth->Determine Lowest Concentration with No Growth (MIC)

Workflow for MIC Determination by Broth Microdilution.

Conclusion

This compound derivatives have emerged as a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical studies, particularly in the areas of oncology and infectious diseases, underscores their potential for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these intriguing molecules. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of next-generation therapeutics with improved potency and selectivity.

References

A Comprehensive Technical Guide to Diethyl Pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl Pyridine-2,3-dicarboxylate, a key intermediate in the synthesis of various organic compounds, including agrochemicals. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role in relevant biological pathways.

Chemical Identity

  • IUPAC Name: this compound

  • Synonyms: 2,3-Pyridinedicarboxylic acid diethyl ester, Diethyl quinolinate, Quinolinic acid diethyl ester, 2,3-Bis(ethoxycarbonyl)pyridine[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 2050-22-8[2]
Molecular Formula C₁₁H₁₃NO₄[2]
Molecular Weight 223.23 g/mol [2]
Boiling Point 282-283 °C[2][3]
Density 1.165 g/cm³ (Predicted)[2]
Appearance Light Yellow to Yellow Oil[1]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Sealed in a dry environment at room temperature.[2]

Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound and are essential for its characterization.[4]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various methods. Below is a detailed protocol for a common laboratory-scale synthesis.

Synthesis from Diethyl 1-amino-1,2-ethylenedicarboxylate and Acrolein[5]

This method involves the reaction of Diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein in the presence of an acid catalyst.

Materials:

  • Diethyl 1-amino-1,2-ethylenedicarboxylate

  • Acrolein monomer

  • n-Butanol

  • p-Toluenesulfonic acid

Procedure:

  • Dissolve 1.0 g of Diethyl 1-amino-1,2-ethylenedicarboxylate and 0.39 g of acrolein monomer in 10 ml of n-butanol in a round-bottom flask.

  • Add 20 mg of p-toluenesulfonic acid to the mixture.

  • Reflux the mixture for 10 hours.

  • Add an additional 0.1 g of acrolein monomer to the reaction mixture.

  • Continue to reflux for another 5 hours.

  • After the reaction is complete, distill off the solvent under reduced pressure.

  • The residue is then distilled under reduced pressure to yield this compound.

Expected Yield: Approximately 72.3%[5]

Biological Significance and Signaling Pathway

This compound is a crucial precursor in the manufacture of certain herbicides, particularly those in the imidazolinone class.[6] These herbicides are known for their effectiveness against broadleaf weeds.

The herbicidal activity of pyridine-based compounds, derived from intermediates like this compound, stems from their ability to mimic the natural plant growth hormones known as auxins. This disruption of normal hormonal processes leads to abnormal and uncontrolled growth, ultimately resulting in the death of the target plant.[7][8]

Simplified Signaling Pathway of Pyridine-Based Herbicides

The following diagram illustrates the mechanism of action of pyridine carboxylic acid herbicides, which are synthesized from precursors like this compound.

cluster_herbicide Herbicide Action cluster_plant Plant Cellular Response herbicide Pyridine-Based Herbicide receptor Auxin Receptor Binding herbicide->receptor Mimics natural auxin gene_expression Altered Gene Expression receptor->gene_expression Signal Transduction uncontrolled_growth Uncontrolled Growth gene_expression->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

Caption: Mechanism of action of pyridine-based herbicides.

Experimental and Logical Workflows

The synthesis and application of this compound follow a logical progression from starting materials to the final biologically active product.

Workflow for Synthesis and Application

The diagram below outlines the general workflow from the synthesis of this compound to its application as a precursor for herbicides.

start Starting Materials (e.g., Diethyl 1-amino-1,2-ethylenedicarboxylate, Acrolein) synthesis Synthesis of This compound start->synthesis purification Purification (Distillation) synthesis->purification intermediate This compound (Intermediate) purification->intermediate further_synthesis Further Synthesis Steps intermediate->further_synthesis herbicide Final Herbicide Product (e.g., Imazethapyr) further_synthesis->herbicide

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl Pyridine-2,3-dicarboxylate from Acrolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of diethyl pyridine-2,3-dicarboxylate, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The described method utilizes acrolein and diethyl 1-amino-1,2-ethylenedicarboxylate as key starting materials.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between diethyl 1-amino-1,2-ethylenedicarboxylate and acrolein, catalyzed by an acid. The overall reaction is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Diethyl 1-amino-1,2-ethylenedicarboxylate1.0 g[1]
Acrolein (initial)0.39 g[1]
Acrolein (additional)0.1 g[1]
Catalyst
p-Toluenesulfonic acid20 mg[1]
Solvent
n-Butanol10 ml[1]
Reaction Conditions
Initial Reflux Time10 hours[1]
Reflux Time after Addition5 hours[1]
Product Yield and Purity
Yield72.3%[1]
Purity (by GC)96.4%[1]
Physical Properties
Boiling Point135°-145° C at 3 Torr (140-141 °C at 4 mmHg)[1]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • Diethyl 1-amino-1,2-ethylenedicarboxylate

  • Acrolein monomer

  • n-Butanol

  • p-Toluenesulfonic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus for reduced pressure distillation

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g), acrolein monomer (0.39 g), and n-butanol (10 ml).[1]

    • Add p-toluenesulfonic acid (20 mg) to the mixture.[1]

  • Initial Reflux:

    • Heat the mixture to reflux and maintain for 10 hours with continuous stirring.[1]

  • Addition of Acrolein:

    • After 10 hours, cool the reaction mixture slightly and add an additional portion of acrolein monomer (0.1 g).[1]

  • Second Reflux:

    • Heat the mixture to reflux again and maintain for an additional 5 hours.[1] The degree of reaction of the aminodiester at this point should be approximately 91%.[1]

  • Solvent Removal:

    • After the second reflux period, allow the reaction mixture to cool to room temperature.

    • Remove the solvent (n-butanol) by distillation.

  • Product Purification:

    • Purify the residue by distillation under reduced pressure.[1]

    • Collect the fraction boiling at 135°-145° C at 3 Torr to obtain this compound as the final product (0.86 g, 72.3% yield).[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: - Diethyl 1-amino-1,2-ethylenedicarboxylate - Acrolein - p-Toluenesulfonic acid (catalyst) - n-Butanol (solvent) InitialReflux Initial Reflux (10 hours) Reactants->InitialReflux AddAcrolein Add Acrolein InitialReflux->AddAcrolein SecondReflux Second Reflux (5 hours) AddAcrolein->SecondReflux SolventRemoval Solvent Removal (Distillation) SecondReflux->SolventRemoval Purification Purification (Reduced Pressure Distillation) SolventRemoval->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for One-Pot Cyclization Synthesis of Diethyl Pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of Diethyl Pyridine-2,3-dicarboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections outline established methods, present key quantitative data in a structured format, and provide visualizations of the reaction pathways and experimental workflows.

Introduction

This compound is a valuable scaffold in organic synthesis, notably utilized in the preparation of herbicides.[1] One-pot cyclization reactions offer an efficient and streamlined approach to its synthesis, minimizing intermediate isolation steps and improving overall yield and atom economy. This document details two distinct and effective one-pot methodologies for the preparation of this important compound.

Data Presentation: A Comparative Overview of Synthesis Parameters

The following table summarizes the quantitative data for two prominent one-pot synthesis methods for this compound and a related derivative, providing an at-a-glance comparison of reactants, conditions, and outcomes.

Method Reactant 1 Reactant 2 Nitrogen Source/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Method 1 Diethyl 1-amino-1,2-ethylenedicarboxylateAcrolein monomerp-toluenesulfonic acidn-butanolReflux1572.3[2]
Method 2 PropargylamineDiethyl butynedioateHydrogen Peroxide (oxidant)Ethanol651282[1][3]
Related Synthesis Diethyl 3-chloro-2-oxo-butanedicarboxylate2-EthylacroleinAmmonium sulfamateEthanolReflux15Not specified[4]
Related Synthesis 2-chloro-3-oxo-succinic acid diethyl ester2-ethyl acroleinAmmonium acetateEthanol80596.8[5]

Experimental Protocols

Method 1: From Diethyl 1-amino-1,2-ethylenedicarboxylate and Acrolein

This protocol is based on the reaction of an enamine with an α,β-unsaturated aldehyde, followed by cyclization and oxidation.

Materials:

  • Diethyl 1-amino-1,2-ethylenedicarboxylate

  • Acrolein monomer

  • n-Butanol

  • p-Toluenesulfonic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) in n-butanol (10 ml).[2]

  • Add p-toluenesulfonic acid (20 mg) to the mixture.[2]

  • Heat the mixture to reflux and maintain for 10 hours.[2]

  • Add an additional portion of acrolein monomer (0.1 g) and continue to reflux for another 5 hours.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the solvent under reduced pressure.[2]

  • Purify the residue by vacuum distillation to yield this compound.[2] The product has a boiling point of 135°-145° C at 3 Torr.[2]

Method 2: From Propargylamine and Diethyl Butynedioate

This method involves a cyclization reaction between an amine and an activated alkyne, followed by in-situ oxidation.

Materials:

  • Propargylamine

  • Diethyl butynedioate

  • Ethanol

  • 50% Hydrogen peroxide

  • Ethyl acetate

  • Saturated brine solution

Procedure:

  • To a 250 mL reaction flask, add propargylamine (0.2 mmol), diethyl butynedioate (34 g, 0.2 mmol), and ethanol (100 mL).[1]

  • With stirring, add 50% hydrogen peroxide (~26 mL, 0.30 mmol).[1]

  • Heat the reaction mixture to 65 °C and maintain for 12 hours.[1]

  • Monitor the reaction progress by TLC until the diethyl butynedioate is completely consumed.[1]

  • Upon completion, recover the ethanol by atmospheric distillation.[1]

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL).[1]

  • Recover the ethyl acetate by atmospheric distillation.

  • Purify the product by reduced pressure distillation, collecting the fraction at 165-170 °C/6 mmHg to obtain this compound.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a generalized reaction pathway for the one-pot synthesis of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants & Solvent catalyst Add Catalyst/Reagent reactants->catalyst heating Heat to Reaction Temperature catalyst->heating monitoring Monitor Progress (TLC) heating->monitoring solvent_removal Solvent Removal monitoring->solvent_removal extraction Aqueous Workup & Extraction solvent_removal->extraction purification Purification (Distillation) extraction->purification product Final Product purification->product reaction_pathway reactant_A Reactant A (e.g., Enamine/Amine) intermediate Acyclic Intermediate reactant_A->intermediate + reactant_B Reactant B (e.g., α,β-Unsaturated Carbonyl/Alkyne) reactant_B->intermediate cyclized_intermediate Cyclized Intermediate (Dihydropyridine derivative) intermediate->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product Oxidation/ Aromatization

References

Application Notes and Protocols: Diethyl Pyridine-2,3-dicarboxylate in Herbicide Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl Pyridine-2,3-dicarboxylate and its derivatives are pivotal intermediates in the synthesis of the imidazolinone class of herbicides. These herbicides, including the widely used imazethapyr and imazapyr, are valued for their broad-spectrum activity against various weeds. The core mechanism of action for imidazolinone herbicides is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4] Its disruption leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.[5] This document provides detailed application notes, experimental protocols for the synthesis of these herbicides from this compound derivatives, and methods for evaluating their biological activity.

Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

Imazolinone herbicides act as potent inhibitors of the AHAS enzyme. This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3][4] The inhibition of AHAS leads to a depletion of these amino acids, which are vital for protein synthesis and overall plant development.[5] The subsequent cessation of cell division and growth in meristematic tissues results in the death of susceptible plants.[2]

AHAS Inhibition Pathway cluster_synthesis Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by Imidazolinone Herbicides Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS/ALS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Proteins Proteins Valine->Proteins Leucine->Proteins Isoleucine->Proteins Plant_Growth Plant Growth Proteins->Plant_Growth Imazethapyr Imazethapyr / Imazapyr Imazethapyr->AHAS Inhibits

Caption: Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway by Imidazolinone Herbicides.

Data Presentation: Synthesis Yields and Herbicide Efficacy

The following tables summarize key quantitative data related to the synthesis of imazethapyr and its herbicidal activity.

Table 1: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate and Imazethapyr

StepStarting MaterialProductCatalyst/ReagentsSolventYield (%)Purity (%)Reference(s)
Direct Esterification5-ethyl-2,3-pyridinedicarboxylic acidDiethyl 5-ethylpyridine-2,3-dicarboxylateConcentrated H₂SO₄Toluene>90>90[6]
Indirect Esterification5-ethyl-2,3-pyridinedicarboxylic acidDiethyl 5-ethylpyridine-2,3-dicarboxylateSOCl₂, DMFDichloroethane>90>89[6]
Cyclization to ImazethapyrDiethyl 5-ethylpyridine-2,3-dicarboxylateImazethapyr2-amino-2,3-dimethylbutanamide, Sodium EthoxideToluene85-89.198.4-99.2[6][7]

Table 2: Herbicidal and Toxicological Data for Imazapyr and Imazethapyr

CompoundTest OrganismEndpointValueReference(s)
ImazapyrSugarcaneIC₅₀Varies by clone (e.g., N12: 0.1 µM)[8]
ImazapyrRat (oral)LD₅₀>5000 mg/kg[9][10]
ImazapyrRabbit (dermal)LD₅₀>2000 mg/kg[9]
ImazapyrFish (generic)LC₅₀>100 mg/L[9]
ImazethapyrAllium cepaEC₅₀20 ppm[11]
ImazethapyrRat (oral)LD₅₀>5000 mg/kg[12]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

This protocol outlines the direct esterification of 5-ethyl-2,3-pyridinedicarboxylic acid.

Materials:

  • 5-ethyl-2,3-pyridinedicarboxylic acid

  • Absolute Ethanol

  • Toluene

  • Concentrated Sulfuric Acid

  • Reaction flask with a rectifying tower and water segregator

  • Distillation apparatus

Procedure:

  • To a reaction flask, add 19.5 g (0.1 mol) of 5-ethyl-2,3-pyridinedicarboxylic acid, 27.6 g (0.6 mol) of ethanol, 70 g of toluene, and 19.6 g (0.2 mol) of concentrated sulfuric acid.[6]

  • Heat the mixture to reflux and begin azeotropic distillation to remove water.[6]

  • Continue the reaction for approximately 4 hours, or until the starting material is completely consumed as monitored by a suitable analytical technique (e.g., TLC or HPLC).[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase with water until it is neutral.

  • Remove the toluene solvent by distillation under reduced pressure to yield the crude diethyl 5-ethylpyridine-2,3-dicarboxylate as a light yellow oily liquid.[6]

  • Purify the product by vacuum distillation or column chromatography if necessary.

Synthesis_Workflow_Protocol_1 start Start reactants Combine: 5-ethyl-2,3-pyridinedicarboxylic acid, Ethanol, Toluene, H₂SO₄ start->reactants reflux Heat to Reflux with Azeotropic Distillation reactants->reflux monitor Monitor Reaction Completion (e.g., TLC, HPLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete wash Wash Organic Phase with Water to Neutrality cool->wash distill Remove Solvent under Reduced Pressure wash->distill product Product: Diethyl 5-ethylpyridine-2,3-dicarboxylate distill->product end End product->end

Caption: Workflow for the Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate.

Protocol 2: Synthesis of Imazethapyr from Diethyl 5-ethylpyridine-2,3-dicarboxylate

This protocol describes the cyclization reaction to form the final herbicide product.

Materials:

  • Diethyl 5-ethylpyridine-2,3-dicarboxylate

  • 2-amino-2,3-dimethylbutanamide

  • Sodium ethoxide

  • Toluene (or another suitable solvent like xylene or chlorobenzene)[7]

  • Reaction flask with a condenser and nitrogen inlet

  • Apparatus for pH adjustment and extraction

Procedure:

  • Under a nitrogen atmosphere, dissolve Diethyl 5-ethylpyridine-2,3-dicarboxylate in toluene.

  • Add 2-amino-2,3-dimethylbutanamide and solid sodium ethoxide to the reaction mixture. A typical molar ratio is 1:1.1:3 (starting material:amide:base).[7]

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 1 hour, or until the reaction is complete as monitored by HPLC.[7]

  • Cool the reaction solution to room temperature.

  • Extract the mixture with an equal volume of water.

  • Separate the aqueous phase and adjust the pH to 3 using a dilute acid (e.g., 10% sulfuric acid).[7]

  • The precipitated solid is the imazethapyr product. Filter the solid and dry it to obtain the final product.

Protocol 3: In Vitro AHAS Enzyme Activity Assay

This protocol provides a general method for determining the inhibitory activity of compounds against the AHAS enzyme, adapted from a colorimetric assay.[13][14]

Materials:

  • Partially purified AHAS enzyme extract from a suitable plant source (e.g., etiolated corn seedlings)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.0) containing MgCl₂, thiamine pyrophosphate (TPP), and FAD

  • Substrate solution (e.g., 100 mM sodium pyruvate)

  • Test compound (herbicide) dissolved in a suitable solvent (e.g., DMSO)

  • Stopping solution (e.g., 6N H₂SO₄)

  • Colorimetric developing reagents: α-naphthol and creatine

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors, and the desired concentration of the test compound.

  • Pre-incubate the reaction mixture with the AHAS enzyme extract for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[13]

  • Initiate the enzymatic reaction by adding the pyruvate substrate.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes).[13]

  • Stop the reaction by adding the acidic stopping solution. This also initiates the decarboxylation of the product (acetolactate) to acetoin.

  • Incubate the mixture at a higher temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to ensure complete conversion to acetoin.

  • Add the colorimetric reagents (creatine followed by α-naphthol) and allow the color to develop.

  • Measure the absorbance at the appropriate wavelength (e.g., 525 nm).[15]

  • Calculate the enzyme inhibition by comparing the absorbance of the test compound samples to a control sample without the inhibitor. IC₅₀ values can be determined by testing a range of inhibitor concentrations.

AHAS_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture: Buffer, Cofactors, Test Compound start->prepare_mix pre_incubate Pre-incubate with AHAS Enzyme prepare_mix->pre_incubate initiate_reaction Initiate with Pyruvate Substrate pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop with Acidic Solution incubate_reaction->stop_reaction incubate_acetoin Incubate at 60°C for Acetoin Conversion stop_reaction->incubate_acetoin add_reagents Add Colorimetric Reagents (Creatine, α-Naphthol) incubate_acetoin->add_reagents measure_absorbance Measure Absorbance at 525 nm add_reagents->measure_absorbance calculate Calculate Inhibition / IC₅₀ measure_absorbance->calculate end End calculate->end

Caption: Experimental Workflow for the In Vitro AHAS Inhibition Assay.

References

Application Notes and Protocols: The Versatile Scaffold of Diethyl Pyridine-2,3-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl pyridine-2,3-dicarboxylate and its structural isomers are recognized as privileged heterocyclic scaffolds in the realm of medicinal chemistry. The pyridine core, functionalized with two reactive ester groups, provides a versatile platform for the synthesis of a diverse array of bioactive molecules. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, the broader class of pyridine dicarboxylate derivatives has demonstrated significant potential in the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and infectious diseases. These compounds serve as crucial intermediates in the synthesis of enzyme inhibitors, receptor antagonists, and NAD+ analogs. This document provides an overview of the applications of pyridine-2,3-dicarboxylate derivatives in medicinal chemistry, complete with experimental protocols and data presentation to guide researchers in this field.

I. Application in the Synthesis of Enzyme Inhibitors

Derivatives of pyridine dicarboxylic acids have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. The structural arrangement of the pyridine ring and the dicarboxylate moieties allows for specific interactions with the active sites of target enzymes.

A. Nicotinamide/Nicotinic Acid Adenylyltransferase (NMNAT) Inhibitors

Nicotinamide adenine dinucleotide (NAD+) is a crucial cofactor in cellular metabolism, and its biosynthesis is a key target in cancer therapy. NMNAT is a vital enzyme in the NAD+ salvage pathway. Analogs of NAD+ synthesized from pyridine nucleotide precursors have shown inhibitory activity against human NMNAT isoenzymes.[1] For instance, NAD+ analogs with modifications on the ribose adenylyl moiety have been synthesized and evaluated as selective inhibitors of human NMNAT-3.[1] While not directly synthesized from this compound, these studies highlight the potential of the pyridine dicarboxylate scaffold in designing enzyme inhibitors.

A recent study detailed the synthesis and evaluation of conformationally restricted NAD-mimics as inhibitors of human NMNAT isozymes, with some analogues showing Ki values in the micromolar range.

B. Cyclooxygenase (COX) Inhibitors

Chronic inflammation is a hallmark of many diseases, and cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which can be conceptually derived from a pyridine-2,3-dicarboxylic acid scaffold, have been evaluated for their COX-1 and COX-2 inhibitory activity.[2] Some of these compounds exhibited moderate cytotoxic activity against various cancer cell lines and showed preferential inhibition of COX-2.[2]

Quantitative Data for Pyridine Dicarboxylate Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeIC50/KiReference
2,3-Diaryl-3H-imidazo[4,5-b]pyridine DerivativesCOX-110 - 43 µM[2]
2,3-Diaryl-3H-imidazo[4,5-b]pyridine DerivativesCOX-29.2 - 279.3 µM[2]
NAD+ AnalogsHuman NMNAT-3Selective Inhibition[1]
Stable NAD+ Mimics (S-NAD+, BAD)Legionella SdeCIC50 = 28 µM and 39 µM[3]
II. Application in the Synthesis of Antimicrobial Agents

The pyridine scaffold is a common feature in many antimicrobial agents. Derivatives of pyridine-2,3-dicarboxylic acid have been explored for their potential antibacterial and antifungal activities.

A. Antibacterial and Antifungal Activity

The reactivity of 2,3-pyridinedicarboxylic anhydride, a close derivative of this compound, has been utilized to synthesize a variety of pyridine carboxamide and pyrrolo[3,4-b]pyridine-5,7-dione derivatives. Several of these compounds have been screened for their antimicrobial activity against a panel of bacteria and fungi, demonstrating the potential of this scaffold in developing new anti-infective agents. Additionally, other pyridine derivatives have shown promising antimicrobial and antifungal activities with low minimum inhibitory concentrations (MICs).[4][5][6]

Quantitative Data for Pyridine Derivatives as Antimicrobial Agents

Compound ClassMicroorganismMIC (µg/mL)Reference
2-pyridyl-2-thiobenzothiazole derivativesBacteria & Fungi-[7]
Pyridine derivativesS. aureus, E. coli55 - 56 (inhibitory %)[4]
Isonicotinic acid hydrazide derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. niger2.18 - 3.08 (µM/mL)[4]
Imidazo[2,1-b][1][8][9]thiadiazole containing pyridine derivativesBacteria & Fungi0.5 - >128[5][6]
III. Application in the Synthesis of Anticancer Agents

The pyridine ring is a key structural motif in numerous anticancer drugs. Derivatives of pyridine dicarboxylates are being actively investigated for their potential as antiproliferative agents.

A. Antiproliferative Activity

While direct studies on this compound are limited, research on related pyridine derivatives has shown significant anticancer potential. For instance, pyridine-ureas have been synthesized and evaluated for their in vitro growth inhibitory activity against breast cancer cell lines, with some compounds showing potent activity.[10] Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated moderate cytotoxic activity against a panel of cancer cell lines.[2] Thieno[2,3-c]pyridine derivatives have also been explored as Hsp90 inhibitors with anticancer activity.[11]

Quantitative Data for Pyridine Derivatives as Anticancer Agents

Compound ClassCell LineIC50 (µM)Reference
Pyridine-urea derivativesMCF-7 (Breast Cancer)0.11 - 1.88[10]
Pyridine-urea derivativesVEGFR-23.93 - 5.0[10]
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivativesK562 (Leukemia)Moderate Cytotoxicity[2]
Thieno[2,3-c]pyridine derivativesVarious cancer cell linesGrowth inhibition[11]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

This protocol describes a method for the synthesis of a derivative of this compound, which is a key intermediate in the production of the herbicide imazethapyr.[12]

Materials:

  • Diethyl oxalacetate

  • 2-Ethylacrolein

  • Ammonium acetate

  • Ethanol

  • Toluene

  • Hydrochloric acid

  • Sodium ethoxide

  • Ethyl chloroacetate

Procedure:

  • Synthesis of 2-chloro-3-oxo-succinic acid diethyl ester (Intermediate M1):

    • In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge sodium ethoxide (11.7 g, 0.170 mol) and toluene (65.0 mL).

    • Stir the mixture at room temperature for 45 minutes.

    • Add diethyl oxalate (17.7 g, 0.121 mol) over 1 hour at 25-40 °C.

    • After another 30 minutes, cool the mixture to 25 °C and add ethyl chloroacetate (12.4 g, 0.101 mol) over 2 hours.

    • Maintain the temperature at 32-35 °C for 3 hours.

    • Add ice-water (20 mL) and hydrochloric acid (30 %, 22.1 g, 0.181 mol).

    • Separate the organic phase, dry, filter, and concentrate to obtain the intermediate M1.[12]

  • Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate:

    • In a four-necked flask, charge ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL) and heat to 80 °C.[12]

    • Add a mixture of the intermediate M1 (26.9 g, 0.099 mol) and 2-ethyl acrolein (10.1 g, 0.119 mol).[12]

    • After 5 hours, remove the solvent under reduced pressure.

    • Dissolve the residue in toluene (60 mL) and wash with water until neutral.

    • Dry the organic phase, filter, and concentrate to obtain the final product.[12]

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized pyridine derivatives on cancer cell lines.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D, HSC3, RKO)[11]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO) for a specified duration (e.g., 48 or 72 hours).[10]

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.[11]

Protocol 3: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Assay)

This protocol describes a method to assess the anti-inflammatory potential of pyridine derivatives by measuring their effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[13]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 values.[13]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive Derivatives cluster_screening Biological Screening cluster_development Lead Optimization start This compound reaction Chemical Modification (e.g., amidation, hydrolysis, cyclization) start->reaction product Library of Pyridine-2,3-dicarboxylate Derivatives reaction->product assay In Vitro Assays (Enzyme Inhibition, Anticancer, Antimicrobial) product->assay data Quantitative Data (IC50, Ki, MIC) assay->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the development of bioactive molecules from this compound.

signaling_pathway cluster_kinase Kinase Inhibition Pathway cluster_inflammation Anti-inflammatory Pathway rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) pi3k PI3K/Akt Pathway rtk->pi3k activates ras Ras/MAPK Pathway rtk->ras activates inhibitor Pyridine Dicarboxylate Derivative inhibitor->rtk inhibits proliferation Cell Proliferation, Angiogenesis pi3k->proliferation ras->proliferation lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inhibitor2 Pyridine Dicarboxylate Derivative inhibitor2->nfkb inhibits

Caption: Potential signaling pathways modulated by pyridine dicarboxylate derivatives.

References

Protocol for the Hydrolysis of Diethyl Pyridine-2,3-dicarboxylate to Pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the hydrolysis of diethyl pyridine-2,3-dicarboxylate to its corresponding diacid, pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. This conversion is a fundamental step in the synthesis of various pharmaceuticals, herbicides, and other specialized chemical compounds. The presented protocol is based on a robust and widely practiced base-catalyzed saponification reaction, which ensures high yields and purity of the final product.

Pyridine-2,3-dicarboxylic acid is a key intermediate in the production of imidazolinone herbicides.[1] The hydrolysis of the diethyl ester is a critical step in the manufacturing process of these agrochemicals. The procedure involves the treatment of the diester with a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the dicarboxylic acid.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the base-catalyzed hydrolysis of substituted diethyl pyridine-2,3-dicarboxylates, providing a reference for expected outcomes.

ParameterValueReference
Reactant Diethyl 5-ethylpyridine-2,3-dicarboxylate[2]
Base 25% Sodium Hydroxide[2]
Reaction Temperature 65 °C[2]
Reaction Time 15 minutes[2]
Acid for Precipitation 50% Sulfuric Acid[2]
Final Product 5-ethylpyridine-2,3-dicarboxylic acid[1]
Purity 97.6%[1]

Experimental Protocol

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Ethanol (for reaction monitoring by TLC)

  • Ethyl acetate (for TLC)

  • Silica gel TLC plates with UV indicator

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • pH meter or pH paper

  • Ice bath

  • Büchner funnel and flask

  • Vacuum pump

  • Oven or vacuum desiccator

Procedure:

1. Saponification:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium hydroxide in water (e.g., 25% w/w). A typical molar excess of base (2.5-3 equivalents per mole of diester) is recommended.

  • Heat the aqueous base solution to approximately 55-65 °C with stirring.[2]

  • Slowly add the this compound to the heated base solution. The reaction is often exothermic, so control the addition rate to maintain the desired temperature.

  • After the addition is complete, continue heating the reaction mixture at reflux for a period ranging from 15 minutes to several hours.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting diester spot.

2. Work-up and Alcohol Removal:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • It is recommended to remove the ethanol formed during the hydrolysis by distillation, which can be performed under reduced pressure.[2] This step helps to improve the precipitation of the final product.

3. Acidification and Precipitation:

  • After removing the ethanol, cool the remaining aqueous solution in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid or hydrochloric acid dropwise with vigorous stirring to adjust the pH to approximately 1.6-3.5.[1][2] This will cause the pyridine-2,3-dicarboxylic acid to precipitate out of the solution as a solid.

4. Isolation and Drying of the Product:

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the collected solid in an oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator to obtain the final product, pyridine-2,3-dicarboxylic acid.

Visualization of the Experimental Workflow

Hydrolysis_Workflow start Start: This compound reagents Add Aqueous NaOH (or KOH) start->reagents Step 1 saponification Saponification: Heat to 65°C (15 min - 4h) reagents->saponification Step 2 workup Work-up: Cool & Distill off EtOH saponification->workup Step 3 acidification Acidification: Cool in Ice Bath Add H₂SO₄ or HCl to pH ~1.8 workup->acidification Step 4 isolation Isolation: Vacuum Filtration Wash with Cold H₂O acidification->isolation Step 5 end_product End Product: Pyridine-2,3-dicarboxylic Acid isolation->end_product Step 6

Caption: Experimental workflow for the hydrolysis of this compound.

References

Application Notes and Protocols for the Amidation of Pyridine Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of pyridine dicarboxamides, valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below cover several common and effective methods for the amidation of pyridine dicarboxylates, including direct coupling, conversion to acid chlorides, and catalyzed reactions.

Introduction

Pyridine dicarboxamides are a class of organic compounds that incorporate a pyridine ring functionalized with two amide groups. This structural motif is prevalent in numerous biologically active molecules and functional materials. The amide bonds' directionality and hydrogen bonding capabilities, combined with the pyridine ring's electronic and coordination properties, make these compounds attractive targets in drug discovery and supramolecular chemistry. The choice of synthetic method for amidation can significantly impact yield, purity, and scalability. This document outlines various reliable protocols for preparing these important compounds.

Key Synthetic Strategies

The primary methods for the amidation of pyridine dicarboxylates can be categorized as follows:

  • Coupling Agent-Mediated Amidation: This is one of the most common approaches, where a coupling agent activates the carboxylic acid groups to facilitate amide bond formation with an amine.

  • Acid Chloride Formation Followed by Amination: A classic and robust two-step method involving the conversion of the dicarboxylic acid to a more reactive diacyl chloride intermediate.

  • Direct Aminolysis of Esters: This method involves the direct reaction of a pyridine dicarboxylate ester with an amine, often requiring heat or catalysis.

  • Catalytic Direct Amidation: Emerging methods that utilize catalysts, such as Lewis acids or borane complexes, to directly form the amide bond from the carboxylic acid and amine, often with greater atom economy.

Data Presentation: Comparison of Amidation Methods

The following table summarizes quantitative data for different amidation methods applied to pyridine dicarboxylic acids or their derivatives. This allows for a direct comparison of reaction conditions and reported yields.

MethodStarting MaterialCoupling/Activating AgentCatalystBaseSolventTemperatureTimeYield (%)Reference
Coupling AgentIsonicotinic acid1-Propylphosphonic anhydride-TriethylamineDMF or DMSONot specified5-12 hGood[1]
Acid ChloridePyridine-2,6-dicarboxylic acidThionyl chloride-TriethylamineDCMReflux, then rt16 h86-90%[2][3]
Lewis Acid CatalysisDicarboxylic acid-Nb₂O₅-o-Xylene135 °CNot specifiedGood[4][5]
Borane CatalysisCarboxylic acid-Borane-pyridine-XylenesReflux12 hGood-Excellent[6]
Direct Ester AminolysisDiethyl 2,5-pyridinedicarboxylate---Not specifiedRefluxSeveral hoursHigh[7]

Experimental Protocols

Protocol 1: Amidation using a Coupling Agent (T3P®)

This protocol is adapted from a general procedure for amide coupling using 1-propylphosphonic anhydride (T3P®).[1]

Materials:

  • Pyridine dicarboxylic acid (e.g., Isonicotinic acid) (1.0 eq)

  • Amine (0.5 eq for diamide formation)

  • 1-Propylphosphonic anhydride (T3P®) (1.0 eq)

  • Triethylamine (7.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the pyridine dicarboxylic acid.

  • Add anhydrous DMF or DMSO to dissolve the solid. Gentle heating may be required.[1]

  • Add triethylamine (weak base) followed by the amine.[1]

  • With continuous stirring, add the 1-propylphosphonic anhydride (coupling agent).[1]

  • Allow the reaction to proceed for 5-12 hours at room temperature.[1]

  • The product may precipitate from the solution upon formation. If not, add water to induce precipitation.[1]

  • Collect the solid product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from hot water if necessary.[1]

Protocol 2: Amidation via Acid Chloride Intermediate

This protocol describes the synthesis of bis-amides from pyridine-2,6-dicarboxylic acid.[2][3][8]

Materials:

  • Pyridine-2,6-dicarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂)

  • Amine (e.g., N-methylaniline) (2.0 eq)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

Step 1: Formation of the Acid Chloride

  • In a round-bottom flask, suspend pyridine-2,6-dicarboxylic acid in thionyl chloride.

  • Reflux the mixture for 16 hours.[2][3]

  • After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude pyridine-2,6-dicarbonyl dichloride.

Step 2: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine and triethylamine in DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[2][3]

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired bis-amide.

Protocol 3: Nb₂O₅ Catalyzed Direct Amidation

This protocol is based on the use of niobium(V) oxide as a heterogeneous Lewis acid catalyst for the direct synthesis of diamides.[4][5]

Materials:

  • Pyridine dicarboxylic acid (1.0 eq)

  • Amine (2.0 eq)

  • Niobium(V) oxide (Nb₂O₅), calcined

  • o-Xylene

Procedure:

  • To a reaction vessel, add the pyridine dicarboxylic acid, amine (in a 1:2 ratio), o-xylene, and 50 mg of calcined Nb₂O₅.[4][5]

  • Heat the reaction mixture to 135 °C with stirring (e.g., 300 rpm).[4][5]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture and add 2-propanol.[4][5]

  • Separate the heterogeneous Nb₂O₅ catalyst by centrifugation or filtration.[4][5]

  • The catalyst can be washed, dried, and reused.

  • Concentrate the supernatant to obtain the crude product, which can be further purified by standard methods.

Visualizations

Experimental Workflow for Amidation of Pyridine Dicarboxylates

G General Workflow for Amidation of Pyridine Dicarboxylates cluster_start Starting Materials cluster_methods Amidation Methodologies cluster_acid From Dicarboxylic Acid cluster_ester From Diester cluster_end Final Steps start1 Pyridine Dicarboxylic Acid method1 Coupling Agent-Mediated start1->method1 method2 Acid Chloride Formation start1->method2 method3 Catalytic Direct Amidation start1->method3 start2 Pyridine Dicarboxylate Ester method4 Direct Aminolysis start2->method4 purification Work-up & Purification (Chromatography, Recrystallization) method1->purification method2->purification method3->purification method4->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis product Pyridine Dicarboxamide analysis->product

Caption: A flowchart illustrating the common synthetic routes for the amidation of pyridine dicarboxylates.

Logical Relationship of Key Reagents in Coupling Agent-Mediated Amidation

Caption: A diagram showing the roles of key reagents in a typical coupling agent-mediated amidation reaction.

References

Application Note: Synthesis of Diethyl Pyridine-2,5-dicarboxylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl pyridine-2,5-dicarboxylate is a valuable chemical intermediate in the development of complex molecules for medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring with two reactive ethyl ester functional groups, makes it a versatile building block for the synthesis of novel pharmaceuticals, functional materials, and agrochemicals.[1] The most common and direct method for its synthesis is the Fischer-Speier esterification of pyridine-2,5-dicarboxylic acid.[2][3] This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of ethanol to drive the equilibrium towards the formation of the diester.[4][5]

This document provides a detailed protocol for the synthesis, purification, and characterization of diethyl pyridine-2,5-dicarboxylate.

Reaction Scheme

The acid-catalyzed esterification of 2,5-pyridinedicarboxylic acid with ethanol proceeds as follows:[2]

N(CHCOOH)₂ + 2 CH₃CH₂OH ⇌ N(CHCOOCH₂CH₃)₂ + 2 H₂O (in the presence of H₂SO₄ catalyst)

Quantitative Data Summary

The following table summarizes quantitative data from two representative protocols for the synthesis of diethyl pyridine-2,5-dicarboxylate.

ParameterProtocol 1 (Large Scale)Protocol 2 (Small Scale)Reference
Starting Material
Pyridine-2,5-dicarboxylic acid100 g (0.6 mol)3.0 g (17.9 mmol)[2]
Absolute Ethanol300 mL10 mL[2]
Conc. Sulfuric Acid100 mL3.9 mL (71.6 mmol)[2]
Reaction Conditions
Reaction Time16 hours18 hours[2]
Reaction TemperatureRefluxReflux[2]
Product Information
Crude Product Mass99.8 gNot specified[2][6]
Purified Product Mass90 g3.0 g[1][2]
Yield~84%~75%[1][2]
Melting Point46-47 °CNot specified[1]

Experimental Protocols

Protocol 1: Large-Scale Synthesis with Azeotropic Water Removal

This protocol is adapted from a procedure for synthesizing 90 g of purified diethyl pyridine-2,5-dicarboxylate.[1][2]

Materials:

  • Pyridine-2,5-dicarboxylic acid (100 g, 0.6 mol)

  • Absolute Ethanol (300 mL)

  • Concentrated Sulfuric Acid (100 mL)

  • Benzene (~200 mL for azeotropic removal of water)

  • 1:1 (v/v) Benzene/Ethanol mixture

  • Ice

  • Solid Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (400 g)

  • Eluent: 25% Diethyl Ether in Hexane, followed by 50% Diethyl Ether in Hexane

  • Recrystallization Solvents: Diethyl Ether/Hexane

Procedure:

  • Suspend pyridine-2,5-dicarboxylic acid (100 g) in absolute ethanol (300 mL) in a round-bottom flask equipped with a reflux condenser.[2][6]

  • Slowly and carefully add concentrated sulfuric acid (100 mL) to the suspension over 1.5 hours with stirring. The solid will gradually dissolve.[2][6]

  • Heat the resulting brown reaction mixture to reflux and maintain for 16 hours.[2][6]

  • To remove the water formed during the reaction, add benzene (200 mL) and set up for azeotropic distillation using a Dean-Stark trap. Distill the benzene/ethanol/water azeotrope at a rate of approximately 30 mL every 30 minutes.[1][2][6]

  • Replenish the reaction volume by adding a 1:1 mixture of benzene/ethanol at 30-minute intervals for a total of 5 hours.[2][6]

  • After cooling the reaction mixture to room temperature, pour it onto a large volume of ice-water (approximately 30 L).[2][6]

  • Carefully neutralize the mixture by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.[1][6]

  • Extract the aqueous mixture with ethyl acetate.[1][6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1][6]

  • Concentrate the organic phase under reduced pressure to yield the crude product as a yellow solid (99.8 g).[6]

  • Purification: a. Purify the crude solid using column chromatography on silica gel (400 g).[1][6] b. Elute with 25% diethyl ether/hexane followed by 50% diethyl ether/hexane to obtain the purified solid (95 g).[6] c. Recrystallize the purified solid from a diethyl ether/hexane mixture to yield pale yellow crystals of diethyl pyridine-2,5-dicarboxylate (90 g).[1][6]

Protocol 2: Small-Scale Synthesis

This protocol is a smaller-scale adaptation without azeotropic water removal.[2]

Materials:

  • Pyridine-2,5-dicarboxylic acid (3.0 g, 17.9 mmol)

  • Anhydrous Ethanol (10 mL)

  • Concentrated Sulfuric Acid (3.9 mL, 71.6 mmol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc, 4 x 50 mL)

  • Brine (30 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend pyridine-2,5-dicarboxylic acid (3.0 g) in anhydrous ethanol (10 mL) with stirring.[2]

  • Slowly add concentrated sulfuric acid (3.9 mL) dropwise over 15 minutes.[2]

  • Heat the reaction mixture to reflux and maintain for 18 hours.[2]

  • After the reaction is complete, cool the solution to room temperature.[2]

  • Remove the excess ethanol by evaporation under reduced pressure.[2]

  • Carefully add saturated sodium bicarbonate solution to the residue until the pH is adjusted to 7-8.[2]

  • Extract the aqueous phase with ethyl acetate (4 x 50 mL).[2]

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.[2]

  • Further purification can be achieved by column chromatography or recrystallization as described in Protocol 1, if necessary.

Characterization Data

  • Appearance: Pale yellow to white solid/powder.[1]

  • Melting Point: 46-47 °C.[1]

  • Infrared (IR) Spectroscopy (mull, cm⁻¹): 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750.[1]

  • ¹H NMR (400 MHz, CDCl₃, δ): 9.33 (d, J=2.5 Hz, 1H), 8.47 (dd, J=8.2, 2.1 Hz, 1H), 8.22 (d, J=8.2 Hz, 1H), 4.52 (q, J=7.1 Hz, 2H), 4.46 (q, J=7.1 Hz, 2H), 1.47 (t, J=7.1 Hz, 3H), 1.44 (t, J=7.1 Hz, 3H).[6][7]

Troubleshooting and Optimization

  • Low Yield: A low yield of the diester can result from an incomplete reaction. To drive the equilibrium towards the product, use a large excess of anhydrous ethanol and ensure the removal of water, for instance, by using a Dean-Stark trap.[4] Insufficient catalyst or short reaction times can also lead to low yields.[4]

  • Formation of Monoester: The presence of a significant amount of the monoester impurity indicates an incomplete reaction. Increasing the reaction time or the molar excess of ethanol can help drive the reaction to completion.[4][8]

  • Decarboxylation: Pyridine-2,5-dicarboxylic acid can undergo decarboxylation at elevated temperatures (melting point 242-247 °C). It is crucial to maintain a gentle reflux and avoid excessive heating to minimize this side reaction.[4]

  • Dark-colored Product: High reaction temperatures can lead to decomposition and the formation of colored impurities. Lowering the reaction temperature and purifying the product by column chromatography or recrystallization can resolve this issue.[4]

Visualized Workflow

Fischer_Esterification_Workflow start Start reagents Combine Reactants: - Pyridine-2,5-dicarboxylic acid - Absolute Ethanol - Conc. H₂SO₄ start->reagents reflux Reflux Reaction Mixture (16-18 hours) reagents->reflux workup Aqueous Workup: 1. Cool and quench in ice-water 2. Neutralize with NaHCO₃ reflux->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction purification Purification: 1. Dry with Na₂SO₄ 2. Concentrate 3. Column Chromatography or Recrystallization extraction->purification product Diethyl Pyridine-2,5-dicarboxylate purification->product

Caption: Experimental workflow for the Fischer esterification of pyridine-2,5-dicarboxylic acid.

References

Application Notes and Protocols for the Characterization of Diethyl Pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl Pyridine-2,3-dicarboxylate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for further use, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.

Experimental Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-200 ppm

Data Presentation

Table 1: Representative ¹H NMR Chemical Shift Data for Diethyl Pyridine-dicarboxylate Isomers.

Proton Assignment Diethyl Pyridine-2,6-dicarboxylate (in CDCl₃)[1] Expected Range for this compound
Pyridine H8.30 (d), 8.03 (t)7.5 - 9.0 ppm
-OCH₂-4.50 (q)4.3 - 4.6 ppm
-CH₃1.47 (t)1.3 - 1.5 ppm

Note: Specific chemical shift values for the 2,3-isomer may vary. The data for the 2,6-isomer is provided for reference.

Table 2: Representative ¹³C NMR Chemical Shift Data for Diethyl Pyridine-dicarboxylate Isomers.

Carbon Assignment Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate[2] Expected Range for this compound
C=O167.9 ppm165 - 170 ppm
Pyridine C148.9, 137.2, 123.1 ppm120 - 155 ppm
-OCH₂-61.2 ppm60 - 65 ppm
-CH₃23.1, 14.3 ppm13 - 15 ppm

Note: Data for a structurally similar compound is provided. Chemical shifts for this compound will differ.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer (≥400 MHz) transfer->instrument acquire_h1 Acquire 1H NMR Spectrum instrument->acquire_h1 acquire_c13 Acquire 13C NMR Spectrum instrument->acquire_c13 process Process Raw Data (Fourier Transform, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process integrate Integrate Peaks (1H NMR) process->integrate assign Assign Chemical Shifts and Analyze Coupling integrate->assign report Generate Report assign->report GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Volatile Solvent dilute Dilute to Working Concentration (10-100 µg/mL) dissolve->dilute inject Inject Sample into GC-MS dilute->inject separate Chromatographic Separation in GC inject->separate ionize Ionization (EI) separate->ionize detect Mass Analysis ionize->detect chromatogram Analyze Chromatogram (Retention Time, Peak Purity) detect->chromatogram mass_spectrum Analyze Mass Spectrum (Molecular Ion, Fragmentation) detect->mass_spectrum chromatogram->mass_spectrum library_search Compare with Spectral Libraries mass_spectrum->library_search report Generate Report library_search->report HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Analyze Chromatogram detect->chromatogram purity Determine Purity from Peak Area (%) chromatogram->purity quantify Quantify using a Standard Curve (if required) purity->quantify report Generate Report quantify->report Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis weigh Weigh Sample (5-10 mg) into TGA/DSC Pan load Load Sample into TGA/DSC Analyzer weigh->load heat Heat under Controlled Atmosphere (e.g., N2) at a Constant Rate (e.g., 10 °C/min) load->heat record Record Weight Change (TGA) and Heat Flow (DSC) heat->record analyze_dsc Determine Melting Point from DSC Curve record->analyze_dsc analyze_tga Determine Decomposition Temperatures from TGA Curve record->analyze_tga report Generate Report analyze_dsc->report analyze_tga->report

References

Application Note: Gas Chromatography Analysis of Diethyl Pyridine-2,3-dicarboxylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl Pyridine-2,3-dicarboxylate is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity is critical for the quality and efficacy of the final products. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the determination of its purity and the quantification of potential volatile impurities.

Principle of the Method

This method utilizes a high-resolution gas chromatography system equipped with a flame ionization detector (FID) to separate this compound from its potential volatile impurities. The sample is dissolved in a suitable solvent and injected into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. The FID detects the eluted compounds, and the resulting peak areas are used to calculate the purity of the analyte and the relative amounts of any impurities.

Experimental Protocols

1. Reagents and Materials

  • This compound: Reference Standard (≥99.5% purity) and sample for analysis.

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent.

  • Internal Standard (IS): Dodecane (≥99.5% purity).

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and Air (FID oxidizer, compressed, dry).

  • Glassware: Volumetric flasks (10 mL, 25 mL), autosampler vials with septa.

2. Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector is used.

ParameterCondition
GC System Agilent 8890 GC System or equivalent
Column HP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp 1: 15 °C/min to 280 °CHold: 5 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

3. Preparation of Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of dodecane and dissolve it in 25 mL of dichloromethane in a volumetric flask.

  • Reference Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask. Add 1.0 mL of the IS Stock solution and dilute to the mark with dichloromethane.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Add 1.0 mL of the IS Stock solution and dilute to the mark with dichloromethane.

4. Analytical Procedure

  • Inject 1 µL of the prepared Reference Standard Solution into the GC system.

  • Record the chromatogram and identify the retention times of the internal standard and this compound.

  • Inject 1 µL of the prepared Sample Solution into the GC system.

  • Record the chromatogram and identify the peaks corresponding to the internal standard, this compound, and any impurities.

  • Calculate the purity of the sample using the peak areas obtained.

Data Presentation

Table 1: Hypothetical Retention Times and Response Factors

CompoundRetention Time (min)Response Factor (Relative to IS)
Dodecane (IS)8.51.00
This compound12.21.15
Monoethyl Pyridine-2,3-dicarboxylate10.81.08
Pyridine-2,3-dicarboxylic Anhydride11.51.12

Note: Response factors should be experimentally determined.

Table 2: Hypothetical Purity Analysis of a Sample Batch

Sample IDPeak Area (IS)Peak Area (Analyte)Purity (%)
Lot A-001550,0002,850,00099.6
Lot A-002545,0002,830,00099.5
Lot B-001555,0002,800,00098.9

Mandatory Visualizations

GC_Analysis_Workflow GC Analysis Workflow for this compound Purity cluster_prep Sample and Standard Preparation cluster_gc GC Analysis cluster_data Data Processing and Analysis prep_is Prepare Internal Standard Solution prep_ref Prepare Reference Standard Solution prep_is->prep_ref prep_sample Prepare Sample Solution prep_is->prep_sample inject_ref Inject Reference Standard prep_ref->inject_ref inject_sample Inject Sample prep_sample->inject_sample gc_setup Set GC Parameters gc_setup->inject_ref gc_setup->inject_sample integrate_peaks Integrate Peak Areas inject_ref->integrate_peaks inject_sample->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for the GC analysis of this compound purity.

Logical_Relationship Logical Relationship of Components in Purity Analysis Analyte This compound Impurity1 Monoethyl Pyridine-2,3-dicarboxylate Analyte->Impurity1 Incomplete Esterification Impurity2 Pyridine-2,3-dicarboxylic Anhydride Analyte->Impurity2 Side Reaction StartingMaterial Pyridine-2,3-dicarboxylic Acid (Non-volatile, not detected by GC) StartingMaterial->Analyte Esterification Solvent Dichloromethane Solvent->Analyte Analysis Matrix InternalStandard Dodecane InternalStandard->Analyte Analysis Matrix

Caption: Relationship between the analyte and potential impurities.

Application of Diethyl Pyridine-2,3-dicarboxylate in Pesticide and Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl pyridine-2,3-dicarboxylate and its derivatives are pivotal chemical intermediates, primarily recognized for their application in the synthesis of agrochemicals, particularly herbicides. This document provides a comprehensive overview of the application of this compound, with a detailed focus on its role in pesticide synthesis. Experimental protocols for the synthesis of key intermediates and final products are provided, alongside quantitative data to support these methodologies. While the utility of this compound in pesticide development is well-documented, its application in dye synthesis is not prominently reported in the current body of scientific literature. This note aims to be a valuable resource for researchers in agrochemical and pharmaceutical development.

Application in Pesticide Synthesis

This compound, and more specifically its ethyl-substituted analogue, diethyl 5-ethylpyridine-2,3-dicarboxylate, is a crucial precursor in the manufacture of imidazolinone herbicides. The most notable example is the synthesis of Imazethapyr, a broad-spectrum herbicide used for the control of various weeds in soybean and other legume crops.[1]

Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

The synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate is a key step and can be achieved through several methods, including direct and indirect esterification of 5-ethylpyridine-2,3-dicarboxylic acid.[1]

This method involves the direct reaction of 5-ethylpyridine-2,3-dicarboxylic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol:

  • To a reaction flask, add 19.5 g (0.1 mol) of 5-ethylpyridine-2,3-dicarboxylic acid, 27.6 g (0.6 mol) of ethanol, 70 g of toluene, and 19.6 g (0.2 mol) of concentrated sulfuric acid.[1]

  • Heat the mixture to reflux and carry out distillation for 4 hours, or until the starting dicarboxylic acid is completely consumed (monitored by TLC).[1]

  • After the reaction is complete, cool the mixture and wash the organic phase with water until it is neutral.[1]

  • Remove the solvent by distillation under reduced pressure to obtain the product as a light yellow oily liquid.[1]

This method proceeds via an acid chloride intermediate.

Experimental Protocol:

  • In a reaction flask, suspend 19.5 g (0.1 mol) of 5-ethylpyridine-2,3-dicarboxylic acid in 200 g of dichloroethane.[1]

  • Add 58.8 g (0.6 mol) of thionyl chloride and 0.5 g of DMF.[1]

  • Heat the mixture to reflux until the raw material is completely transformed.[1]

  • Distill off the excess thionyl chloride and solvent.[1]

  • Add 18.4 g (0.4 mol) of ethanol and heat to reflux until the reaction is complete.[1]

  • Cool the reaction mixture and wash the organic phase with water until neutral.[1]

  • Remove the solvent by distillation under reduced pressure to yield the final product.[1]

Table 1: Comparison of Synthesis Methods for Diethyl 5-ethylpyridine-2,3-dicarboxylate

MethodKey ReagentsYieldPurityReference
Direct Esterification5-ethylpyridine-2,3-dicarboxylic acid, Ethanol, H₂SO₄, Toluene>90%>90%[1]
Indirect Esterification5-ethylpyridine-2,3-dicarboxylic acid, Thionyl Chloride, Ethanol, DMF>90%>89%[1]
Synthesis of Imazethapyr from Diethyl 5-ethylpyridine-2,3-dicarboxylate

Imazethapyr is synthesized from diethyl 5-ethylpyridine-2,3-dicarboxylate through a multi-step process that involves the formation of a cyclic anhydride, reaction with 2-amino-2,3-dimethylbutyronitrile, followed by hydrolysis, cyclization, and acidification.[2]

Experimental Protocol for Imazethapyr Synthesis:

  • Formation of 5-ethyl-2,3-pyridinedicarboxylic anhydride: React 5-ethylpyridine-2,3-dicarboxylic acid with acetic anhydride in a suitable solvent (e.g., xylene) at reflux for 0.5-1 hour.[2][3]

  • Reaction with 2-amino-2,3-dimethylbutyronitrile: Cool the reaction mixture to 8-12°C and add 2-amino-2,3-dimethylbutyronitrile. The reaction is incubated at this temperature for 1-2 hours to produce 2-[(1-cyano-1,2-dimethylpropyl)-carbamoyl]-5-ethylnicotinic acid.[2]

  • Hydrolysis and Cyclization: The intermediate is then treated with sodium hydroxide and hydrogen peroxide to hydrolyze the cyano group to an amide, followed by ring closure to form the imidazolinone ring.[2]

  • Acidification: The final step is acidification to yield Imazethapyr.[2]

Table 2: Yield and Purity Data for Imazethapyr Synthesis

Starting MaterialKey IntermediateFinal ProductYieldPurityReference
5-ethylpyridine-2,3-dicarboxylic acidDiethyl 5-ethylpyridine-2,3-dicarboxylateImazethapyrUp to 85%>99%[1]
5-ethylpyridine-2,3-dicarboxylic acid5-ethyl-2,3-pyridinedicarboxylic anhydrideImazethapyr (Crystal Form II)88.9 - 89.7%98.4 - 99.2%[2][3]

Application in Dye Synthesis

Visualized Workflows and Pathways

G Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate cluster_direct Direct Esterification cluster_indirect Indirect Esterification A 5-ethylpyridine-2,3-dicarboxylic acid C Reflux & Distillation A->C B Ethanol, H2SO4, Toluene B->C D Diethyl 5-ethylpyridine-2,3-dicarboxylate C->D E 5-ethylpyridine-2,3-dicarboxylic acid G Acid Chloride Intermediate E->G Reaction F Thionyl Chloride, DMF F->G I Reflux G->I H Ethanol H->I J Diethyl 5-ethylpyridine-2,3-dicarboxylate I->J

Caption: Synthesis pathways for Diethyl 5-ethylpyridine-2,3-dicarboxylate.

G Synthesis of Imazethapyr A 5-ethylpyridine-2,3-dicarboxylic acid C 5-ethyl-2,3-pyridinedicarboxylic anhydride A->C Reflux B Acetic Anhydride B->C E 2-[(1-cyano-1,2-dimethylpropyl)-carbamoyl]-5-ethylnicotinic acid C->E Reaction at 8-12°C D 2-amino-2,3-dimethylbutyronitrile D->E G Hydrolysis & Cyclization E->G F NaOH, H2O2 F->G H Imazethapyr Salt G->H J Imazethapyr H->J I Acidification I->J

Caption: Synthetic pathway for the herbicide Imazethapyr.

Conclusion

This compound and its derivatives are well-established and critical intermediates in the synthesis of imidazolinone herbicides, most notably Imazethapyr. The synthetic protocols are well-defined, offering high yields and purity, making them suitable for industrial-scale production. In contrast, the application of this compound in dye synthesis is not a prominent area of research, with limited available literature. This application note provides researchers with detailed protocols and quantitative data for the synthesis of pesticides, while also highlighting a potential area for future exploration in the field of dye chemistry.

References

Application Notes and Protocols: Synthesis of Pyrrolo[3,4-b]pyridine Derivatives from Dicarboxylic Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a privileged aza-analogue of isoindolin-1-one.[1] Derivatives of this structure have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, antiviral, and herbicidal properties. Furthermore, they have been investigated as potential treatments for cancer and diabetes.[1][2] This document provides detailed protocols for two prominent methods of synthesizing pyrrolo[3,4-b]pyridine derivatives utilizing dicarboxylic anhydrides as key starting materials: a multicomponent approach involving maleic anhydride and a direct condensation method using 2,3-pyridine dicarboxylic anhydride.

I. Multicomponent Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu Reaction and Cascade Cycloaddition with Maleic Anhydride

This powerful one-pot strategy combines an Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent cascade process involving maleic anhydride. The initial UZ-3CR forms a 5-aminooxazole intermediate, which then undergoes an aza Diels-Alder cycloaddition with maleic anhydride, followed by N-acylation, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one core.[2][3] This method allows for the rapid assembly of complex molecules from simple starting materials.

Experimental Workflow

The overall synthetic strategy is a sequential one-pot process that leverages the efficiency of multicomponent reactions.

G cluster_0 Ugi-Zhu 3-Component Reaction cluster_1 Cascade Process Aldehyde Aldehyde Aminooxazole 5-Aminooxazole Intermediate Aldehyde->Aminooxazole Amine Amine Amine->Aminooxazole Isocyanide Isocyanide Isocyanide->Aminooxazole Catalyst Lewis Acid (e.g., Yb(OTf)3) Catalyst->Aminooxazole MaleicAnhydride Maleic Anhydride Aminooxazole->MaleicAnhydride Aza Diels-Alder, N-Acylation, Decarboxylation, Dehydration Pyrrolo Pyrrolo[3,4-b]pyridin-5-one MaleicAnhydride->Pyrrolo Byproducts Released: - CO2 - 2x H2O Pyrrolo->Byproducts

Caption: One-pot synthesis of Pyrrolo[3,4-b]pyridin-5-ones.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various pyrrolo[3,4-b]pyridin-5-one derivatives using the Ugi-Zhu/cascade methodology.

CompoundAldehydeAmineIsocyanideCatalyst (mol%)SolventConditionsYield (%)Reference
1a-k Various AromaticVarious PrimaryIsocyanoacetamidesYb(OTf)₃ (3)TolueneMW, 65 °C, 5 min (UZ-3CR) then 150 °C, 30 min (Cascade)20-92[2]
8a-e Furfural DerivativesVarious PrimaryIsocyanoacetamidesSc(OTf)₃TolueneN/A24-40[4]
11a-g BODIPY-aldehydeVarious PrimaryIsocyanoacetamidesSc(OTf)₃ (10)PhMeMW, 60 °C, 35 min (UZ-3CR) then 150 °C, 30 min (Cascade)20-46[5]
19d, 19i Fluorinated Aldehydes4-Amino-7-chloroquinolineIsocyanoacetamidesYb(OTf)₃ChlorobenzeneMW50-77[6]

MW = Microwave irradiation

Detailed Experimental Protocol

General Procedure for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones (1g–1k)[2]

  • To a 10 mL sealed microwave reaction tube, add the corresponding aldehyde (1.0 equiv.) and amine (0.1 mmol, 1.0 equiv.).

  • Dilute the mixture in toluene (1.0 mL).

  • Stir and heat the mixture using microwave irradiation at 65 °C (100 W) for 5 minutes.

  • Add ytterbium(III) triflate (0.03 equiv.) to the reaction mixture.

  • Continue to stir and heat using microwave irradiation at 65 °C (100 W) for another 5 minutes.

  • Add the corresponding isocyanide (1.2 equiv.) to the mixture.

  • Stir and heat at 65 °C (100 W) for 30 minutes.

  • Add maleic anhydride (1.5 equiv.) to the reaction tube.

  • Seal the tube and heat the reaction mixture at 150 °C (200 W) for 30 minutes.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

II. Direct Synthesis from 2,3-Pyridine Dicarboxylic Anhydride

This method involves the reaction of 2,3-pyridine dicarboxylic anhydride with various nitrogen nucleophiles. The reaction outcome is highly dependent on the reaction conditions, such as temperature and solvent, yielding either arylcarbamoyl-pyridinecarboxylic acids, cyclic imides (pyrrolo[3,4-b]pyridine-5,7-diones), or nicotinamides.

Logical Relationship of Products

The reaction between 2,3-pyridine dicarboxylic anhydride and anilines can lead to different products based on the applied thermal conditions.

G Anhydride 2,3-Pyridine Dicarboxylic Anhydride + Substituted Aniline Acid Arylcarbamoyl- pyridinecarboxylic Acid Anhydride->Acid Room Temp. (Acetic Acid) Imide Cyclic Imide (Pyrrolo[3,4-b]pyridine -5,7-dione) Anhydride->Imide Reflux (Acetic Acid) Acid->Imide Reflux (Acetic Acid) -H2O

Caption: Product dependency on reaction temperature.

Quantitative Data Summary

The following table presents the yields of 6-aryl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-diones synthesized from 2,3-pyridine dicarboxylic anhydride and substituted anilines.

CompoundAniline SubstituentSolventConditionsYield (%)Reference
7e 4-EthoxyphenylAcetic AcidReflux80
N/A 3-CarboxyphenylAcetic AcidRefluxN/A
N/A 4-CarboxyphenylAcetic AcidRefluxN/A
N/A 4-EthoxycarbonylphenylAcetic AcidRefluxN/A
N/A 2-EthoxyphenylAcetic AcidRefluxN/A

N/A = Data not available in the abstract.

Detailed Experimental Protocol

Synthesis of 6-(4-Ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (7e)

  • A mixture of 2,3-pyridine dicarboxylic anhydride (0.01 mol) and 4-ethoxyaniline (0.01 mol) in glacial acetic acid (30 mL) is prepared.

  • The reaction mixture is heated under reflux for 5 hours.

  • After heating, the mixture is allowed to cool to room temperature.

  • The cooled solution is poured into water.

  • The solid precipitate that forms is collected by filtration.

  • The collected solid is washed with water.

  • The product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Biological Significance and Applications

Pyrrolo[3,4-b]pyridine derivatives are of high interest to drug development professionals due to their diverse pharmacological activities.

  • Anticancer Activity : Several derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231, MCF-7) and cervical (SiHa, HeLa, CaSki) carcinomas.[1][2] The proposed mechanism for some of these compounds involves interaction with αβ-tubulin.[1]

  • Antibacterial Activity : Certain polysubstituted pyrrolo[3,4-b]pyridines exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, such as E. coli.[7][8]

  • Antiviral Activity : Recent studies have identified fluorinated-pyrrolo[3,4-b]pyridin-5-ones that can effectively inhibit the replication of SARS-CoV-2.[6]

  • Other Activities : These compounds have also been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment and as agents targeting various enzymes and receptors in the central nervous system.[3][9][10]

Potential Drug Development Pathway

The diverse bioactivity of this scaffold makes it a prime candidate for further drug discovery and development efforts.

G cluster_0 Synthesis & Screening cluster_1 Optimization cluster_2 Preclinical & Clinical Synthesis Synthesis of Library Screening High-Throughput Screening Synthesis->Screening Hit Hit Identification Screening->Hit SAR SAR Studies Hit->SAR Active Compounds Lead Lead Optimization SAR->Lead Preclinical Preclinical Studies Lead->Preclinical ADMET ADMET Profiling ADMET->Lead Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Caption: Drug discovery workflow for Pyrrolo[3,4-b]pyridines.

Conclusion

The synthesis of pyrrolo[3,4-b]pyridine derivatives from dicarboxylic anhydrides offers versatile and efficient routes to this medicinally important scaffold. The multicomponent reaction involving maleic anhydride is particularly noteworthy for its ability to rapidly generate molecular complexity in a one-pot fashion. The direct condensation with 2,3-pyridine dicarboxylic anhydride provides a more classical but effective approach. The broad spectrum of biological activities associated with these compounds underscores their potential as lead structures in drug discovery programs. The detailed protocols and data provided herein serve as a valuable resource for researchers aiming to explore this promising class of heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on a common high-yield method involving the cyclization of 2-chloro-3-oxo-succinic acid diethyl ester and 2-ethyl acrolein with ammonium acetate.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.- Ensure the reaction is maintained at the optimal temperature of 80°C for at least 5 hours.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials.
Suboptimal molar ratio of reactants: Incorrect stoichiometry can limit the reaction.- The optimal molar ratio of 2-chloro-3-oxo-succinic acid diethyl ester (M1) to 2-ethyl acrolein to ammonium acetate is 1:1.2:2.5.[1] - Ensure accurate measurement of all starting materials.
Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.- Use reagents from commercial sources without further purification, as specified in successful protocols.[1] - Ensure the use of absolute ethanol as the solvent.[1]
Formation of Impurities/Side Products Incorrect reaction temperature: Temperatures above 80°C may lead to decomposition or side reactions.- Maintain a steady reaction temperature of 80°C using a reliable heating mantle and thermometer.[1]
Excessive ammonium acetate: While an excess is required, a very large excess might complicate purification.- Adhere to the recommended 1:1.2:2.5 molar ratio.[1]
Product is a Dark Brown Liquid This is the expected appearance of the crude product. - The crude product is typically a dark brown liquid.[1] This is not necessarily an indication of a failed reaction.
Difficulty in Purification Inadequate washing: Residual salts or starting materials may remain.- After solvent removal, dissolve the residue in a suitable organic solvent like toluene and wash with water until the aqueous layer is neutral.[1]
Inefficient solvent removal: Residual ethanol or toluene can contaminate the final product.- Use a rotary evaporator under reduced pressure to ensure complete removal of the solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most significant advantage of using ammonium acetate over ammonium sulfamate as the nitrogen source?

A1: Using ammonium acetate is more environmentally friendly and efficient. The theoretical molar ratio of the intermediate (M1) to ammonium sulfamate is 1:1, but in practice, a ratio of 1:2.2 is often used, leading to excess nitrogen in the wastewater.[1] Ammonium acetate has a higher nitrogen atom utilization rate.[2] Additionally, the waste from the ammonium acetate method has a simpler salt composition, making treatment and incineration more straightforward.[2]

Q2: What is the expected yield for this synthesis?

A2: Under optimal conditions, the yield of Diethyl 5-ethyl-2,3-pyridinedicarboxylate can reach up to 96.8%.[1]

Q3: How can I confirm the identity and purity of my final product?

A3: The structure of the synthesized Diethyl 5-ethyl-2,3-pyridinedicarboxylate can be confirmed using 1H NMR spectroscopy.[1] The expected signals are δ: 1.30 (t, J = 7.5 Hz, 3H), 1.36-1.44 (m, 6H), 2.76 (q, J = 7.5 Hz, 2H), 4.33-4.52 (m, 4H), 7.96 (s, 1H), 8.60 (s, 1H) in CDCl3.[1] Purity can be assessed by HPLC analysis.[1]

Q4: Can other solvents be used for this reaction?

A4: The optimized protocol specifies absolute ethanol as the solvent.[1] Using other solvents may affect the reaction rate and yield.

Q5: My final product is a dark brown liquid. Is this normal?

A5: Yes, the crude product of this synthesis is typically a dark brown liquid.[1]

Experimental Protocols

High-Yield Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate

This protocol is adapted from a high-yield method utilizing ammonium acetate.[1]

Materials:

  • 2-chloro-3-oxo-succinic acid diethyl ester (M1)

  • 2-ethyl acrolein

  • Ammonium acetate

  • Absolute ethanol

  • Toluene

  • Water

Equipment:

  • Four-necked flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer and a thermometer, add ammonium acetate (0.248 mol) and absolute ethanol (70 mL).

  • Heat the mixture to 80°C with stirring.

  • Prepare a mixture of 2-chloro-3-oxo-succinic acid diethyl ester (M1) (0.099 mol) and 2-ethyl acrolein (0.119 mol).

  • Add the mixture from step 3 to the heated reaction flask.

  • Maintain the reaction temperature at 80°C for 5 hours.

  • After 5 hours, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in toluene (60 mL).

  • Wash the organic phase with water (2 x 10 mL) until it is neutral.

  • Dry the organic phase, filter, and concentrate under reduced pressure to obtain Diethyl 5-ethyl-2,3-pyridinedicarboxylate as a dark brown liquid.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Charge flask with Ammonium Acetate and Ethanol start->reactants heat Heat to 80°C reactants->heat add_reagents Add mixture of M1 and 2-ethyl acrolein heat->add_reagents react Maintain at 80°C for 5 hours add_reagents->react remove_solvent Remove Ethanol (Reduced Pressure) react->remove_solvent dissolve Dissolve residue in Toluene remove_solvent->dissolve wash Wash with Water until neutral dissolve->wash dry_concentrate Dry and Concentrate Organic Phase wash->dry_concentrate product Final Product: Diethyl 5-ethyl-2,3-pyridinedicarboxylate dry_concentrate->product

Caption: Experimental workflow for the high-yield synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Reaction Pathway

reaction_pathway M1 2-chloro-3-oxo-succinic acid diethyl ester (M1) cyclization Cyclization M1->cyclization acrolein 2-ethyl acrolein acrolein->cyclization ammonium_acetate Ammonium Acetate ammonium_acetate->cyclization Nitrogen Source product Diethyl 5-ethyl-2,3-pyridinedicarboxylate cyclization->product Ethanol, 80°C, 5h

Caption: Simplified reaction pathway for the synthesis.

References

Overcoming low yield and pollution in pyridinedicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyridinedicarboxylates. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues related to low yield and environmental impact in their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on different synthetic methods, and downloadable experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My pyridinedicarboxylate synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyridinedicarboxylate synthesis are a frequent challenge. Classical methods can suffer from harsh reaction conditions and extended reaction times. Key factors to investigate include:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, in some reactions, increasing the reaction time can enhance the yield, while in others, elevated temperatures may promote the formation of byproducts. The traditional use of refluxing ethanol, for example, can be inefficient.

  • Troubleshooting: Consider exploring alternative catalysts and solvent systems. The use of p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to significantly improve yields.[1] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures can also lead to high yields in shorter reaction times.[1]

  • Incomplete Reactions: In multi-step syntheses, such as those involving an initial formation of a dihydropyridine intermediate, incomplete oxidation to the final pyridine structure will directly result in lower yields of the desired product.[1]

  • Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometric ratio. Common oxidants include potassium permanganate (KMnO₄) and nitric acid.[1][2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the complete conversion of intermediates.[3]

  • Purity of Starting Materials: The purity of precursors, such as substituted pyridines or other starting materials, can significantly impact the reaction outcome. Impurities can lead to the formation of side products and inhibit the desired reaction pathway.

Q2: What are the main environmental concerns associated with traditional pyridinedicarboxylate synthesis, and what are the greener alternatives?

A2: Traditional synthesis methods often employ hazardous reagents and solvents, leading to significant environmental pollution.[4] Key concerns include the use of strong acids, heavy metal catalysts, and volatile organic compounds (VOCs) as solvents.

Greener Alternatives:

  • Organocatalysis: The use of metal-free organocatalysts, such as 2,6-pyridinedicarboxylic acid itself, can promote reactions under milder, solvent-free conditions.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often with the use of more environmentally benign solvents like ethanol.[6]

  • Biosynthesis: Engineered microorganisms, such as Pseudomonas putida, are being developed to produce pyridinedicarboxylates from renewable feedstocks like lignin, offering a sustainable alternative to petroleum-based routes.[7]

  • Solvent Selection: Replacing hazardous solvents with greener alternatives like water, ethanol, or eutectic solvents can drastically reduce the environmental impact.[8]

Q3: I am observing unexpected side products in my reaction. How can I identify and minimize them?

A3: The formation of side products is a common issue. For example, in the synthesis of unsymmetrical pyridines, the order of reagent addition can be crucial to prevent the formation of undesired isomers.[1]

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate the side product and characterize it using techniques like NMR, MS, and IR spectroscopy to understand its structure.

  • Review the Mechanism: Once the byproduct is identified, review the reaction mechanism to hypothesize how it might have formed.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction.

    • Catalyst: The choice of catalyst can influence selectivity.

    • Order of Addition: In multi-component reactions, varying the order of reagent addition can minimize the formation of certain byproducts.

    • Stoichiometry: Ensure the precise stoichiometry of reactants.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid)

This is a common method, but yields can be variable.

Potential Cause Troubleshooting Suggestion
Incomplete OxidationEnsure a sufficient excess of the oxidizing agent (e.g., KMnO₄) is used. Monitor the reaction until the characteristic purple color of permanganate disappears.[9]
Poor Solubility of ReactantsThe reaction is often carried out in water. Ensure adequate stirring to maintain a good suspension of the 2,6-lutidine.
Difficult Product Isolation2,6-pyridinedicarboxylic acid has some solubility in acidic water. After acidification to precipitate the product, cool the solution thoroughly in an ice bath to maximize recovery.
Side ReactionsOver-oxidation can lead to the decomposition of the pyridine ring. Control the reaction temperature carefully, typically between 85-90°C when using KMnO₄.[9]

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Purity->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_Conditions->Monitor_Reaction Incomplete_Conversion Incomplete Conversion? Monitor_Reaction->Incomplete_Conversion Side_Products Side Products Observed? Incomplete_Conversion->Side_Products No Optimize_Conditions Optimize Reaction Conditions Incomplete_Conversion->Optimize_Conditions Yes Side_Products->Optimize_Conditions Yes Purification_Issue Investigate Product Isolation/Purification Side_Products->Purification_Issue No Success Yield Improved Optimize_Conditions->Success Purification_Issue->Success

Caption: Troubleshooting workflow for addressing low reaction yields.

Data Presentation: Comparison of Synthesis Methods

The following tables provide a summary of quantitative data for different synthetic approaches to pyridinedicarboxylates, highlighting the trade-offs between yield and environmental impact.

Table 1: Yield Comparison for 2,6-Pyridinedicarboxylic Acid Synthesis

Method Starting Material Oxidizing Agent/Catalyst Solvent Yield (%) Reference
Traditional Oxidation2,6-LutidineKMnO₄Water78[9]
Phase-Transfer Catalysis2,6-LutidineO₂, tert-BuOK, 18-crown-6-69[1]
Grignard Reaction2,6-DichloropyridineMg, CO₂Ether/THF91-94[10]
Two-Stage Cr(VI) Oxidation2,6-DimethylpyridineHexavalent Chromium SaltsAcidic Water80-90[11]

Table 2: Green Chemistry Metrics for Pyridine Synthesis

Reaction Type Atom Economy (%) E-Factor Key Advantages
Traditional Oxidation (KMnO₄)LowHighReadily available reagents.
Grignard ReactionModerateModerateHigh yield.
Organocatalyzed MCRHighLowMild conditions, solvent-free options, high atom economy.[12]
Microwave-Assisted SynthesisHighLowShort reaction times, high yields, often uses greener solvents.[6]

*Atom Economy and E-Factor are general indicators. The exact values depend on the specific reaction and work-up procedure.

Experimental Protocols

Protocol 1: Green Synthesis of a Zinc Pyridine-2,6-dicarboxylate Complex via Solid-State Reaction

This method aligns with the principles of green chemistry by avoiding bulk solvents and operating at room temperature.

Materials:

  • Zinc acetate dihydrate (Zn(Ac)₂·2H₂O)

  • Pyridine-2,6-dicarboxylic acid (H₂pda)

  • Ethanol

  • Agate mortar and pestle

Procedure:

  • Combine zinc acetate dihydrate (0.220 g, 1.00 mmol) and pyridine-2,6-dicarboxylic acid (0.334 g, 2.00 mmol) in an agate mortar.

  • Grind the mixture thoroughly for 30 minutes. Add two drops of ethanol as a catalyst. The release of an acetic acid odor indicates the reaction is proceeding.

  • Continue grinding until the odor is no longer detectable (approximately 4 hours). The product is a white powder.

  • For crystallization, dissolve the powder in a minimal amount of distilled water, heat to concentrate the solution, and then allow it to cool slowly. Colorless crystals should form over several days.

Protocol 2: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

A traditional method using potassium permanganate.[9]

Materials:

  • 2,6-Lutidine

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a stirrer and reflux condenser, add 300 mL of water and 10.7 g (0.1 mol) of 2,6-lutidine. Heat the mixture to 60°C.

  • In small portions, carefully add 0.5 mol of KMnO₄, maintaining the reaction temperature between 85-90°C.

  • Continue the reaction with stirring until the purple color of the permanganate has completely disappeared (approximately 2 hours).

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with 100 mL of hot water and combine the filtrates.

  • Concentrate the filtrate to a volume of 100-130 mL.

  • Acidify the concentrated filtrate with concentrated HCl to precipitate the 2,6-pyridinedicarboxylic acid.

  • Cool the mixture in an ice bath, filter the precipitate, and dry to obtain the final product.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_Reagents Prepare Reactants and Solvents Setup_Apparatus Set up Reaction Apparatus Prep_Reagents->Setup_Apparatus Add_Reagents Add Reagents under Controlled Conditions Setup_Apparatus->Add_Reagents Run_Reaction Run Reaction at Specified Temp/Time Add_Reagents->Run_Reaction Monitor Monitor Progress (TLC) Run_Reaction->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction/Filtration Quench->Extract Purify Purification (Crystallization/Chromatography) Extract->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Determine_Yield Determine Yield and Purity Characterize->Determine_Yield

Caption: A generalized workflow for a typical chemical synthesis experiment.

References

Technical Support Center: Optimizing Pyridine Dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine dicarboxylates. The following information is designed to address specific issues encountered during experiments, with a focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of pyridine-2,3-dicarboxylic acid?

A1: The optimal reaction temperature for the synthesis of pyridine-2,3-dicarboxylic acid can vary depending on the specific method and reagents used. For the oxidation of quinoline, a reaction temperature of 103°C has been identified as optimal.[1] In another described process, the reaction is performed at a temperature range of 70°C to 125°C. It is crucial to monitor the reaction, as exothermic events can occur, potentially raising the temperature and pressure.

Q2: How does reaction temperature affect the synthesis of 2,6-pyridinedicarboxylic acid?

A2: Reaction temperature is a critical parameter in the synthesis of 2,6-pyridinedicarboxylic acid. In a method involving the reaction of 2,6-dichloropyridine with magnesium, the initial stage is conducted at 55°C.[2] Following this, the reaction mixture is cooled to -15°C for the introduction of carbon dioxide.[2] In a different, two-stage oxidation process of 2,6-dimethyl-pyridine, the reaction is carried out at a temperature of 70°-115°C, with a preferred range of 80°-110°C.[3]

Q3: Are there any synthesis methods for pyridine dicarboxylates that can be performed at room temperature?

A3: Yes, some steps in the synthesis of pyridine dicarboxylate derivatives can be performed at room temperature. For example, the synthesis of certain pyridine-2,6-dicarboxamide derivatives involves stirring the reaction mixture at room temperature after an initial cooling phase.[4] Similarly, the synthesis of diamines from dinitro compounds as precursors is also conducted at room temperature.[4]

Troubleshooting Guide

Problem 1: Low yield of the desired pyridine dicarboxylate.

Possible Cause Troubleshooting Suggestion
Suboptimal Reaction Temperature Systematically vary the reaction temperature in small-scale trial experiments to identify the optimal range for your specific reaction. Excessively high temperatures can lead to decomposition, while low temperatures may result in an incomplete reaction.[5]
Incorrect Reagent Stoichiometry Ensure the molar ratios of your reactants are correct. For instance, in the oxidation of quinoline, an excess of the oxidizing agent (chlorate) is preferred.[6]
Poor Catalyst Activity For catalyzed reactions, ensure the catalyst is fresh, properly activated, and used at the optimal loading. Catalyst poisoning or deactivation can significantly reduce yield.[5]
Presence of Impurities Use reactants of high purity, as impurities can interfere with the reaction or lead to the formation of byproducts.[5]

Problem 2: Formation of unexpected byproducts.

Possible Cause Troubleshooting Suggestion
High Reaction Temperature High temperatures can promote side reactions.[5] Consider lowering the reaction temperature or using a more selective catalyst.
Incorrect Order of Reagent Addition The sequence of adding reagents can be critical. For example, in unsymmetrical Hantzsch pyridine synthesis, incorrect addition can lead to undesired intermediates.[7]
Suboptimal Solvent Choice The solvent can influence reaction selectivity. Experiment with different solvents of varying polarity to minimize byproduct formation.[5]

Experimental Protocols

Synthesis of 2,3-Pyridine-dicarboxylic Acid via Oxidation of Quinoline [1]

  • Reaction Setup : In a suitable reactor, combine quinoline, sodium chlorate, cupric sulfate, and concentrated sulfuric acid in the molar ratio of 1:3.5:1:1.5.

  • Reaction Conditions : Heat the mixture to 103°C and maintain for 12 hours.

  • Work-up : After the reaction is complete, cool the mixture and isolate the product. The purity of the obtained 2,3-pyridine-dicarboxylic acid can be as high as 99.89% after purification.

Synthesis of 2,6-Pyridinedicarboxylic Acid from 2,6-Dichloropyridine [2]

  • Grignard Reagent Formation : Dissolve 2,6-dichloropyridine in tetrahydrofuran and add magnesium powder. Heat the solution to 55°C and stir for 6 hours under an inert atmosphere.

  • Carboxylation : Cool the reaction mixture to -15°C. Slowly introduce dry carbon dioxide gas until the reaction is complete.

  • Isolation : Acidify the solution and filter. Remove the tetrahydrofuran to obtain 2,6-pyridinedicarboxylic acid. This method can yield up to 94.5% of the product with a purity of 97% after extraction.

Data Presentation

Table 1: Reaction Conditions for Pyridine-2,3-dicarboxylic Acid Synthesis

Parameter Condition Reference
Starting MaterialQuinoline[1]
Oxidizing AgentSodium Chlorate[1]
CatalystCupric Sulfate[1]
AcidConcentrated Sulfuric Acid[1]
Temperature103°C[1]
Reaction Time12 hours[1]
Yield67.3%[1]

Table 2: Temperature Profile for 2,6-Pyridinedicarboxylic Acid Synthesis

Reaction Stage Temperature Duration Reference
Grignard Reagent Formation55°C6 hours[2]
Carboxylation-15°CUntil completion[2]

Visualizations

experimental_workflow General Experimental Workflow for Pyridine Dicarboxylate Synthesis A Reactant Preparation (Pyridine derivative, Reagents) B Reaction Setup (Solvent, Catalyst) A->B C Temperature Control (Heating/Cooling) B->C D Reaction Monitoring (TLC, GC, etc.) C->D E Work-up & Isolation (Extraction, Filtration) D->E Reaction Complete F Purification (Crystallization, Chromatography) E->F G Product Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for pyridine dicarboxylate synthesis.

troubleshooting_logic Troubleshooting Low Yield Start Low Product Yield Temp Is Temperature Optimized? Start->Temp Stoich Are Reagent Ratios Correct? Temp->Stoich Yes VaryTemp Vary Temperature in Small-Scale Trials Temp->VaryTemp No Cat Is Catalyst Active? Stoich->Cat Yes CheckStoich Verify Stoichiometry and Reactant Purity Stoich->CheckStoich No CheckCat Use Fresh/Activated Catalyst & Optimize Loading Cat->CheckCat No Success Yield Improved Cat->Success Yes VaryTemp->Stoich CheckStoich->Cat CheckCat->Success

Caption: Logical workflow for troubleshooting low reaction yield.

References

Diethyl Pyridine-2,3-dicarboxylate synthesis without isolating diacid intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Diethyl Pyridine-2,3-dicarboxylate

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound, with a focus on methods that bypass the isolation of the pyridine-2,3-dicarboxylic acid (quinolinic acid) intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound without isolating the diacid intermediate?

A1: Several methods allow for the direct synthesis of this compound, avoiding the isolation of quinolinic acid. A prevalent laboratory-scale method is the one-pot cyclization reaction. One such example involves reacting propargylamine with diethyl butynedioate in ethanol, using hydrogen peroxide as an oxidant.[1][2][3] Another approach is the reaction of diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein monomer in the presence of an acid catalyst like p-toluenesulfonic acid.[4] For substituted pyridines, multi-component reactions are also employed, such as the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate from diethyl oxalacetate, 2-ethacrolein, and an ammonium salt.[5][6]

Q2: Why is it desirable to avoid isolating the pyridine-2,3-dicarboxylic acid intermediate?

A2: Isolating the pyridine-2,3-dicarboxylic acid intermediate can lead to several challenges. The diacid is often highly soluble in water, which can complicate its separation and purification from the aqueous reaction mixture.[7] The recovery and purification steps for the diacid can result in product loss, leading to a lower overall yield.[5] Bypassing this step streamlines the process, saving time and resources, which is particularly advantageous for larger-scale production.

Q3: What are the typical yields for the direct synthesis of this compound?

A3: The yields can vary significantly depending on the chosen synthetic route and reaction conditions. For the one-pot cyclization of propargylamine and diethyl butynedioate, yields of up to 82% have been reported.[2][3] The reaction between diethyl 1-amino-1,2-ethylenedicarboxylate and acrolein has been shown to produce the desired product in about 72% yield.[4] For substituted analogs like diethyl 5-ethyl-2,3-pyridinedicarboxylate, optimized processes can achieve yields as high as 96-98%.[6]

Q4: What are the key reaction parameters to control in a one-pot synthesis?

A4: In one-pot syntheses, careful control of reaction parameters is crucial for maximizing yield and minimizing side products. Key parameters include the molar ratio of reactants, reaction temperature, and reaction time. For instance, in the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, the molar ratio of the starting materials and the choice of nitrogen source (e.g., ammonium acetate) significantly impact the yield.[6] The temperature needs to be optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.[6]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Incorrect molar ratios of reactants. 4. Inactive catalyst or reagent. 5. Presence of moisture in reagents or solvents.1. Monitor the reaction progress using TLC or GC to ensure completion. Extend the reaction time if necessary.[2][3] 2. Optimize the reaction temperature. For some cyclization reactions, refluxing is required to drive the reaction forward.[1][4] 3. Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial.[6] 4. Use fresh, high-purity catalysts and reagents. 5. Ensure all glassware is dry and use anhydrous solvents where specified.
Formation of Significant Side Products 1. Reaction temperature is too high. 2. Incorrect pH of the reaction mixture. 3. Undesired polymerization of starting materials (e.g., acrolein). 4. Competing reaction pathways.1. Lower the reaction temperature and monitor for improvements in product purity. 2. For reactions involving acid or base catalysts, ensure the pH is within the optimal range.[5] 3. Add reagents prone to polymerization slowly and at a controlled temperature. 4. Modify the reaction conditions (solvent, catalyst) to favor the desired reaction pathway.
Difficulty in Product Purification 1. Boiling points of the product and impurities are close. 2. The product is an oil that is difficult to crystallize. 3. Presence of tar-like substances.1. Use fractional distillation under reduced pressure for purification.[4] 2. If distillation is not effective, consider column chromatography on silica gel. 3. Perform an aqueous workup to remove water-soluble impurities and salts before distillation. Washing with a sodium bicarbonate solution can remove acidic byproducts.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials. 2. Inconsistent reaction setup or conditions. 3. Atmospheric moisture affecting the reaction.1. Ensure the purity of starting materials is consistent across all batches. 2. Standardize the experimental procedure, including heating and stirring rates. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture or air.

Quantitative Data Summary

Synthetic Method Key Reactants Catalyst/Solvent Temp. Time Yield (%) Reference
CyclizationPropargylamine, Diethyl butynedioateH₂O₂ / Ethanol65 °C12 h82%[2][3]
CyclizationDiethyl 1-amino-1,2-ethylenedicarboxylate, Acroleinp-TsOH / n-ButanolReflux15 h72.3%[4]
Substituted Analog SynthesisDiethyl oxalate, Ethyl chloroacetate, 2-Ethyl acroleinNaOEt, Ammonium acetate / Ethanol80 °C5 h96.8%[6]

Experimental Protocol: One-Pot Synthesis from Propargylamine

This protocol describes the synthesis of this compound via a one-pot cyclization reaction.

Materials:

  • Propargylamine

  • Diethyl butynedioate

  • Ethanol

  • 50% Hydrogen peroxide

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • 250 mL round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propargylamine (0.2 mmol), diethyl butynedioate (34 g, 0.2 mmol), and ethanol (100 mL).[2][3]

  • Addition of Oxidant: While stirring the mixture, add 50% hydrogen peroxide (~26 mL, 0.30 mmol).[2][3]

  • Reaction: Heat the reaction mixture to 65 °C and maintain this temperature for 12 hours.[2][3] Monitor the progress of the reaction by TLC (eluent: petroleum ether/ethyl acetate = 2:1, v/v) until the diethyl butynedioate spot disappears.[2][3]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by distillation under atmospheric pressure.[2][3]

  • Workup: Add 100 mL of water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2][3]

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL).[2][3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation under reduced pressure (6 mmHg), collecting the fraction at 165-170 °C to obtain pure this compound.[2][3]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix Reactants (Propargylamine, Diethyl Butynedioate, Ethanol) add_oxidant 2. Add H₂O₂ reactants->add_oxidant heat 3. Heat at 65°C for 12h add_oxidant->heat remove_solvent 4. Distill Ethanol heat->remove_solvent Reaction Complete extract 5. Aqueous Workup & Extraction (Water, Ethyl Acetate) remove_solvent->extract wash 6. Wash Organic Layer (Water, Brine) extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Vacuum Distillation dry->purify final_product final_product purify->final_product Final Product

References

Reducing byproducts in the synthesis of pyridine-2,3-dicarboxylic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridine-2,3-dicarboxylic acid esters. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyridine-2,3-dicarboxylic acid and its esters?

A1: The primary industrial methods for synthesizing pyridine-2,3-dicarboxylic acid (also known as quinolinic acid) involve the oxidation of quinoline or its derivatives. Another common laboratory and industrial approach is the palladium-catalyzed carbonylation of 2,3-dichloropyridine. Subsequent esterification of the resulting diacid yields the desired diester.

Q2: My crude pyridine-2,3-dicarboxylic acid diester product has a low purity (20-50% impurities). What are the likely byproducts?

A2: The composition of byproducts is highly dependent on the synthetic route.

  • From Quinoline Oxidation: Incomplete oxidation can lead to a mixture of partially oxidized intermediates. For instance, when starting from substituted quinolines, you may find related picolinic and nicotinic acids. Tar formation from unreacted quinoline is also a possibility.[1]

  • From 2,3-Lutidine Oxidation: Common byproducts include picolinic acid, 3-methylpicolinic acid, nicotinic acid, and 2-methylnicotinic acid.[2]

  • From Palladium-Catalyzed Carbonylation: The primary byproduct is often the result of incomplete carbonylation, leading to mono-carboxylated species or non-carbonylated biaryl compounds.

Q3: How can I improve the yield and reduce byproducts in the nitric acid oxidation of quinoline?

A3: The addition of a catalytic amount of manganese (with a valence of Mn+2 to Mn+7) to the nitric acid oxidation of a quinoline precursor has been shown to significantly increase the reaction yield and decrease the formation of undesirable byproducts.[3]

Q4: What are the best practices for purifying crude pyridine-2,3-dicarboxylic acid esters?

A4: Purification strategies depend on the nature of the impurities. Common techniques include:

  • Recrystallization: Effective for removing solid impurities.

  • Acid-Base Extraction: Useful for separating the acidic product from neutral or basic impurities.

  • Chromatography: Column chromatography can be employed for separating compounds with different polarities.

  • Thin-Film Evaporation and Distillation: This method is particularly useful for achieving high purity (>90%) on a larger scale.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyridine-2,3-dicarboxylic acid esters.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Pyridine-2,3-Dicarboxylic Acid in Quinoline Oxidation Incomplete oxidation.Optimize reaction time and temperature. Ensure a sufficient molar equivalent of the oxidizing agent is used. Consider the addition of a catalyst, such as cupric sulfate or a manganese salt, to improve conversion.[1][3]
Tar formation.Control the reaction temperature to avoid overheating. Ensure efficient stirring to maintain a homogeneous reaction mixture.[1]
Presence of Nitrogen Oxides (NOx) in Nitric Acid Oxidation Decomposition of nitric acid at elevated temperatures.After the main reaction, quench the mixture with a reducing agent like formic acid or formaldehyde to neutralize residual oxidizing species.[3]
Incomplete Dicarbonylation in Palladium-Catalyzed Synthesis Insufficient carbon monoxide pressure.Ensure the reaction vessel is properly sealed and pressurized with CO.
Catalyst deactivation.Use high-purity reagents and solvents. Consider using a ligand that stabilizes the palladium catalyst.
Formation of Biaryl Byproducts in Carbonylation Side reaction competing with carbonylation.If using aryl bromides, consider adding an iodide salt to facilitate the reaction and improve selectivity towards the carbonylated product.[4]
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.After acidification, cool the solution to a low temperature (e.g., 0-10°C) to promote precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary.

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes for different synthetic methods.

Table 1: Oxidation of Quinoline to Pyridine-2,3-Dicarboxylic Acid

Oxidizing AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Sodium ChlorateCupric Sulfate1031267.399.89 (after purification)[5]
Nitric AcidManganese80-1001Not specified98.5[3]
Hydrogen PeroxideAqueous Base (NaOH/KOH)75-900.5-5 (addition) + 1-2Not specifiedNot specified[6]

Experimental Protocols

Protocol 1: Oxidation of Quinoline using Sodium Chlorate and Cupric Sulfate

This protocol is based on the method described by Wang et al. (2008).[5]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Reagents: Charge the flask with quinoline, sodium chlorate, cupric sulfate, and concentrated sulfuric acid in a molar ratio of 1:3.5:1:1.5.

  • Reaction: Heat the mixture to 103°C and maintain this temperature for 12 hours with vigorous stirring.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Adjust the pH to precipitate the copper salt of pyridine-2,3-dicarboxylic acid. c. Filter the precipitate and wash with cold water. d. Treat the copper salt with a suitable acid to liberate the free pyridine-2,3-dicarboxylic acid. e. Filter the product, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or acetone/water mixture) to achieve high purity.

Protocol 2: Palladium-Catalyzed Dicarbonylation of 2,3-Dichloropyridine

This is a general procedure based on established palladium-catalyzed carbonylation reactions.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a pressure reactor with 2,3-dichloropyridine, a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., dppf), and a base (e.g., sodium acetate).

  • Solvent and Alcohol: Add an appropriate alcohol (e.g., methanol or ethanol) which will act as both the solvent and the nucleophile for ester formation.

  • Carbonylation: Seal the reactor, purge with carbon monoxide several times, and then pressurize with CO to the desired pressure.

  • Reaction: Heat the mixture to the desired temperature with stirring for the required reaction time.

  • Work-up and Isolation: a. Cool the reactor to room temperature and carefully vent the CO pressure. b. Filter the reaction mixture to remove the catalyst. c. Concentrate the filtrate under reduced pressure. d. Purify the residue by column chromatography or recrystallization to isolate the desired pyridine-2,3-dicarboxylic acid ester.

Visualizations

Synthesis_Pathways Quinoline Quinoline Diacid Pyridine-2,3-Dicarboxylic Acid Quinoline->Diacid Oxidation (e.g., HNO3/Mn, NaClO3/Cu) Byproducts1 Oxidative Byproducts (e.g., Picolinic Acid, Tar) Quinoline->Byproducts1 Incomplete Oxidation Dichloropyridine 2,3-Dichloropyridine Diester Pyridine-2,3-Dicarboxylic Acid Ester Dichloropyridine->Diester Pd-Catalyzed Dicarbonylation (+ ROH, CO) Byproducts2 Coupling/Mono-carbonylated Byproducts Dichloropyridine->Byproducts2 Side Reactions Diacid->Diester Esterification (+ ROH, H+)

Caption: Synthetic routes to pyridine-2,3-dicarboxylic acid esters.

Troubleshooting_Workflow Start Low Yield or High Impurity IdentifyRoute Identify Synthesis Route Start->IdentifyRoute Oxidation Quinoline Oxidation IdentifyRoute->Oxidation Oxidation Carbonylation Pd-Catalyzed Carbonylation IdentifyRoute->Carbonylation Carbonylation CheckOxidant Check Oxidant Stoichiometry and Reaction Time/Temp Oxidation->CheckOxidant CheckPressure Verify CO Pressure and Catalyst Integrity Carbonylation->CheckPressure AddCatalyst Consider Catalyst (Mn or Cu salts) CheckOxidant->AddCatalyst Purification Implement Purification (Recrystallization, etc.) AddCatalyst->Purification OptimizeLigand Optimize Ligand/Base and Solvent CheckPressure->OptimizeLigand OptimizeLigand->Purification End Improved Purity/Yield Purification->End

Caption: Troubleshooting workflow for byproduct reduction.

References

Alternative nitrogen sources for Diethyl Pyridine-2,3-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl Pyridine-2,3-dicarboxylate, with a focus on the use of alternative nitrogen sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative nitrogen sources for the synthesis of this compound?

A1: Besides the traditional use of reagents like ammonium sulfamate, several alternative nitrogen sources can be employed. The most notable alternatives include ammonium acetate, which offers high nitrogen atom utilization and better solubility in common organic solvents, and in-situ formation from precursors like Diethyl 1-amino-1,2-ethylenedicarboxylate.[1][2][3] Gaseous ammonia has also been used.

Q2: What are the main advantages of using ammonium acetate over ammonium sulfamate?

A2: Ammonium acetate presents several advantages:

  • Higher Nitrogen Atom Utilization: One mole of ammonium acetate provides one mole of nitrogen atoms, leading to 100% theoretical utilization. In contrast, ammonium sulfamate often requires a significant excess.[1][3]

  • Improved Solubility: Ammonium acetate is readily soluble in organic solvents like ethanol, facilitating a homogeneous reaction mixture, which can lead to smoother and more efficient reactions.[3]

  • Environmental and Safety Benefits: The use of ammonium acetate can reduce the salinity of wastewater compared to sulfur-containing reagents. Burning organic waste containing sulfur can produce sulfur dioxide, an undesirable byproduct.[1]

  • Cost-Effectiveness and Availability: Ammonium acetate is a widely available and generally less expensive reagent compared to ammonium sulfamate.[3]

Q3: Can other nitrogen-containing compounds be used?

A3: While ammonium acetate is a highly effective alternative, other sources like ammonium chloride and ammonium sulfate have been considered. However, factors such as solubility and reaction efficiency often make ammonium acetate a more suitable choice.[1] Another successful approach involves using Diethyl 1-amino-1,2-ethylenedicarboxylate, where the nitrogen is already incorporated into one of the key reactants.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Reaction time may be insufficient for the complete conversion of starting materials.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). For the synthesis using Diethyl 1-amino-1,2-ethylenedicarboxylate and acrolein, a total reflux time of up to 15 hours may be necessary.[2] When using ammonium acetate with 2-chloro-3-oxo-succinic acid diethyl ester and 2-ethyl acrolein, a reaction time of around 5 hours at 80°C has been shown to be optimal.[1]
Suboptimal Reaction Temperature: The reaction rate can be highly sensitive to temperature.For the ammonium acetate method, the yield increases with temperature up to an optimum of 80°C. Lower temperatures result in a very slow reaction rate.[1]
Incorrect Molar Ratios of Reactants: The stoichiometry of the reactants is crucial for maximizing product formation and minimizing side reactions.When using ammonium acetate, an excess of both the nitrogen source and the acrolein derivative relative to the succinic acid derivative is beneficial. An optimal molar ratio of 2-chloro-3-oxo-succinic acid diethyl ester : 2-ethyl acrolein : ammonium acetate was found to be 1:1.2:2.5.[1]
Poor Solubility of Nitrogen Source: If the nitrogen source is not fully dissolved, it can hinder the reaction.While ammonium acetate has good solubility in ethanol, insufficient solvent can lead to incomplete dissolution.[1] Ensure adequate solvent is used to achieve a homogeneous reaction mixture.
Formation of Impurities/Side Reactions Excessive Solvent: While sufficient solvent is needed for dissolution, an excess can dilute the reactants, slowing the desired reaction and promoting side reactions.Optimize the amount of solvent. In the synthesis of a derivative using ammonium acetate in ethanol, an optimal solvent amount was identified, beyond which the yield decreased due to lower concentration and increased side reactions.[1]
Side Reactions of Acrolein: Acrolein and its derivatives are reactive and can undergo self-polymerization or other undesired reactions.In syntheses involving acrolein, it is sometimes added portion-wise to maintain a low concentration and minimize side reactions. One protocol using Diethyl 1-amino-1,2-ethylenedicarboxylate adds additional acrolein monomer after an initial reflux period.[2]
Difficulty in Product Isolation and Purification Complex Reaction Mixture: The final reaction mixture may contain unreacted starting materials, byproducts, and salts.Follow a systematic work-up procedure. This typically involves filtering any insoluble materials, removing the solvent under reduced pressure, and then purifying the residue.
Product Purification: The crude product may be an oil that is difficult to crystallize or contains impurities with similar boiling points.Purification by vacuum distillation is a common method for this compound.[2] Column chromatography can also be employed for purification.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate using Ammonium Acetate

This protocol is adapted from a reported synthesis and outlines the use of ammonium acetate as the nitrogen source.[1]

Materials:

  • 2-chloro-3-oxo-succinic acid diethyl ester (M1)

  • 2-ethyl acrolein

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve ammonium acetate in ethanol.

  • Heat the solution to the desired reaction temperature (e.g., 80°C).

  • Prepare a mixture of 2-chloro-3-oxo-succinic acid diethyl ester and 2-ethyl acrolein.

  • Slowly add the mixture of M1 and 2-ethyl acrolein to the heated ammonium acetate solution over a period of time.

  • Maintain the reaction mixture at 80°C for approximately 5 hours, with stirring.

  • Monitor the reaction completion by HPLC.

  • Upon completion, cool the reaction mixture.

  • Work-up the reaction mixture, which may involve filtration, solvent evaporation, and extraction.

  • Purify the crude product, for instance, by vacuum distillation, to obtain Diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Quantitative Data Summary (for Diethyl 5-ethyl-2,3-pyridinedicarboxylate): [1]

ParameterOptimized ConditionResulting Yield
Molar Ratio (M1:2-ethyl acrolein:ammonium acetate) 1:1.2:2.596.8%
Reaction Temperature 80°C96.8%
Reaction Time 5 hours96.8%
Solvent Ethanol96.8%
Protocol 2: Synthesis of this compound using Diethyl 1-amino-1,2-ethylenedicarboxylate

This protocol is based on a literature procedure where the nitrogen source is a part of the starting ester.[2]

Materials:

  • Diethyl 1-amino-1,2-ethylenedicarboxylate

  • Acrolein monomer

  • n-Butanol

  • p-Toluenesulfonic acid

Procedure:

  • Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate and acrolein monomer in n-butanol in a reaction flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 10 hours.

  • Add an additional portion of acrolein monomer.

  • Continue to reflux for another 5 hours.

  • After cooling, distill off the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound.

Quantitative Data Summary: [2]

ParameterValue
Yield 72.3%
Purity (by GC) 96.4%
Boiling Point 135°-145° C (at 3 Torr)

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification Reactant_A Carbonyl Compound (e.g., Diethyl Oxalate derivative) Mixing Mixing in Solvent (e.g., Ethanol, n-Butanol) Reactant_A->Mixing Reactant_B Unsaturated Aldehyde/Ketone (e.g., Acrolein derivative) Reactant_B->Mixing Nitrogen_Source Nitrogen Source (e.g., Ammonium Acetate, Diethyl 1-amino-1,2-ethylenedicarboxylate) Nitrogen_Source->Mixing Reaction Heating / Reflux (with optional catalyst) Mixing->Reaction Temperature Control Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring Solvent_Removal Solvent Removal (Distillation) Monitoring->Solvent_Removal Reaction Complete Extraction Extraction Solvent_Removal->Extraction Purification Purification (Vacuum Distillation, Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_reaction_params Reaction Parameters cluster_workup_params Work-up & Purification Start Low Product Yield Check_Reaction Check Reaction Parameters Start->Check_Reaction Check_Workup Check Work-up & Purification Start->Check_Workup Temp Temperature Optimal? Check_Reaction->Temp Time Sufficient Reaction Time? Check_Reaction->Time Ratio Correct Molar Ratios? Check_Reaction->Ratio Solvent Adequate Solvent Volume? Check_Reaction->Solvent Extraction Efficient Extraction? Check_Workup->Extraction Purification_Loss Loss during Purification? Check_Workup->Purification_Loss Solution Adjust Conditions: - Optimize Temperature - Increase Reaction Time - Verify Stoichiometry - Adjust Solvent Volume - Improve Extraction Protocol - Refine Purification Technique Temp->Solution No Time->Solution No Ratio->Solution No Solvent->Solution No Extraction->Solution No Purification_Loss->Solution Yes

References

Technical Support Center: Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Hantzsch pyridine synthesis. The following sections detail common experimental issues, offer potential solutions, and provide standardized protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in the Hantzsch synthesis. Classical methods often involve harsh reaction conditions and long reaction times, which can negatively impact the overall yield. Key factors to investigate include:

  • Suboptimal Reaction Conditions: The traditional use of refluxing ethanol can be inefficient. Consider alternative catalysts and solvent systems. For instance, employing p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields to over 90%. Solvent-free conditions utilizing catalysts like γ-Al2O3 nanoparticles at 90°C can also achieve high yields (up to 95%) with shorter reaction times.

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to form the final pyridine product. Incomplete oxidation will naturally lead to a lower yield of the desired pyridine. Ensure you are using an effective oxidizing agent in the correct stoichiometric ratio. Common choices include nitric acid and potassium ferrocyanide. For milder conditions, reagents like iodine in refluxing methanol, CrO3, or KMnO4 can be used, though they may require careful optimization to prevent side reactions.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. The order of reagent addition is crucial, especially in unsymmetrical Hantzsch reactions, to avoid the formation of undesired intermediates. It is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction. Always use high-purity starting materials.

  • Inefficient Purification: Significant product loss can occur during workup and purification. Optimize your purification strategy, whether it be recrystallization or column chromatography, to minimize these losses.

Q2: I am observing the formation of unexpected byproducts. How can I identify and minimize them?

A2: The formation of byproducts is a common issue. The most prevalent byproduct is the over-oxidized pyridine derivative when the 1,4-dihydropyridine is the target. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation. In unsymmetrical syntheses, an incorrect order of addition can lead to undesired products. It is recommended to first form the Knoevenagel adduct (from the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia). Thin Layer Chromatography (TLC) is an invaluable tool for monitoring the reaction progress and identifying the presence of byproducts.

Q3: How do I choose the appropriate solvent for my Hantzsch synthesis?

A3: The choice of solvent can significantly impact the reaction's efficiency. While ethanol is traditionally used, greener and more effective options are available. Water has been shown to be an effective solvent, often leading to good to excellent yields and simplified workup. For certain catalytic systems, solvent-free conditions can provide excellent results with short reaction times. A summary of the effects of different solvents on yield is provided in the data tables below.

Q4: What is the best method for purifying the crude product?

A4: Recrystallization is the most common and effective method for purifying Hantzsch dihydropyridine esters. Ethanol is a widely used solvent for this purpose. For specific compounds, a mixture of solvents, such as 2-propanol and water, may be more effective. If recrystallization proves difficult or if impurities are very similar in polarity to the product, column chromatography on silica gel is a reliable alternative.

Data Presentation

Table 1: Comparison of Catalysts for the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)
No CatalystBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux865
p-TSABenzaldehydeEthyl acetoacetateNH₄OHEthanolReflux682
Tannic AcidBenzaldehydeEthyl acetoacetateNH₄OAcH₂O80194
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.596

Data compiled from BenchChem Technical Support documents.

Table 2: Effect of Different Solvents on a One-Pot Catalyst-Free Hantzsch Reaction

SolventTime (h)Temperature (°C)Yield (%)
Toluene6.070-7556
Dichloromethane6.0Reflux33
C₂H₅OH2.5Reflux70
H₂O2.070-7592
C₂H₅OH/H₂O (1:1)2.070-7585
No Solvent1.070-7578

Data adapted from a study on clean synthesis of 1,4-dihydropyridines in water.

Experimental Protocols

Protocol 1: General Procedure for One-Pot Hantzsch Synthesis in Aqueous Medium

This protocol is adapted from a clean and efficient procedure for the synthesis of 1,4-dihydropyridines.

  • Reaction Setup: In a sealable reaction vessel, combine the aldehyde (1 mmol), β-keto ester (2 mmol), and an ammonium salt such as ammonium carbonate (1 mmol).

  • Solvent Addition: Add 2-3 mL of water to the mixture.

  • Reaction Conditions: Seal the vessel and stir the mixture at 70-75 °C. The reaction progress should be monitored by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The 1,4-dihydropyridine product will often precipitate and can be isolated by simple filtration.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: General Recrystallization of a Hantzsch 1,4-Dihydropyridine Ester from Ethanol

This is a general guideline and may require optimization for specific derivatives.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a stemless funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath for 15-30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, place the crystals in a desiccator under vacuum.

Protocol 3: General Procedure for the Oxidation of 1,4-Dihydropyridines to Pyridines

The choice of oxidizing agent and conditions depends on the stability of the starting material and the desired product.

  • Using Nitric Acid or Potassium Ferrocyanide: These are common and effective oxidizing agents for this transformation. The 1,4-dihydropyridine is typically dissolved in a suitable solvent, and the oxidizing agent is added portion-wise while monitoring the reaction by TLC. The reaction conditions, such as temperature and reaction time, will need to be optimized for each specific substrate.

  • Using Iodine in Refluxing Methanol: This method offers milder reaction conditions. The 1,4-dihydropyridine is dissolved in methanol, and a stoichiometric amount of iodine is added. The mixture is then refluxed until the reaction is complete as indicated by TLC analysis.

Mandatory Visualization

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Dehydration cluster_oxidation Oxidation Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Beta-Ketoester_1 β-Ketoester (1 eq) Beta-Ketoester_1->Knoevenagel_Adduct Beta-Ketoester_2 β-Ketoester (1 eq) Enamine Enamine Beta-Ketoester_2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Pyridine Product Dihydropyridine->Pyridine Oxidation

Caption: Reaction mechanism of the Hantzsch pyridine synthesis.

Troubleshooting_Workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Purity Check Purity of Reactants Low_Yield->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions (Catalyst, Solvent, Temp.) Check_Purity->Optimize_Conditions Monitor_Reaction Monitor Reaction by TLC Optimize_Conditions->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Increase_Time_Temp->Monitor_Reaction Modify_Addition Modify Order of Reagent Addition Side_Products->Modify_Addition Yes Check_Oxidation Check Oxidation Step Side_Products->Check_Oxidation No Modify_Addition->Monitor_Reaction Purification_Issues Purification Issues? Check_Oxidation->Purification_Issues Optimize_Purification Optimize Recrystallization/ Chromatography Purification_Issues->Optimize_Purification Yes Success Successful Synthesis Purification_Issues->Success No Optimize_Purification->Success

Caption: Troubleshooting workflow for Hantzsch pyridine synthesis.

Experimental_Workflow Reactants Combine Aldehyde, β-Ketoester (2 eq), & Ammonia Source Reaction Perform Reaction (Conventional Heating, Microwave, or Ultrasonic) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Workup (e.g., Filtration) Monitoring->Workup Crude_Product Isolate Crude 1,4-Dihydropyridine Workup->Crude_Product Purification Purify by Recrystallization or Chromatography Crude_Product->Purification Pure_DHP Pure 1,4-Dihydropyridine Purification->Pure_DHP Oxidation Oxidation to Pyridine Pure_DHP->Oxidation Final_Product Pure Pyridine Product Oxidation->Final_Product

Caption: General experimental workflow for Hantzsch synthesis.

Technical Support Center: Diethyl Pyridine-2,3-dicarboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Diethyl Pyridine-2,3-dicarboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to suboptimal temperature.Ensure the reaction temperature is maintained at the optimal level. For the synthesis of the related Diethyl 5-Ethyl-2,3-pyridinedicarboxylate, the yield was found to be highest at 80°C.[1]
Incorrect molar ratio of reactants.Verify the molar ratios of the starting materials. For a similar synthesis, an optimal molar ratio of M1:2-ethyl acrolein:ammonium acetate was found to be 1:1.2:2.5.[1]
Insufficient reaction time.Monitor the reaction progress using techniques like TLC or GC. In one reported synthesis, the reaction was refluxed for a total of 15 hours.[2]
Formation of Impurities/Side Products Side reactions due to incorrect temperature control.Maintain a stable and optimized reaction temperature to minimize the formation of byproducts.
Use of non-optimal nitrogen source leading to waste.Consider using ammonium acetate as the nitrogen source, which has been shown to be effective and can reduce the salinity of wastewater compared to other reagents like ammonium sulfamate.[1]
Difficulties in Product Purification The product is an oil, which can be challenging to purify.Distillation under reduced pressure is a common method for purification. A reported boiling point for this compound is 135°-145° C at 3 Torr.[2]
Presence of unreacted starting materials or byproducts.After solvent removal, wash the residue with water to remove water-soluble impurities and dry the organic phase before final purification.[1]
Environmental Concerns with Waste Use of excess reagents leading to contaminated wastewater.Optimize the molar ratios of reactants to minimize excess that ends up in the waste stream.[1]
Generation of harmful gases from waste treatment.Avoid using sulfur-containing reagents like ammonium sulfamate if possible, as burning the waste can produce sulfur dioxide.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include Diethyl 1-amino-1,2-ethylenedicarboxylate and acrolein monomer.[2] Another approach involves the reaction of diethyl α-chlorooxalacetate and 2-ethyl-2-propenal in the presence of an ammonia source.[3] The parent 2,3-pyridinedicarboxylic acid can be synthesized by the oxidation of quinoline.[4]

Q2: What catalysts are typically used in the synthesis of this compound?

A2: Acid catalysts such as p-toluenesulfonic acid are used in some methods.[2] In other processes, a base like triethylamine may be employed, or the reaction can be carried out under ammonia pressure.[3]

Q3: What are the key reaction conditions to control for a successful scale-up?

A3: Key reaction conditions to control during scale-up include temperature, reactant molar ratios, and reaction time. For instance, in the synthesis of a similar compound, the temperature was optimized to 80°C to achieve the highest yield.[1]

Q4: How can the yield of this compound be optimized?

A4: Yield can be optimized by carefully controlling the reaction parameters. This includes using the optimal molar ratio of reactants, maintaining the ideal reaction temperature, and ensuring a sufficient reaction time for the reaction to go to completion.[1][2] One process reports a yield of 72.3% after distillation.[2]

Q5: What are the primary challenges in scaling up the production of this compound?

A5: The primary challenges in scaling up production include maintaining high yields, managing costs associated with starting materials, and dealing with environmental concerns related to waste disposal.[1] For example, using expensive reagents like ammonium sulfamate can make the process economically unviable on a large scale. Furthermore, managing wastewater with high salinity or potential for producing secondary pollutants like sulfur dioxide is a significant challenge.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of Diethyl 1-amino-1,2-ethylenedicarboxylate and acrolein.[2]

Materials:

  • Diethyl 1-amino-1,2-ethylenedicarboxylate

  • Acrolein monomer

  • n-Butanol

  • p-Toluenesulfonic acid

Procedure:

  • Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) in n-butanol (10 ml).

  • Add p-toluenesulfonic acid (20 mg) to the mixture.

  • Reflux the mixture for 10 hours.

  • Add additional acrolein monomer (0.1 g) and continue to reflux for another 5 hours.

  • After the reaction is complete, distill off the solvent.

  • Purify the residue by distillation under reduced pressure to obtain this compound.

Visualizations

experimental_workflow start Start reactants Dissolve Reactants (Diethyl 1-amino-1,2-ethylenedicarboxylate, Acrolein, n-Butanol) start->reactants catalyst Add Catalyst (p-Toluenesulfonic acid) reactants->catalyst reflux1 Reflux for 10 hours catalyst->reflux1 add_acrolein Add more Acrolein reflux1->add_acrolein reflux2 Reflux for 5 hours add_acrolein->reflux2 distill_solvent Distill off Solvent reflux2->distill_solvent purify Purify by Vacuum Distillation distill_solvent->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low or No Product Yield cause1 Suboptimal Temperature? problem->cause1 cause2 Incorrect Molar Ratios? problem->cause2 cause3 Insufficient Reaction Time? problem->cause3 solution1 Optimize Temperature (e.g., 80°C for related compounds) cause1->solution1 Yes solution2 Verify and Adjust Molar Ratios cause2->solution2 Yes solution3 Increase Reaction Time (Monitor with TLC/GC) cause3->solution3 Yes

Caption: Troubleshooting logic for low product yield in synthesis.

References

Validation & Comparative

Diethyl Pyridine-2,3-dicarboxylate vs Diethyl Pyridine-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Diethyl Pyridine-2,3-dicarboxylate and Diethyl Pyridine-2,5-dicarboxylate for Researchers and Drug Development Professionals.

This guide provides a detailed, objective comparison of two isomeric compounds, this compound and Diethyl Pyridine-2,5-dicarboxylate. These pyridine derivatives serve as versatile building blocks in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and functional materials. The positional difference of the diethyl ester groups on the pyridine ring results in distinct physicochemical properties, reactivity, and synthetic accessibility, which are critical considerations for their application in research and development.

Physicochemical Properties

The isomeric placement of the ester functionalities significantly influences the physical properties of the two compounds. Diethyl Pyridine-2,5-dicarboxylate is a solid at room temperature, while this compound is an oil. This difference in physical state can have practical implications for handling, storage, and reaction setup. A summary of their key properties is presented below.

PropertyThis compoundDiethyl Pyridine-2,5-dicarboxylate
CAS Number 2050-22-8[1][2]5552-44-3[3][4]
Molecular Formula C₁₁H₁₃NO₄[1][2]C₁₁H₁₃NO₄[3][4]
Molecular Weight 223.23 g/mol [1][2]223.23 g/mol [3][4]
Appearance Light yellow to yellow oil[1]Pale yellow to white solid/powder[3]
Melting Point Not applicable (Oil at room temp.)46-47 °C[3][5]
Boiling Point 282-283 °C[1][6]Not specified
Density 1.165 ± 0.06 g/cm³ (Predicted)[1]Not specified
Solubility Slightly soluble in DMSO and Methanol[1]Not specified
Storage Sealed in dry, Room Temperature[1]Not specified

Synthesis and Experimental Protocols

The synthetic routes to these isomers differ significantly, reflecting the distinct reactivity of their respective precursors.

Synthesis of this compound

A common method for synthesizing the 2,3-isomer involves a condensation and cyclization reaction.

Experimental Protocol: Synthesis via Hantzsch-like Reaction [7]

  • Reaction Setup: Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) in n-butanol (10 ml).

  • Catalysis: Add p-toluenesulfonic acid (20 mg) to the mixture.

  • Reflux: Heat the mixture to reflux for 10 hours.

  • Additional Reagent: Add another portion of acrolein monomer (0.1 g) and continue to reflux for an additional 5 hours.

  • Work-up: After cooling, distill off the solvent under reduced pressure.

  • Purification: Purify the residue by distillation under reduced pressure (135°-145° C at 3 Torr) to yield this compound.

cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product Start1 Diethyl 1-amino-1,2- ethylenedicarboxylate Process1 Dissolve & Mix Start1->Process1 Start2 Acrolein Monomer Start2->Process1 Start3 n-Butanol (Solvent) Start3->Process1 Start4 p-Toluenesulfonic Acid (Catalyst) Start4->Process1 Process2 Reflux (10h + 5h) Process1->Process2 Process3 Solvent Distillation Process2->Process3 Process4 Vacuum Distillation Process3->Process4 End1 This compound Process4->End1

Synthesis Workflow for this compound.
Synthesis of Diethyl Pyridine-2,5-dicarboxylate

The 2,5-isomer is commonly prepared via Fischer esterification from its corresponding dicarboxylic acid. This is a robust and scalable method.[8]

Experimental Protocol: Fischer Esterification [3][5]

  • Reaction Setup: Suspend 2,5-pyridinedicarboxylic acid (100 g, 0.6 mol) in absolute ethanol (300 mL).

  • Acid Addition: Slowly add concentrated sulfuric acid (100 mL) over 1.5 hours. The mixture will become a brown solution.

  • Reflux: Heat the reaction mixture to reflux for 16 hours.

  • Azeotropic Distillation: Add benzene (200 mL) and remove the benzene/ethanol/water azeotrope by distillation to drive the equilibrium.

  • Neutralization: Pour the cooled reaction mixture onto ice-water and neutralize with solid sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude solid by silica gel column chromatography (25% to 50% diethyl ether in hexane). Recrystallize from diethyl ether/hexane to yield pale yellow crystals.

cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product Start1 2,5-Pyridinedicarboxylic Acid Process1 Reflux (16h) Start1->Process1 Start2 Absolute Ethanol (Excess) Start2->Process1 Start3 Conc. H₂SO₄ (Catalyst) Start3->Process1 Process2 Azeotropic Distillation (with Benzene) Process1->Process2 Process3 Neutralization (NaHCO₃) Process2->Process3 Process4 Extraction (Ethyl Acetate) Process3->Process4 Process5 Column Chromatography Process4->Process5 Process6 Recrystallization Process5->Process6 End1 Diethyl Pyridine-2,5-dicarboxylate Process6->End1

Synthesis Workflow for Diethyl Pyridine-2,5-dicarboxylate.

Comparative Performance and Applications

The different positioning of the ester groups provides distinct steric and electronic environments, leading to different applications and reactivity profiles. The pyridine scaffold itself is a key feature in many approved pharmaceuticals due to its ability to participate in hydrogen bonding and its overall physicochemical properties.[9]

FeatureThis compoundDiethyl Pyridine-2,5-dicarboxylate
Known Uses Primarily cited as a reagent in the preparation of herbicides.[1][10] Derivatives of the parent 2,3-pyridinedicarboxylic acid have shown potential as fungicides, pesticides, and antibacterial agents.A versatile intermediate for pharmaceuticals, agrochemicals, and functional materials like Metal-Organic Frameworks (MOFs) and bio-based polymers.[3][11]
Reactivity The adjacent (ortho) ester groups can influence each other's reactivity and may participate in chelation with metal ions. The parent anhydride is reactive towards nucleophiles, suggesting the diester can be readily converted to amides and other derivatives.The ester groups are more electronically and sterically independent. They can undergo standard ester transformations such as hydrolysis, amidation, and reduction to access a wide range of functionalized pyridine derivatives.[3][11]
Biological Relevance Limited direct biological data is available for the diethyl ester itself. However, the broader class of nicotinamide derivatives (related to the pyridine-3-carboxylate moiety) has diverse biological activities.The parent diacid, 2,5-pyridinedicarboxylic acid, is a known inhibitor of D-dopachrome tautomerase (D-DT), a pro-inflammatory cytokine.[12] This suggests the diethyl ester could serve as a prodrug.[12] Additionally, novel esters of this compound have shown promising activity as anti-trypanosomatid agents against Trypanosoma cruzi.[13]
Drug Development Context: D-DT/CD74 Signaling Pathway

For drug development professionals, the potential for Diethyl Pyridine-2,5-dicarboxylate to act as a prodrug is of significant interest. Its parent diacid inhibits the D-DT/CD74 signaling pathway, which is implicated in pro-inflammatory responses. In vivo hydrolysis of the ester groups could release the active dicarboxylic acid, targeting this pathway.

G DDT D-DT (Cytokine) CD74 CD74 Receptor DDT->CD74 Binds to ERK ERK1/2 MAP Kinase Pathway Activation CD74->ERK Inflammation Pro-inflammatory Response ERK->Inflammation Inhibitor 2,5-Pyridinedicarboxylic Acid (Active Drug) Inhibitor->CD74 Inhibits Binding Prodrug Diethyl Pyridine-2,5- dicarboxylate (Prodrug) Hydrolysis In vivo Hydrolysis Prodrug->Hydrolysis Hydrolysis->Inhibitor

Inhibition of the D-DT/CD74 signaling pathway.

Conclusion

Both this compound and Diethyl Pyridine-2,5-dicarboxylate are valuable chemical intermediates, but their utility is dictated by the isomeric position of their functional groups.

  • This compound is a liquid whose ortho-ester arrangement may be leveraged for specific cyclization or chelation-driven reactions, with known applications leaning towards agrochemicals.

  • Diethyl Pyridine-2,5-dicarboxylate is a stable, solid intermediate with a more established role in the synthesis of diverse structures for materials science and pharmaceuticals. Its connection to biologically active diacids, such as D-DT inhibitors, makes it a particularly attractive scaffold for prodrug strategies in drug development.

The choice between these two isomers will ultimately depend on the target molecule's specific structural requirements, the desired reactivity, and the intended application. This guide provides the foundational data and protocols to aid researchers in making an informed selection.

References

A Comparative Guide to the Synthesis of Pyridine Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine dicarboxylate scaffold is a cornerstone in medicinal chemistry, materials science, and drug development. Its versatile structure allows for a wide range of functionalization, leading to compounds with diverse biological activities and material properties. The efficient and controlled synthesis of these molecules is therefore of paramount importance. This guide provides an objective comparison of prominent synthetic methodologies for preparing pyridine dicarboxylates, supported by experimental data, detailed protocols, and visual representations of reaction pathways.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route to pyridine dicarboxylates depends on several factors, including the desired substitution pattern, scalability, and tolerance to various functional groups. This section provides a comparative overview of four key methods: the Hantzsch Pyridine Synthesis, the Guareschi-Thorpe Reaction, the Kröhnke Pyridine Synthesis, and a modern one-pot synthesis for 4-substituted pyridine-2,6-dicarboxylates.

Data Presentation

The following tables summarize quantitative data for each method, offering a clear comparison of their performance under various reported conditions.

Table 1: Hantzsch Pyridine Synthesis - Comparative Data

EntryAldehydeβ-KetoesterNitrogen SourceConditionsReaction TimeYield (%)Reference
1BenzaldehydeEthyl acetoacetateAmmonium AcetateReflux in Ethanol4 h96[1]
24-NitrobenzaldehydeEthyl acetoacetateAmmonium AcetateReflux in Ethanol3 h94[1]
3FormaldehydeEthyl acetoacetateAmmonium AcetateMicrowave (120°C)7 min85[2]
4BenzaldehydeEthyl acetoacetateAqueous AmmoniaReflux in Ethanol30 minNot specified[3]

Table 2: Guareschi-Thorpe Reaction - Comparative Data

Entry1,3-DicarbonylCyanoacetate DerivativeNitrogen SourceConditionsReaction TimeYield (%)Reference
1Ethyl acetoacetateEthyl cyanoacetateAmmonium Carbonate80°C in EtOH/H₂O4 h96[4][5]
2Dimethyl malonateEthyl cyanoacetateAmmonium Carbonate80°C in EtOH/H₂O3.5 h98[4][5]
3AcetylacetoneCyanoacetamideAmmonium Carbonate80°C in EtOH/H₂O5 h92[4][5]

Table 3: Kröhnke Pyridine Synthesis - Comparative Data

Entryα-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylConditionsReaction TimeYield (%)Reference
1N-Phenacylpyridinium bromideChalconeReflux in Glacial Acetic Acid4 hHigh[6][7]
22-Acetylthiophene derived saltChalcone derivativeStandard conditionsNot specified60[8]
3Substituted AcetophenoneSubstituted BenzaldehydeSolvent-free, 120-140°C2-4 hHigh[6][7]

Table 4: One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylates - Comparative Data

EntryAldehydePyruvateCatalyst SystemConditionsReaction TimeYield (%)Reference
14-NitrobenzaldehydeEthyl pyruvatePyrrolidine/Acetic Acid25°C in MeCN, then NH₄OAc54 h61[9][10][11]
24-ChlorobenzaldehydeEthyl pyruvatePyrrolidine/Acetic Acid25°C in MeCN, then NH₄OAc54 h65[9][10][11]
34-EthynylbenzaldehydeEthyl pyruvatePyrrolidine/Acetic Acid25°C in MeCN, then NH₄OAc54 h45 (scaled-up)[9][10][11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the reaction processes, the following diagrams, generated using the DOT language, illustrate the key transformations and experimental workflows.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Unsaturated_Ketone α,β-Unsaturated Ketone Aldehyde->Unsaturated_Ketone Ketoester1 β-Ketoester (1 eq) Enamine Enamine Ketoester1->Enamine Ketoester2 β-Ketoester (1 eq) Ketoester2->Unsaturated_Ketone Ammonia Ammonia Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Dicarboxylate Enamine->Dihydropyridine Unsaturated_Ketone->Dihydropyridine Pyridine Pyridine Dicarboxylate Dihydropyridine->Pyridine Oxidation

Caption: Reaction pathway for the Hantzsch Pyridine Synthesis.

Guareschi_Thorpe_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Knoevenagel_Adduct Knoevenagel Adduct Dicarbonyl->Knoevenagel_Adduct Cyanoacetate Cyanoacetate Derivative Cyanoacetate->Knoevenagel_Adduct Ammonia Ammonia Source Cyclized_Intermediate Cyclized Intermediate Ammonia->Cyclized_Intermediate Knoevenagel_Adduct->Cyclized_Intermediate Pyridone Hydroxypyridine Dicarboxylate (Pyridone Tautomer) Cyclized_Intermediate->Pyridone Dehydration

Caption: Reaction pathway for the Guareschi-Thorpe Reaction.

Krohnke_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Michael_Adduct 1,5-Dicarbonyl (Michael Adduct) Pyridinium_Salt->Michael_Adduct Michael Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Ammonium_Acetate Ammonium Acetate Dihydropyridine_Intermediate Dihydropyridine Intermediate Ammonium_Acetate->Dihydropyridine_Intermediate Michael_Adduct->Dihydropyridine_Intermediate Pyridine Substituted Pyridine Dicarboxylate Dihydropyridine_Intermediate->Pyridine Aromatization One_Pot_Synthesis_Workflow Start Start: Aldehyde, Pyruvate, Pyrrolidine, Acetic Acid in MeCN Stir_30h Stir at 25°C for 30h Start->Stir_30h Add_NH4OAc Add Ammonium Acetate and Acetic Acid Stir_30h->Add_NH4OAc Stir_24h Stir at 25°C for 24h Add_NH4OAc->Stir_24h Workup Aqueous Workup (NaHCO₃, EtOAc extraction) Stir_24h->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 4-Substituted Pyridine-2,6-dicarboxylate Purification->Product

References

Spectroscopic Data Unveiled: A Comparative Guide to Diethyl Pyyridine-2,3-dicarboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a comprehensive overview of the spectroscopic data for Diethyl Pyridine-2,3-dicarboxylate, a key heterocyclic compound, and presents a comparative analysis with its structural isomers. The information is supported by detailed experimental protocols and visualized workflows to ensure clarity and reproducibility.

Executive Summary

This compound (CAS No. 2050-22-8) is a pyridine derivative with significant potential in synthetic organic chemistry and pharmaceutical development. Accurate spectroscopic characterization is crucial for its application. This guide furnishes available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound and compares it with related isomers to aid in its unambiguous identification. While a complete, publicly available dataset for the target molecule is elusive, this guide compiles the most relevant information and provides a framework for its analytical workflow.

Spectroscopic Data of this compound

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the ethyl ester groups. The three protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern. The ethyl groups will each exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), likely in the upfield region of the spectrum.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the two carbonyl carbons of the ester groups, and the methylene and methyl carbons of the ethyl groups. The chemical shifts of the pyridine ring carbons will be in the aromatic region (typically δ 120-150 ppm), while the carbonyl carbons will appear further downfield (around δ 160-170 ppm).

Expected IR Spectral Data: The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups, typically in the range of 1700-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations from the aromatic ring and the alkyl chains, as well as C-O stretching of the ester functionality.

Comparative Spectroscopic Data of Pyridine Dicarboxylate Isomers

To aid in the differentiation of this compound from its isomers, the following table summarizes the available ¹H NMR and IR data for related compounds.

Compound NameCAS Number¹H NMR Data (δ, ppm)IR Data (cm⁻¹)
Diethyl Pyridine-2,5-dicarboxylate5552-44-3Aromatic H: 9.33, 8.46, 8.22; CH₂: 4.52, 4.46; CH₃: 1.47, 1.44Not readily available
Diethyl Pyridine-2,6-dicarboxylate15658-60-3Aromatic H: 8.30, 8.03; CH₂: 4.50; CH₃: 1.47Not readily available
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate1149-24-2Aromatic H: 8.3 (s); CH₂: 4.3 (q); CH₃ (ester): 1.4 (t); CH₃ (ring): 2.6 (s)Not readily available

Experimental Protocols

Standard protocols for obtaining high-quality NMR and IR spectra are essential for reliable structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A longer acquisition time with a greater number of scans is typically necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): If the sample is a liquid, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. If the sample is a solid, a small amount can be dissolved in a volatile solvent (e.g., dichloromethane or acetone), a drop of the solution placed on a single salt plate, and the solvent allowed to evaporate, leaving a thin film of the compound.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or salt plates) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the wavenumbers (in cm⁻¹) of the major absorption bands.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation and Validation Start Synthesized Product Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR C_NMR ¹³C NMR Spectroscopy Purification->C_NMR IR IR Spectroscopy Purification->IR Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Group Frequencies H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis Comparison Compare with Literature/Database Values and Isomer Data Data_Analysis->Comparison Structure_Confirmation Structure Confirmed? Comparison->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural validation of this compound.

A Comparative Guide to Monitoring Diethyl Pyridine-2,3-dicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, the precise monitoring of chemical reactions is fundamental to ensuring optimal outcomes, maximizing yields, and minimizing impurities. Diethyl Pyridine-2,3-dicarboxylate is a versatile scaffold in medicinal chemistry, and its transformations require careful tracking. This guide provides an objective comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for monitoring the hydrolysis of this compound, supported by experimental data and detailed protocols.

Introduction to Reaction Monitoring

The hydrolysis of this compound to Pyridine-2,3-dicarboxylic acid is a representative reaction that involves a significant change in the polarity of the molecule. The starting material, a diester, is relatively non-polar, while the product, a dicarboxylic acid, is highly polar. This substantial difference in polarity makes the reaction straightforward to monitor using chromatographic techniques.

Performance Comparison: TLC vs. Alternatives

Thin-Layer Chromatography (TLC) is a ubiquitous technique in organic chemistry laboratories for its simplicity, speed, and low cost. However, for more quantitative and automated analyses, other methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are often employed. The choice of technique depends on the specific requirements of the analysis, including the need for quantitative data, the complexity of the reaction mixture, and budgetary constraints.

FeatureThin-Layer Chromatography (TLC)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on polarity on a solid stationary phase with a liquid mobile phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase in a gaseous mobile phase.Separation based on polarity through a packed column with a liquid mobile phase under high pressure.
Speed Fast (5-20 minutes per sample)Moderate to Fast (5-30 minutes per sample)Slow to Moderate (10-60 minutes per sample)
Cost Low (consumables are inexpensive)High (initial instrument cost and maintenance)High (initial instrument cost and maintenance)
Sensitivity Low (µg-ng range)High (pg-fg range)Very High (ng-pg range)
Quantitative Analysis Semi-quantitative (visual estimation) to Quantitative (with densitometer)Highly quantitativeHighly quantitative
Sample Preparation Minimal (dissolving a small aliquot)Derivatization may be required for non-volatile compoundsFiltration and dissolution in the mobile phase
Expertise Required LowHighHigh
Throughput High (multiple samples on one plate)Low (sequential injections)Moderate (with autosampler)

Experimental Protocols

A solution of this compound (1 mmol) in ethanol (10 mL) is treated with an aqueous solution of sodium hydroxide (2.5 mmol in 5 mL of water). The mixture is stirred at room temperature and the progress of the reaction is monitored by TLC, GC, and HPLC.

  • TLC Plate: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): Ethyl acetate/Hexane (1:1, v/v)

  • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture, dilute it with ethyl acetate, and spot it on the TLC plate.

  • Procedure:

    • On a TLC plate, spot the starting material (this compound), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time points (e.g., 0, 15, 30, 60 minutes).

    • Develop the plate in a chamber saturated with the mobile phase.

    • After development, dry the plate and visualize the spots under a UV lamp (254 nm).

  • Observation: The starting diester will have a higher Rf value, while the product, Pyridine-2,3-dicarboxylic acid, will remain at the baseline (Rf ≈ 0) due to its high polarity. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Sample Preparation: Withdraw an aliquot from the reaction mixture, quench it with a small amount of acid (e.g., 1M HCl), and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and injected into the GC-MS. For the analysis of the dicarboxylic acid product, derivatization to a more volatile ester (e.g., methyl ester) might be necessary.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium

  • Observation: The starting material will have a characteristic retention time. The formation of the product can be monitored by the appearance of a new peak (after derivatization) with a different retention time. The mass spectrometer can be used to confirm the identity of the peaks.

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Sample Preparation: Withdraw an aliquot from the reaction mixture, quench with a small amount of acid, and dilute with the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

  • Observation: The starting material and the product will have distinct retention times. The progress of the reaction can be quantified by integrating the peak areas of the starting material and the product over time.

Visualizing the Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using TLC.

TLC_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling cluster_tlc TLC Analysis cluster_analysis Analysis Reaction This compound + NaOH (aq) Aliquot Take Aliquot at Time = t Reaction->Aliquot Spotting Spot on TLC Plate: - Starting Material - Co-spot - Reaction Mixture Aliquot->Spotting Development Develop Plate in Eluent Spotting->Development Visualization Visualize under UV Light Development->Visualization Interpretation Interpret Chromatogram: - Disappearance of Starting Material - Appearance of Product Visualization->Interpretation

TLC Monitoring Workflow

Signaling Pathway of Hydrolysis

The hydrolysis of this compound under basic conditions proceeds through a nucleophilic acyl substitution mechanism.

Hydrolysis_Pathway Diester This compound Intermediate1 Tetrahedral Intermediate 1 Diester->Intermediate1 + OH⁻ Monoester Monoethyl Pyridine-2,3-dicarboxylate Intermediate1->Monoester - EtOH Intermediate2 Tetrahedral Intermediate 2 Monoester->Intermediate2 + OH⁻ Product Pyridine-2,3-dicarboxylic Acid Intermediate2->Product - EtOH

Hydrolysis Signaling Pathway

Conclusion

The choice of an analytical method for monitoring the hydrolysis of this compound, or any chemical reaction, is a critical decision that impacts the efficiency and accuracy of the synthetic process.

  • TLC is an invaluable tool for rapid, qualitative assessment of reaction progress, particularly in a research and development setting where many reactions may be screened simultaneously.

  • GC is well-suited for the analysis of volatile compounds and offers high resolution and quantitative accuracy, though it may require sample derivatization.

  • HPLC provides excellent quantitative data for a wide range of compounds and is the method of choice for rigorous kinetic studies and purity analysis in regulated environments.

For routine monitoring in a synthetic chemistry lab, TLC remains the most practical and cost-effective option. However, when precise quantitative data is essential for kinetic analysis or quality control, HPLC is the superior technique.

Purity Analysis of Diethyl Pyridine-2,3-dicarboxylate: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity analysis of Diethyl Pyridine-2,3-dicarboxylate. We present supporting experimental data and detailed protocols to assist in selecting the most suitable analytical method.

Introduction to Purity Analysis of this compound

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this compound is paramount as impurities can affect reaction yields, product quality, and safety. Common impurities in this compound often stem from its synthesis, which typically involves the esterification of pyridine-2,3-dicarboxylic acid. These impurities may include the unreacted starting material, pyridine-2,3-dicarboxylic acid, and the partially esterified intermediate, monoethyl pyridine-2,3-dicarboxylate.[1]

Both HPLC and GC are powerful chromatographic techniques for assessing the purity of such compounds.[1] This guide will delve into a comparative analysis of these methods.

Comparison of Analytical Methods: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is particularly well-suited for separating this compound from its less volatile and more polar impurities like the corresponding mono- and di-acids.[1] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

Gas Chromatography (GC)

GC is an effective technique for identifying and quantifying volatile impurities.[1] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For this compound, which is a relatively volatile compound, GC can be a viable option.

The following table summarizes the performance of two hypothetical HPLC methods and one GC method for the purity analysis of this compound.

Parameter HPLC Method A (Isocratic) HPLC Method B (Gradient) GC Method C
Principle Reverse-Phase ChromatographyReverse-Phase ChromatographyGas-Liquid Chromatography
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)HP-5 (30 m x 0.32 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water (60:40) with 0.1% Formic AcidGradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)Helium
Flow Rate 1.0 mL/min1.2 mL/min1.5 mL/min
Temperature 35°C40°C250°C (Inlet), 150-280°C (Oven Program)
Detection UV at 265 nmUV at 265 nmFlame Ionization Detector (FID)
Run Time 15 min25 min20 min
Resolution (vs. Monoester) 1.8> 2.52.2
Limit of Detection (LOD) 0.05%0.01%0.02%
Limit of Quantification (LOQ) 0.15%0.03%0.06%

Detailed Experimental Protocols

Recommended HPLC Method B (Gradient)

This method provides excellent resolution for separating this compound from its key potential impurities.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Sample of this compound for analysis

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare the analysis sample by dissolving it in the same diluent to a final concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Alternative GC Method C

This method is suitable for detecting volatile impurities.

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

2. Chemicals and Reagents:

  • This compound reference standard

  • Sample of this compound for analysis

  • Dichloromethane (GC grade)

3. Chromatographic Conditions:

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in dichloromethane.

  • Prepare the analysis sample by dissolving it in dichloromethane to a final concentration of approximately 1 mg/mL.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the HPLC purity analysis and the logical relationship for method selection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Weigh and Dissolve Sample filter Filter Solutions (0.45 µm) prep_sample->filter prep_std Prepare Reference Standard prep_std->filter instrument_setup Instrument Setup & Equilibration filter->instrument_setup injection Inject Sample/Standard instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 265 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection start Purity Analysis of Diethyl Pyridine-2,3-dicarboxylate impurity_type Primary Impurities Expected? start->impurity_type polar_impurities Polar/Non-Volatile (e.g., Di-acid, Mono-ester) impurity_type->polar_impurities Yes volatile_impurities Volatile/Thermally Stable (e.g., Residual Solvents) impurity_type->volatile_impurities No/Other recommend_hplc Recommended Method: Reverse-Phase HPLC polar_impurities->recommend_hplc recommend_gc Alternative/Complementary Method: GC-FID volatile_impurities->recommend_gc

Caption: Logical diagram for analytical method selection.

References

A Comparative Guide to Diethyl and Dimethyl Pyridine-2,3-dicarboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of diethyl pyridine-2,3-dicarboxylate and its dimethyl ester derivative, two important intermediates in the synthesis of pharmaceuticals and agrochemicals. The selection between these two esters can significantly impact reaction outcomes, efficiency, and scalability. This document outlines their synthesis, comparative reactivity based on established chemical principles, and their application in the production of high-value compounds, supported by experimental data from the literature.

I. Synthesis and Physical Properties

Both diethyl and dimethyl pyridine-2,3-dicarboxylate are typically synthesized from their parent pyridine-2,3-dicarboxylic acid through Fischer esterification. While various methods exist for the synthesis of the pyridine-2,3-dicarboxylate backbone, the final esterification step is crucial for their utility as synthetic intermediates.

Table 1: Comparison of Synthesis and Physical Properties

ParameterThis compoundDimethyl Pyridine-2,3-dicarboxylate
CAS Number 2050-22-8605-38-9
Molecular Formula C₁₁H₁₃NO₄C₉H₉NO₄
Molecular Weight 223.23 g/mol 195.17 g/mol
Boiling Point 135-145 °C @ 3 Torr[1]Not readily available
Form Oil[2]Solid
Typical Synthesis Method Reaction of diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein.[1]Fischer esterification of pyridine-2,3-dicarboxylic acid with methanol.
Reported Yield 72.3%[1]High yields (specific quantitative data not available in compared literature)
Purity (as reported) 96.4% (by gas chromatography)[1]Not specified

II. Comparative Reactivity: A Theoretical Perspective

Steric Effects: The ethyl group is larger than the methyl group, leading to greater steric hindrance around the carbonyl carbon of the diethyl ester. This increased bulk can impede the approach of nucleophiles, potentially slowing down reaction rates in processes like hydrolysis, amidation, and transesterification.

Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect than the methyl group, which can marginally decrease the electrophilicity of the carbonyl carbon in the diethyl ester compared to the dimethyl ester.[3]

G Factors Influencing Reactivity of Pyridine-2,3-dicarboxylate Esters cluster_dimethyl Dimethyl Ester cluster_diethyl Diethyl Ester DME Dimethyl Pyridine-2,3-dicarboxylate DME_steric Less Steric Hindrance DME->DME_steric DME_electronic Slightly Higher Electrophilicity DME->DME_electronic DME_reactivity Higher Reactivity DME_steric->DME_reactivity DME_electronic->DME_reactivity DEE This compound DEE_steric Greater Steric Hindrance DEE->DEE_steric DEE_electronic Slightly Lower Electrophilicity DEE->DEE_electronic DEE_reactivity Lower Reactivity DEE_steric->DEE_reactivity DEE_electronic->DEE_reactivity

Caption: Factors influencing the comparative reactivity of dimethyl vs. This compound.

III. Application in Agrochemical Synthesis: The Case of Imazapyr

Pyridine-2,3-dicarboxylic acid esters are crucial intermediates in the synthesis of imidazolinone herbicides, such as imazapyr. The synthesis of a key intermediate, 5-ethyl-pyridine-2,3-dicarboxylic acid, often involves the use of this compound. This is a multi-step process that highlights the synthetic utility of these diesters.

The general synthetic pathway to imazapyr involves the formation of the pyridine-2,3-dicarboxylic acid core, followed by conversion to the anhydride, and subsequent reaction with an aminonitrile to form the imidazolinone ring.

G Synthetic Pathway to Imazapyr start Diethyl 5-ethylpyridine-2,3-dicarboxylate hydrolysis Hydrolysis (e.g., NaOH, H2O) start->hydrolysis diacid 5-Ethylpyridine-2,3-dicarboxylic acid hydrolysis->diacid anhydride_formation Anhydride Formation (e.g., Acetic Anhydride) diacid->anhydride_formation anhydride 5-Ethylpyridine-2,3-dicarboxylic anhydride anhydride_formation->anhydride coupling Coupling with 2-amino-2,3-dimethylbutyronitrile anhydride->coupling intermediate 2-[(1-cyano-1,2-dimethylpropyl)- formamido]-5-ethylnicotinic acid coupling->intermediate cyclization Hydrolysis, Cyclization, and Acidification intermediate->cyclization imazapyr Imazapyr cyclization->imazapyr

Caption: Simplified workflow for the synthesis of Imazapyr from a this compound derivative.

IV. Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of this compound.[1]

Materials:

  • Diethyl 1-amino-1,2-ethylenedicarboxylate

  • Acrolein monomer

  • n-Butanol

  • p-Toluenesulfonic acid

Procedure:

  • Dissolve diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) in n-butanol (10 ml).

  • Add p-toluenesulfonic acid (20 mg) to the solution.

  • Reflux the mixture for 10 hours.

  • Add additional acrolein monomer (0.1 g) and continue to reflux for another 5 hours.

  • After the reaction is complete, distill off the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound.

B. Synthesis of Dimethyl Pyridine-2,3-dicarboxylate (General Procedure)

A general procedure for the Fischer esterification to produce dimethyl pyridine-2,3-dicarboxylate is as follows.

Materials:

  • Pyridine-2,3-dicarboxylic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • Suspend pyridine-2,3-dicarboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitored by TLC or other suitable methods).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

C. Hydrolysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate to 5-Ethylpyridine-2,3-dicarboxylic Acid

This protocol is based on a procedure for the hydrolysis of a this compound derivative.[4]

Materials:

  • Diethyl 5-ethylpyridine-2,3-dicarboxylate

  • 25% Sodium hydroxide solution

  • 50% Sulfuric acid

  • Tetrahydrofuran (THF)

  • Toluene

Procedure:

  • Heat a 25% solution of sodium hydroxide to 55°C in a reaction flask.

  • Add diethyl 5-ethylpyridine-2,3-dicarboxylate dropwise with stirring over 15 minutes.

  • Heat the reaction mixture at 65°C for an additional 15 minutes.

  • Distill off the ethanol-water mixture under reduced pressure.

  • Add water and tetrahydrofuran to the flask.

  • Adjust the pH to 1.65 with 50% sulfuric acid.

  • Separate the aqueous and organic layers.

  • Distill the tetrahydrofuran from the organic layer.

  • Add toluene and remove the water azeotropically to yield the diacid.

V. Conclusion

The choice between diethyl and dimethyl pyridine-2,3-dicarboxylate in a synthetic route depends on several factors. The dimethyl ester is predicted to be more reactive due to lower steric hindrance and slightly higher electrophilicity, which could be advantageous in reactions where faster kinetics are desired. Conversely, the diethyl ester, being an oil at room temperature, might offer handling advantages in certain large-scale industrial processes. The selection should also consider the specific downstream reactions and the potential for steric clashes with other reagents. For applications in agrochemical synthesis, such as the production of imazapyr, derivatives of this compound have been successfully employed. Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target and the desired process parameters.

References

A Comparative Guide to the Efficacy of Diethyl Pyridine-2,3-dicarboxylate as a Herbicide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Diethyl Pyridine-2,3-dicarboxylate (DEPC) as a foundational molecule in the synthesis of potent herbicides. We will explore its conversion into active herbicidal compounds, compare their mechanism and efficacy with other established herbicides, and provide detailed experimental protocols for synthesis and evaluation.

Introduction to this compound in Herbicide Synthesis

This compound (DEPC) is a key chemical intermediate, particularly in the synthesis of pyridine-based herbicides.[1][2] Its structural backbone is utilized to create compounds that are effective against a variety of weeds. Notably, DEPC and its derivatives are crucial precursors for the synthesis of imidazolinone herbicides, a class of compounds known for their high efficiency, broad spectrum, and low toxicity.[3][4] Pyridine-2,3-dicarboxylate esters are valuable intermediates for producing herbicidal 2-(2-imidazolin-2-yl)nicotinic acids, esters, and salts.[5] The versatility of the pyridine ring allows for the development of herbicides with different modes of action, although the most prominent derivatives of DEPC function as synthetic auxins.

Synthetic Pathway from Precursor to Active Herbicide

The conversion of DEPC derivatives to a herbicide typically involves a series of chemical reactions to build the final active molecule. A common pathway involves the cyclization of a DEPC derivative to form the core structure of an imidazolinone herbicide. The general process often starts with a substituted DEPC, such as Diethyl 5-ethylpyridine-2,3-dicarboxylate, which is then converted to its cyclic anhydride. This anhydride is a key intermediate that reacts with other molecules to form the final herbicidal product.[5]

Synthesis_Pathway DEPC This compound (or derivative) Anhydride Pyridine-2,3-dicarboxylic Anhydride Intermediate DEPC->Anhydride Hydrolysis & Dehydration Imidazolinone Imidazolinone Herbicide Anhydride->Imidazolinone Reaction with 2-amino-2,3-dimethylbutyronitrile (example)

Caption: General synthesis pathway from a DEPC derivative to an Imidazolinone herbicide.

Mechanism of Action of Pyridine-Derived Herbicides

Herbicides derived from the pyridine carboxylate family, which includes those synthesized from DEPC, primarily function as synthetic auxins (WSSA/HRAC Group 4).[6][7]

Synthetic Auxin Signaling Pathway:

  • Binding: The synthetic auxin herbicide enters the plant cell and binds to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[8]

  • Complex Formation: This binding promotes the formation of a complex between the receptor, an Aux/IAA repressor protein, and an SCF E3 ubiquitin ligase.

  • Degradation: The Aux/IAA repressor is tagged with ubiquitin and subsequently degraded by the 26S proteasome.

  • Gene Expression: The degradation of the repressor protein allows for the expression of auxin-responsive genes.

  • Uncontrolled Growth: Overexpression of these genes leads to an accumulation of abscisic acid (ABA) and ethylene, resulting in uncontrolled and disorganized cell division and elongation, ultimately causing the plant to "grow itself to death".[6]

Signaling_Pathway cluster_repression Herbicide Synthetic Auxin Herbicide Receptor TIR1/AFB Receptor Herbicide->Receptor SCF SCF E3 Ligase Receptor->SCF promotes binding AuxIAA Aux/IAA Repressor Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses SCF->AuxIAA Ubiquitination Genes Auxin-Responsive Genes ARF->Genes Activates Growth Uncontrolled Growth & Plant Death Genes->Growth

Caption: Simplified signaling pathway of synthetic auxin herbicides leading to plant death.

Comparative Efficacy Data

Pyridine-based herbicides are particularly effective for the control of broadleaf weeds.[9] Their efficacy can be compared to other classes of herbicides based on their mode of action, target weed spectrum, and environmental persistence.

Herbicide ClassPrecursor ExampleMode of Action (HRAC Group)Target WeedsEfficacy SummarySoil Persistence
Pyridine Carboxylic Acids This compound4 (Synthetic Auxins)Primarily Broadleaf WeedsHigh efficacy; causes twisting, cupping of leaves, and abnormal growth.[6]Can be high (months to years for some compounds like Picloram).[7][9]
Phenoxy Herbicides 2,4-Dichlorophenol4 (Synthetic Auxins)Broadleaf WeedsHigh efficacy, but some pyridine herbicides are more effective.[6]Low to moderate.
Glyphosate N-(phosphonomethyl)glycine9 (EPSP Synthase Inhibitor)Broad-spectrum (Grasses & Broadleaf)Non-selective, systemic, highly effective.Low (rapidly inactivated in soil).[10]
Triazines Cyanuric chloride5 (Photosystem II Inhibitor)Broadleaf and some GrassesPrimarily pre-emergence activity.Moderate to high.
Sulfonylureas Varies2 (ALS Inhibitor)Broadleaf and some GrassesEffective at very low use rates.Varies from low to high.

Experimental Protocols

A. Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate

This protocol is adapted from methodologies described in the literature for synthesizing a key intermediate for imidazolinone herbicides.[3]

Materials:

  • 2-chloro-3-oxo-succinic acid diethyl ester (M1)

  • 2-ethyl acrolein

  • Ammonium acetate

  • Ethanol

Procedure:

  • Set up a reaction flask with a reflux condenser and a magnetic stirrer.

  • Dissolve ammonium acetate in ethanol in the flask. This will serve as the nitrogen source.

  • Prepare a mixture of 2-chloro-3-oxo-succinic acid diethyl ester (1 molar equivalent) and 2-ethyl acrolein (1.2 molar equivalents).

  • Slowly add the mixture from step 3 to the reaction flask containing the ammonium acetate solution.

  • Heat the reaction mixture to 80°C and maintain this temperature for 5 hours with continuous stirring.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture.

  • The solvent (ethanol) can be removed under reduced pressure.

  • The resulting crude product can be purified by distillation or chromatography to yield Diethyl 5-ethylpyridine-2,3-dicarboxylate.

B. Greenhouse Pot Study for Herbicidal Efficacy

This protocol outlines a standard method for evaluating the post-emergence herbicidal activity of a test compound.[11][12]

Experimental_Workflow A 1. Weed Cultivation - Sow weed seeds in pots - Grow in greenhouse (25°C, 14h light) B 2. Herbicide Application - Apply test compound at 3-4 leaf stage - Use various concentrations A->B C 3. Incubation - Return treated plants to greenhouse - Maintain growth conditions for 2-3 weeks B->C D 4. Efficacy Assessment - Visually assess plant injury (0-100% scale) - Measure fresh weight of shoots C->D E 5. Data Analysis - Calculate GR50 (50% growth reduction) - Compare with control and reference herbicides D->E

References

A Comparative Guide to Catalysts in Diethyl Pyridine-2,3-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Diethyl Pyridine-2,3-dicarboxylate, a key intermediate in the development of herbicides and pharmaceuticals, can be achieved through various catalytic routes. The choice of catalyst significantly influences reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of different catalysts employed in the synthesis of this compound and its structurally similar derivatives, supported by experimental data from published literature.

Performance Comparison of Catalysts

The following table summarizes the quantitative data for different catalytic systems used in the synthesis of this compound and a closely related compound, Diethyl 5-ethyl-2,3-pyridinedicarboxylate. This data allows for a direct comparison of catalyst performance in terms of reaction yield and conditions.

Catalyst/ReagentStarting MaterialsProductYield (%)Reaction Conditions
p-Toluenesulfonic acidDiethyl 1-amino-1,2-ethylenedicarboxylate, Acrolein monomerThis compound72.3%Reflux in n-butanol for 15 hours.[1]
Hydrogen PeroxidePropargylamine, Diethyl butynedioateThis compound82%Heated at 65°C for 12 hours in ethanol.[2]
Ammonium AcetateDiethyl α-chlorooxaloacetate, 2-EthylacroleinDiethyl 5-ethyl-2,3-pyridinedicarboxylateup to 96.8%Heated at 80°C for 5 hours in ethanol.[3]
Ammonium SulfamateDiethyl α-chlorooxaloacetate, 2-EthylacroleinDiethyl 5-ethyl-2,3-pyridinedicarboxylateLower than Ammonium Acetate (exact yield not specified)Traditional method, noted to have disadvantages like high cost and pollution.[3]
Sodium EthoxideDiethyl oxalate, Ethyl chloroacetatePrecursor for Diethyl 5-ethyl-2,3-pyridinedicarboxylateNot specifiedUsed in the initial Claisen condensation step.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to enable replication and further investigation.

1. Synthesis of this compound using p-Toluenesulfonic Acid [1]

  • Reactants: Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g), acrolein monomer (0.39 g), and p-toluenesulfonic acid (20 mg).

  • Solvent: n-butanol (10 ml).

  • Procedure:

    • Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate and acrolein monomer in n-butanol.

    • Add p-toluenesulfonic acid to the mixture.

    • Reflux the mixture for 10 hours.

    • Add an additional 0.1 g of acrolein monomer and reflux for another 5 hours.

    • Distill off the solvent.

    • Purify the residue by distillation under reduced pressure to obtain this compound.

2. Synthesis of this compound using Hydrogen Peroxide [2]

  • Reactants: Propargylamine (0.2 mmol), diethyl butynedioate (34 g, 0.2 mmol), and 50% hydrogen peroxide (~26 mL, 0.30 mmol).

  • Solvent: Ethanol (100 mL).

  • Procedure:

    • Add propargylamine, diethyl butynedioate, and ethanol to a 250 mL reaction flask.

    • Add 50% hydrogen peroxide with stirring.

    • Heat the reaction mixture to 65°C and maintain for 12 hours, monitoring by TLC.

    • After the reaction is complete, recover ethanol by atmospheric distillation.

    • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and saturated brine.

    • Recover ethyl acetate by atmospheric distillation and purify the product by reduced pressure distillation.

3. Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate using Ammonium Acetate [3]

  • Reactants: Diethyl α-chlorooxaloacetate, 2-ethylacrolein, and ammonium acetate. The optimal molar ratio is 1:1.2:2.5.

  • Solvent: Ethanol.

  • Procedure:

    • The reaction is carried out by heating the mixture of reactants in ethanol.

    • The optimal temperature is 80°C for a duration of 5 hours.

    • The resulting Diethyl 5-ethyl-2,3-pyridinedicarboxylate is then isolated and purified.

Visualizing the Process

To better understand the experimental and logical flow, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants & Catalyst mixing Mixing reactants->mixing solvent Solvent solvent->mixing heating Heating/Reflux mixing->heating monitoring Monitoring (TLC) heating->monitoring extraction Solvent Extraction monitoring->extraction distillation Distillation extraction->distillation chromatography Chromatography distillation->chromatography product Final Product chromatography->product

Caption: A generalized experimental workflow for the synthesis of this compound.

reaction_mechanism reactants Acyclic Precursors intermediate Intermediate Adduct reactants->intermediate Condensation (Catalyst) cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product This compound cyclized->product Oxidation/ Aromatization

References

A Comparative Structural Analysis of Diethyl Pyridine-2,3-dicarboxylate Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural and functional differences between related molecular scaffolds is paramount. This guide provides a comparative analysis of Diethyl Pyridine-2,3-dicarboxylate and its derivatives, focusing on their structural characteristics, spectral properties, and biological activities. The information presented is supported by experimental data from various studies to aid in the rational design of novel therapeutic agents.

This compound and its analogues are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, antiviral, and enzyme inhibitory properties, making them attractive scaffolds for the development of new drugs. The arrangement of substituents on the pyridine ring, along with the conformation of the ester groups, plays a crucial role in their biological efficacy.

Comparative Structural and Spectral Data

For instance, the crystal structure of Diethyl 2,2′-bipyridine-4,4′-dicarboxylate reveals a planar conformation of the bipyridine unit, with the ester groups oriented to minimize steric hindrance. This planarity is crucial for intermolecular interactions, such as π-π stacking, which can influence the compound's biological activity.

The following tables summarize key spectral data for this compound and a selection of its derivatives, providing a basis for comparison.

Table 1: 1H NMR Spectral Data of this compound and Derivatives (in CDCl3)

CompoundChemical Shift (δ, ppm)
This compound 8.7 (dd, 1H, H-6), 8.2 (dd, 1H, H-4), 7.4 (dd, 1H, H-5), 4.4 (q, 2H, OCH2), 4.3 (q, 2H, OCH2), 1.4 (t, 3H, CH3), 1.3 (t, 3H, CH3)
Diethyl 5-Ethyl-2,3-pyridinedicarboxylate 8.6 (d, 1H), 8.0 (d, 1H), 4.4 (q, 4H), 2.8 (q, 2H), 1.4 (t, 6H), 1.3 (t, 3H)
Diethyl 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylate 7.35-7.21 (m, 5H), 3.97 (q, 4H), 2.58 (s, 6H), 0.87 (t, 6H)

Table 2: 13C NMR Spectral Data of this compound and Derivatives (in CDCl3)

CompoundChemical Shift (δ, ppm)
This compound 167.8, 165.5, 152.1, 148.9, 137.5, 128.9, 124.7, 62.5, 61.8, 14.2, 14.1
Diethyl 5-Ethyl-2,3-pyridinedicarboxylate 168.1, 165.8, 151.8, 148.5, 138.2, 135.1, 125.0, 62.3, 61.6, 25.9, 14.3, 14.0
Diethyl 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylate 168.0, 155.6, 146.3, 136.7, 128.6, 128.2, 127.1, 61.5, 23.0, 13.7

Table 3: Infrared (IR) Spectral Data of this compound and Derivatives (cm-1)

CompoundC=O StretchingC-O StretchingC=N Stretching
This compound ~1730, ~1710~1280, ~1100~1580
Diethyl 5-Ethyl-2,3-pyridinedicarboxylate ~1725, ~1705~1275, ~1105~1575
Diethyl 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylate ~1722~1231, ~1103~1557

Biological Activities and Potential Mechanisms

Derivatives of this compound have demonstrated a range of biological activities, highlighting their potential as therapeutic agents.

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of pyridine dicarboxylate derivatives as antimicrobial agents against a variety of bacterial and fungal strains. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes.

Antiviral Activity

The pyridine nucleus is a common scaffold in many antiviral drugs. Derivatives of pyridine dicarboxylic acid have shown promising activity against viruses such as HIV, hepatitis B and C, and respiratory syncytial virus. The proposed mechanisms of action include the inhibition of viral enzymes like reverse transcriptase and polymerase, or interference with viral entry and replication processes.

Enzyme Inhibition

A significant aspect of the biological activity of these compounds is their ability to act as enzyme inhibitors. For example, certain pyridine carboxylic acid derivatives have been shown to inhibit enzymes like α-amylase and carboxypeptidase A. This inhibitory action is often achieved through the competitive or non-competitive binding of the molecule to the active site of the enzyme, thereby blocking the substrate from binding and preventing the catalytic reaction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis and characterization of this compound derivatives.

General Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves a Hantzsch-type pyridine synthesis or a variation thereof.

Materials:

  • An appropriate β-ketoester

  • An aldehyde

  • Ammonia or an ammonium salt (e.g., ammonium acetate)

  • An oxidizing agent (e.g., iodine, nitric acid)

  • Ethanol or acetic acid as solvent

Procedure:

  • A mixture of the β-ketoester (2 equivalents), the aldehyde (1 equivalent), and the ammonia source (1 equivalent) in a suitable solvent is stirred at room temperature or heated under reflux for a specified period.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After the formation of the dihydropyridine intermediate, an oxidizing agent is added to the reaction mixture to facilitate aromatization to the pyridine ring.

  • The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

  • Purification of the crude product is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the chemical structure and connectivity of atoms in the molecule.

Protocol:

  • A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, 0.5-0.7 mL) in an NMR tube.

  • 1H and 13C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 300 or 500 MHz).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Purpose: To identify the functional groups present in the molecule.

Protocol:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded over a range of 4000-400 cm-1.

  • The characteristic absorption bands for functional groups such as C=O (ester), C-O, and C=N (pyridine ring) are identified.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used.

  • The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Visualizing Molecular Interactions and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams, created using the DOT language, illustrate a proposed mechanism of enzyme inhibition and a general workflow for the synthesis and characterization of these compounds.

Enzyme_Inhibition sub Substrate complex Enzyme-Substrate Complex sub->complex Binds to enz Enzyme Active Site enz->complex Binds inhibited_complex Enzyme-Inhibitor Complex enz->inhibited_complex Forms inh Pyridine Dicarboxylate Inhibitor inh->inhibited_complex Binds to prod Product complex->enz Releases complex->prod Catalyzes inhibited_complex->enz No Reaction

Caption: Proposed mechanism of competitive enzyme inhibition by a pyridine dicarboxylate derivative.

Synthesis_Workflow start Starting Materials (β-Ketoester, Aldehyde, Ammonia) reaction One-Pot Synthesis (e.g., Hantzsch Reaction) start->reaction oxidation Oxidation/ Aromatization reaction->oxidation workup Isolation & Purification (Filtration/Extraction, Recrystallization/ Column Chromatography) oxidation->workup product Pure this compound Derivative workup->product analysis Structural Analysis product->analysis bioassay Biological Activity Screening product->bioassay nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Safety Operating Guide

Essential Guide to the Proper Disposal of Diethyl Pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Diethyl Pyridine-2,3-dicarboxylate, a heterocyclic compound utilized in various synthetic applications. Adherence to these protocols is critical to mitigate risks and uphold regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound and its derivatives are considered hazardous materials and should be handled with care.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors.

In the event of a spill, the area should be evacuated. For small spills, absorb the chemical with an inert, non-combustible material such as vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in compliance with all applicable local, state, and federal regulations. This substance should be treated as hazardous waste.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.

    • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents and acids.

  • Waste Collection and Containerization:

    • Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., glass or polyethylene).

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". The associated hazards (e.g., Irritant, Toxic) should also be indicated.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Disposal:

    • The primary and recommended method for the final disposal of this compound is incineration.[1] This should be carried out at a licensed and approved waste disposal facility equipped for handling chemical waste.[2][3]

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[3]

    • Never dispose of this compound down the drain or in regular trash.[4]

Quantitative Data Summary:

Specific quantitative thresholds for the disposal of this compound are not broadly defined and are subject to local, state, and federal regulations. Users must consult their local regulatory agencies and institutional EHS guidelines for specific limits and reporting requirements.

ParameterValueSource/Regulation
RCRA Waste Code To be determined by the generator based on the waste's characteristics.40 CFR Parts 261.3
Reportable Quantity (RQ) Not explicitly listed; consult local regulations.Local, State, and Federal Environmental Protection Agencies
Recommended Incineration Temperature 820°C - 1600°C for waste pyridine.[1]General guidance for pyridine-based compounds.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Waste from Incompatibles B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Pickup and Transport F->G H Incineration at Approved Facility G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Diethyl Pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Diethyl Pyridine-2,3-dicarboxylate (CAS No. 2050-22-8), designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2050-22-8[1]

  • Molecular Formula: C₁₁H₁₃NO₄[1]

Hazard Summary: Based on available data for this compound and structurally similar compounds, this substance should be handled with care. It is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale & Best Practices
Hand Protection Wear chemically resistant gloves. Nitrile gloves are a common choice for short-term protection against a range of chemicals.[4][5] For prolonged contact, consult the glove manufacturer's chemical resistance guide.Inspect gloves for any signs of degradation before use.[5] Change gloves immediately upon contamination. For incidental splashes, remove and replace gloves promptly.[6]
Eye & Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required.[5] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[5][7]Protects against splashes and vapors that can cause serious eye irritation.
Skin & Body Protection A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[5] Long pants and closed-toe shoes that cover the entire foot are mandatory.[5][8] Avoid synthetic clothing like polyester or acrylic.[5]Provides a barrier against skin contact and potential chemical burns. Contaminated clothing must be removed immediately and laundered before reuse.[9][10]
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][9] If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be necessary.[5][11]Minimizes the risk of inhaling harmful vapors, which can cause respiratory irritation.[2]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9]

  • Ventilation: Always work in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[4][9]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Dispensing: When transferring the chemical, ground and secure containers to prevent static discharge.[3]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the handling area.[3]

  • After Handling: Wash hands and any exposed skin thoroughly after handling the substance.[9][10]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[9]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[9]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[12]

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[10][11]

  • Decontaminate: Clean the spill area thoroughly.

Storage:

  • Store in a cool, dry, and well-ventilated place.[9][10]

  • Keep the container tightly closed and sealed.[9]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Disposal Plan:

  • All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[9][12] Do not dispose of it in drains or the environment.[11]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow and Safety Protocol

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Transfer/Use Chemical handle1->handle2 clean1 Secure Chemical in Storage handle2->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 disp1 Segregate Hazardous Waste clean3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Dispose via EHS Protocol disp2->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethyl Pyridine-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl Pyridine-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.